molecular formula C8H4FNO3 B1441937 6-Fluorobenzo[D]isoxazole-3-carboxylic acid CAS No. 894789-43-6

6-Fluorobenzo[D]isoxazole-3-carboxylic acid

Cat. No.: B1441937
CAS No.: 894789-43-6
M. Wt: 181.12 g/mol
InChI Key: HROCHLQLWNRYQX-UHFFFAOYSA-N
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Description

6-Fluorobenzo[D]isoxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H4FNO3 and its molecular weight is 181.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-fluoro-1,2-benzoxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO3/c9-4-1-2-5-6(3-4)13-10-7(5)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROCHLQLWNRYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)ON=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716984
Record name 6-Fluoro-1,2-benzoxazole-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894789-43-6
Record name 6-Fluoro-1,2-benzoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1,2-benzoxazole-3-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Fluorobenzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzisoxazole Scaffold

The benzisoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique physicochemical properties contribute to favorable interactions with biological targets, leading to a wide spectrum of pharmacological activities. The introduction of a fluorine atom to this scaffold, as in 6-Fluorobenzo[d]isoxazole-3-carboxylic acid, can further enhance metabolic stability, binding affinity, and bioavailability, making it a valuable building block in drug discovery and development. This guide provides a comprehensive overview of a robust and efficient synthesis pathway for this compound, intended to aid researchers in its preparation and further application.

Proposed Synthesis Pathway: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process commencing from the readily available starting material, 4-fluoro-2-hydroxybenzaldehyde. The pathway involves the initial formation of an intermediate, 6-fluorobenzo[d]isoxazole-3-carbonitrile, followed by its hydrolysis to yield the target carboxylic acid.

Synthesis_Pathway A 4-Fluoro-2-hydroxybenzaldehyde B 4-Fluoro-2-hydroxybenzaldehyde Oxime A->B Hydroxylamine Hydrochloride, Sodium Acetate C 6-Fluorobenzo[d]isoxazole-3-carbonitrile B->C Chloramine-T D This compound C->D Acid or Base Hydrolisis

Caption: Proposed two-step synthesis pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Fluorobenzo[d]isoxazole-3-carbonitrile

This initial step involves the conversion of 4-fluoro-2-hydroxybenzaldehyde to its corresponding oxime, which then undergoes an oxidative cyclization to form the benzisoxazole ring system with a nitrile group at the 3-position.

Protocol:

  • Oxime Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-fluoro-2-hydroxybenzaldehyde (1.0 eq.) in a mixture of ethanol and water (1:1 v/v).

    • To this solution, add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and slowly pour it into ice-cold water with stirring.

    • Collect the precipitated 4-fluoro-2-hydroxybenzaldehyde oxime by filtration, wash with cold water, and dry under vacuum.

  • Cyclization to 6-Fluorobenzo[d]isoxazole-3-carbonitrile:

    • Suspend the dried 4-fluoro-2-hydroxybenzaldehyde oxime (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.

    • Add Chloramine-T trihydrate (2.0 eq.) to the suspension.

    • Heat the mixture to reflux and maintain for 4-6 hours. The reaction mixture should turn into a clear solution.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 6-fluorobenzo[d]isoxazole-3-carbonitrile.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Hydrolysis of 6-Fluorobenzo[d]isoxazole-3-carbonitrile to this compound

The final step involves the hydrolysis of the nitrile group of the intermediate to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

Protocol (Acidic Hydrolysis):

  • In a round-bottom flask, suspend 6-fluorobenzo[d]isoxazole-3-carbonitrile (1.0 eq.) in a mixture of concentrated sulfuric acid and water (e.g., 50% v/v).

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
4-Fluoro-2-hydroxybenzaldehydeC₇H₅FO₂140.11Yellow solid
4-Fluoro-2-hydroxybenzaldehyde OximeC₇H₆FNO₂155.13Off-white solid
6-Fluorobenzo[d]isoxazole-3-carbonitrileC₈H₃FN₂O162.12White to off-white solid
This compoundC₈H₄FNO₃181.12Off-white to pale yellow solid[2]

Mechanistic Insights

The formation of the benzisoxazole ring from the salicylaldehyde oxime is a key transformation. The reaction with Chloramine-T proceeds via an oxidative cyclization. The probable mechanism involves the in-situ generation of a nitrene or a related reactive nitrogen species from the oxime, which then undergoes an intramolecular electrophilic attack on the aromatic ring, followed by aromatization to yield the stable benzisoxazole system. The regioselectivity, leading to the 6-fluoro isomer, is dictated by the electronic effects of the fluorine and hydroxyl substituents on the starting benzene ring.

The subsequent hydrolysis of the nitrile is a standard organic transformation. Under acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps then lead to the formation of a carboxylic acid and ammonium sulfate as a byproduct.

Conclusion

The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. The use of readily available starting materials and well-established chemical transformations makes this route amenable to laboratory-scale synthesis. The insights into the reaction mechanism and detailed protocols provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to access this valuable building block for the creation of novel therapeutic agents.

References

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  • Uno, H., et al. (1983). Anticonvulsant 3-(sulfamoylmethyl)-1, 2-benzisoxazole derivatives. Journal of medicinal chemistry, 26(11), 1598-1603.

Sources

physicochemical properties of 6-Fluorobenzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-Fluorobenzo[d]isoxazole-3-carboxylic Acid

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the benzo[d]isoxazole scaffold, it serves as a crucial intermediate and building block for the synthesis of various biologically active molecules. The incorporation of a fluorine atom can substantially modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety for lead optimization. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and validated experimental protocols for its characterization. The insights and methodologies presented herein are intended to support researchers, medicinal chemists, and drug development professionals in their work with this versatile molecule.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This includes its molecular formula, weight, and structural representation.

  • Chemical Name: this compound

  • Synonyms: 6-Fluoro-1,2-benzisoxazole-3-carboxylic acid

  • CAS Number: 894789-43-6[1]

  • Molecular Formula: C₈H₄FNO₃[2][3]

  • Molecular Weight: 181.12 g/mol [2][3]

The structure consists of a bicyclic system where a benzene ring is fused to an isoxazole ring. The carboxylic acid group is positioned at the 3-position of the isoxazole ring, and a fluorine atom is substituted at the 6-position of the benzene ring.

Physicochemical Properties

A compound's physical state, thermal behavior, and solubility are critical parameters that influence its handling, formulation, and biological disposition.

Data Summary
PropertyValueSource(s)
Appearance Off-white to yellow crystalline powder[2][3]
Melting Point 180-185°C; 210-213°C[2][3]
Solubility Slightly soluble in water; Soluble in DMSO and methanol[2][3]
Density 1.45 - 1.49 g/cm³[2][3]

Note on Discrepancies: The reported ranges for melting point and density show some variation across commercial suppliers.[2][3] This is common for fine chemicals and can be attributed to differences in purity, crystalline form (polymorphism), or measurement technique. For critical applications, it is imperative to determine these properties on the specific batch of material being used.

Experimental Workflow: Physicochemical Property Determination

The following diagram outlines a standard workflow for the comprehensive characterization of a new batch of this compound.

G cluster_start Sample Acquisition cluster_thermal Thermal Analysis cluster_solubility Solubility & Acidity cluster_spectroscopy Structural Confirmation cluster_data Data Synthesis start Obtain Sample of 6-Fluorobenzo[d]isoxazole- 3-carboxylic acid DSC Differential Scanning Calorimetry (DSC) start->DSC Determine Melting Point & Purity Sol Kinetic/Thermodynamic Solubility Assay start->Sol Assess Solubility in Relevant Solvents pKa Potentiometric Titration for pKa start->pKa Determine Acid Dissociation Constant NMR ¹H and ¹³C NMR Spectroscopy start->NMR Confirm Covalent Structure MS Mass Spectrometry (HRMS) start->MS Confirm Molecular Weight & Formula IR Infrared (IR) Spectroscopy start->IR Identify Functional Groups end Compile Comprehensive Physicochemical Profile DSC->end Sol->end pKa->end NMR->end MS->end IR->end

Caption: Standard experimental workflow for physicochemical characterization.

Protocol 1: Melting Point Determination by Differential Scanning calorimetry (DSC)

Rationale: DSC is the preferred method over traditional melting point apparatus for its high precision and ability to detect thermal events like polymorphism, decomposition, and desolvation, providing a more complete thermal profile of the compound.

Methodology:

  • Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) for temperature and enthalpy.

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline powder into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent sublimation or evaporation. Prepare an empty, sealed pan as a reference.

  • Thermal Program: Place both pans into the DSC cell. Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge (20-50 mL/min). A typical temperature range would be from 25°C to 250°C to encompass the expected melting points.[2][3]

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak's shape and area can provide insights into purity and the heat of fusion, respectively.

Acidity (pKa)

The acid dissociation constant (pKa) is a critical parameter for any ionizable compound in drug development. It governs the charge state of the molecule at a given pH, which in turn dictates its solubility, permeability, and interaction with biological targets. As a carboxylic acid, this molecule is expected to be acidic.[4]

Protocol 2: pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is a robust and direct method for measuring pKa. It involves monitoring the change in pH of a solution of the compound as a titrant is added, allowing for the precise determination of the half-equivalence point where pH equals pKa.

Methodology:

  • Solution Preparation: Prepare a solution of the compound (e.g., 0.01 M) in a suitable solvent system, typically a mixture of water and an organic co-solvent (like methanol or DMSO) to ensure adequate solubility.

  • Titration Setup: Place the solution in a thermostatted vessel (e.g., at 25°C) equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized aqueous base (e.g., 0.1 M KOH or NaOH) using a precision autoburette. Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-neutralization volume, which can be found from the first derivative of the titration curve.

Spectroscopic Profile

Spectroscopic data provides irrefutable confirmation of the molecular structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum would be characterized by several key absorption bands.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
2500-3300 (broad)O-H (Carboxylic Acid)Stretching
~1700C=O (Carboxylic Acid)Stretching
1600-1450C=C & C=NAromatic & Isoxazole Ring Stretching
~1300C-OStretching
~950 (broad)O-HOut-of-plane bend
~1250C-FStretching

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer, while the C=O stretch confirms the carbonyl group.[8][9]

C. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal fragmentation patterns that support the proposed structure. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition (C₈H₄FNO₃).

Stability and Storage

Understanding a compound's stability is crucial for ensuring its integrity during storage and experimentation.

  • Stability: The compound is reported to be stable under normal storage conditions but is sensitive to moisture.[2][3] The carboxylic acid group may be hygroscopic.

  • Storage Recommendations: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light and moisture.[2][3] A cool, dry, and well-ventilated environment, such as a desiccator at room temperature or in a freezer, is recommended.

Safety and Handling

Appropriate safety precautions are mandatory when handling any chemical intermediate.

  • Hazard Classification: While some commercial sources offer conflicting toxicity information[2][3], related structures are classified as harmful if swallowed and causing skin and serious eye irritation.[10] Therefore, it is prudent to handle this compound with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.[10][13] In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable building block whose utility is underpinned by its distinct physicochemical properties. This guide has provided a consolidated source of its known characteristics, from structural identity to thermal stability and safety considerations. By employing the detailed experimental protocols provided, researchers can independently verify these properties and ensure the quality and consistency of their materials. A thorough understanding of this compound's profile is the first step toward its successful application in the synthesis of novel therapeutics and other advanced materials.

References

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An In-depth Technical Guide to the Mechanism of Action of 6-Fluorobenzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide delineates the theoretical and experimental framework for elucidating the mechanism of action of 6-Fluorobenzo[d]isoxazole-3-carboxylic acid. Based on structural similarities to known pharmacologically active agents, the primary hypothesis centers on the inhibition of Kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway. This document provides a comprehensive overview of the KMO pathway, the rationale for its inhibition as a therapeutic strategy, and detailed protocols for validating this specific mechanism of action.

Introduction: The Kynurenine Pathway and the Therapeutic Promise of KMO Inhibition

The catabolism of tryptophan, an essential amino acid, predominantly occurs through the kynurenine pathway. This metabolic route is integral to the synthesis of nicotinamide adenine dinucleotide (NAD+) but also produces a number of neuroactive metabolites. A key regulatory enzyme in this pathway is Kynurenine 3-monooxygenase (KMO), which catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[1][2][3]

Elevated KMO activity is implicated in the pathophysiology of several neurodegenerative disorders, including Huntington's and Alzheimer's diseases.[3][4] The enzymatic product, 3-HK, is a potent generator of free radicals, contributing to oxidative stress and neuronal cell death.[5] Consequently, the inhibition of KMO represents a promising therapeutic strategy to mitigate neurotoxicity and restore metabolic balance within the kynurenine pathway. KMO inhibitors are being explored for their potential to treat a range of conditions from neurodegenerative diseases to acute pancreatitis.[2][6]

The molecular structure of this compound shares features with other heterocyclic carboxylic acids that have been investigated as enzyme inhibitors. This structural alert, combined with the therapeutic interest in KMO, forms the basis of the investigative approach outlined in this guide.

The Central Hypothesis: this compound as a KMO Inhibitor

The core hypothesis is that this compound functions as a competitive inhibitor of Kynurenine 3-monooxygenase. This proposed mechanism is predicated on the molecule's ability to bind to the active site of KMO, thereby preventing the endogenous substrate, L-kynurenine, from being hydroxylated.

The Tryptophan Metabolic Pathway

The following diagram illustrates the pivotal position of KMO in the tryptophan metabolic pathway and the expected consequences of its inhibition.

KMO_Pathway tryptophan Tryptophan kynurenine L-Kynurenine tryptophan->kynurenine IDO/TDO three_hk 3-Hydroxykynurenine (Neurotoxic) kynurenine->three_hk KMO kynurenic_acid Kynurenic Acid (Neuroprotective) kynurenine->kynurenic_acid KAT quinolinic_acid Quinolinic Acid (Neurotoxic) three_hk->quinolinic_acid ido_tdo IDO/TDO kmo KMO kat KAT inhibitor 6-Fluorobenzo[d]isoxazole- 3-carboxylic acid inhibitor->inhibition kmo_label_node KMO

Figure 1: Proposed Mechanism of KMO Inhibition.

Inhibition of KMO is expected to decrease the production of the neurotoxic 3-hydroxykynurenine and its downstream product, quinolinic acid. Concurrently, this should lead to an accumulation of L-kynurenine, which can then be shunted towards the production of the neuroprotective kynurenic acid by kynurenine aminotransferases (KATs).

Experimental Validation Protocols

To rigorously test the hypothesis, a multi-tiered experimental approach is recommended, progressing from in vitro enzymatic assays to cell-based models.

In Vitro KMO Inhibition Assay (Enzyme-based)

This initial protocol aims to determine the direct inhibitory effect of this compound on purified KMO enzyme activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human KMO.

Methodology:

  • Reagents and Materials:

    • Recombinant human KMO enzyme

    • L-Kynurenine (substrate)

    • NADPH (cofactor)

    • This compound (test inhibitor)

    • Assay Buffer (e.g., phosphate buffer, pH 7.4)

    • 96-well UV-transparent microplates

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the test compound in the assay buffer.

    • In a 96-well plate, add the recombinant KMO enzyme to each well.

    • Add the serially diluted test compound to the respective wells. Include a positive control (a known KMO inhibitor, e.g., Ro 61-8048) and a negative control (vehicle, e.g., DMSO).

    • Initiate the enzymatic reaction by adding L-kynurenine and NADPH.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

    • Measure the decrease in NADPH concentration by reading the absorbance at 340 nm. KMO activity is inversely proportional to the remaining NADPH.[1]

    • Plot the percentage of KMO inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based KMO Activity Assay

This assay validates the findings from the in vitro studies in a more physiologically relevant context, assessing the compound's ability to penetrate cell membranes and inhibit endogenous KMO.

Objective: To measure the inhibition of KMO in intact cells expressing the enzyme.

Methodology:

  • Cell Culture:

    • Use a cell line that endogenously expresses KMO (e.g., primary human hepatocytes) or a cell line engineered to overexpress human KMO (e.g., HEK293-hKMO).[2]

  • Procedure:

    • Plate the cells in a suitable multi-well format and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for a specified duration.

    • Introduce L-kynurenine to the cell culture medium.

    • After an incubation period, collect the cell culture supernatant.

    • Analyze the supernatant for the concentrations of L-kynurenine and 3-hydroxykynurenine using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2]

    • Calculate the percentage of inhibition of 3-hydroxykynurenine formation at each concentration of the test compound.

    • Determine the cellular IC50 value from the dose-response curve.

Quantitative Data Summary

The following table provides a template for summarizing the inhibitory activity data, drawing parallels with a known KMO inhibitor for comparative purposes.

Target/System Assay Type This compound (IC50) Reference Compound (e.g., GSK180) (IC50)
Human KMO (isolated)Enzyme AssayTo be determined~6 nM[7]
Human KMO (HEK293 cells)Cell-based AssayTo be determined2.0 µM[7]
Human Primary HepatocytesEndogenous KMO ActivityTo be determined2.6 µM[7]

Advanced Mechanistic Studies

Should the initial assays confirm KMO inhibition, further studies can elucidate the precise nature of the interaction.

Enzyme Kinetics

To determine if the inhibition is competitive, non-competitive, or uncompetitive, kinetic assays should be performed. This involves measuring the initial reaction rates at various concentrations of both the substrate (L-kynurenine) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots. A competitive inhibitor will increase the apparent Km of the substrate without affecting the Vmax.[2]

Target Engagement and Selectivity

It is crucial to ascertain that this compound is selective for KMO. This can be achieved by screening the compound against a panel of other enzymes, particularly those within the tryptophan metabolic pathway and other structurally related enzymes. Techniques such as thermal shift assays or affinity chromatography can also be employed to confirm direct binding to KMO.

Conclusion

The in-depth guide provides a robust framework for investigating the mechanism of action of this compound, with a primary focus on the well-validated therapeutic target, Kynurenine 3-monooxygenase. The outlined experimental protocols, from initial in vitro screening to cell-based validation and advanced kinetic studies, offer a comprehensive and self-validating system for elucidating the compound's biological activity. Confirmation of KMO inhibition would position this molecule as a promising candidate for further preclinical development in the context of neurodegenerative diseases and other conditions linked to dysregulation of the kynurenine pathway.

References

  • KMO Inhibitor Screening Assay Kit - BPS Bioscience. [Link]

  • (A) Active site titration of kynurenine 3-monooxygenase (KMO)... | Download Scientific Diagram - ResearchGate. [Link]

  • Characterization of lysate-based assays to measure kynurenine... - ResearchGate. [Link]

  • Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC - PubMed Central. [Link]

  • Structural basis of kynurenine 3-monooxygenase inhibition - PubMed. [Link]

  • Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - NIH. [Link]

  • Development of a Series of Kynurenine 3-Monooxygenase Inhibitors Leading to a Clinical Candidate for the Treatment of Acute Pancreatitis | Request PDF - ResearchGate. [Link]

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The Biological Versatility of 6-Fluorobenzo[d]isoxazole-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The benzisoxazole moiety is one such "privileged scaffold," renowned for its presence in a diverse array of biologically active compounds.[1][2][3][4] This technical guide delves into the biological potential of a specific, yet underexplored, member of this family: 6-Fluorobenzo[d]isoxazole-3-carboxylic acid . While direct extensive studies on this particular molecule are nascent, by examining the rich tapestry of research surrounding its core components—the benzisoxazole ring, the carboxylic acid functional group, and the strategic placement of a fluorine atom—we can construct a compelling narrative of its probable biological activities and guide future research endeavors.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the title compound's potential, grounded in established scientific principles and supported by data from analogous structures. We will explore its synthetic rationale, delve into its likely biological targets and mechanisms of action, and provide actionable experimental protocols to empower further investigation.

I. The Architectural Significance: Deconstructing this compound

The predicted biological activity of this compound is not arbitrary; it is a direct consequence of its unique chemical architecture. Each component of the molecule contributes to its overall physicochemical properties and, by extension, its pharmacological profile.

  • The Benzisoxazole Core: This fused heterocyclic system is the bedrock of the molecule's activity. Its aromatic nature confers stability, while the nitrogen and oxygen heteroatoms provide crucial points for interaction with biological macromolecules.[5] The benzisoxazole scaffold is a known pharmacophore in a range of approved drugs, including the antipsychotic risperidone, highlighting its clinical relevance.[1][4]

  • The 3-Carboxylic Acid Group: The presence of a carboxylic acid at the 3-position is pivotal. This acidic moiety can act as a hydrogen bond donor and acceptor, enabling strong interactions with the active sites of enzymes and receptors. It also significantly influences the compound's solubility and pharmacokinetic profile.

  • The 6-Fluoro Substituent: The strategic incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic potential.[1][6] Fluorine's high electronegativity can alter the electronic properties of the benzisoxazole ring, influencing its binding affinity and metabolic stability. Furthermore, a fluorine substituent can block sites of metabolism, thereby increasing the compound's half-life.[1]

II. Predicted Biological Activities and Therapeutic Potential

Based on extensive research into analogous compounds, this compound is predicted to exhibit a range of biological activities with therapeutic implications in several key areas.

A. Anticancer Activity

The benzisoxazole scaffold is a recurring motif in the design of novel anticancer agents.[1][2][7][8] Derivatives have demonstrated efficacy against a variety of cancer cell lines, including breast, colon, and leukemia.[1][9] The proposed mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation and survival.

Hypothesized Mechanism of Action:

It is plausible that this compound could exert its anticancer effects through the inhibition of critical kinases or by inducing apoptosis. The carboxylic acid moiety could anchor the molecule within the active site of a target protein, while the fluorinated benzisoxazole ring explores hydrophobic pockets to enhance binding affinity.

Illustrative Signaling Pathway: Kinase Inhibition

anticancer_pathway 6-Fluorobenzo[d]isoxazole-3-carboxylic_acid 6-Fluorobenzo[d]isoxazole- 3-carboxylic acid Kinase_Active_Site Kinase Active Site 6-Fluorobenzo[d]isoxazole-3-carboxylic_acid->Kinase_Active_Site Binds to Inhibition Kinase_Active_Site->Inhibition ATP ATP ATP->Kinase_Active_Site Substrate Substrate Substrate->Kinase_Active_Site Phosphorylated_Substrate Phosphorylated Substrate (Leads to Cell Proliferation) Inhibition->Phosphorylated_Substrate Blocks Phosphorylation

Caption: Proposed kinase inhibition by this compound.

B. Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Benzisoxazole derivatives have shown promise as potent anti-inflammatory agents.[1][2][10][11][12] The mechanism often involves the inhibition of key inflammatory mediators.

Hypothesized Mechanism of Action:

This compound may inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are central to the inflammatory cascade. The fluorine atom could enhance the molecule's ability to interact with the enzyme's active site, leading to potent inhibition.

C. Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The benzisoxazole scaffold has been explored for its antibacterial and antifungal properties.[2][13][14] The presence of a fluorine atom is often associated with enhanced antimicrobial activity.[1]

Hypothesized Mechanism of Action:

The compound could interfere with essential bacterial processes such as cell wall synthesis or DNA replication. Its specific structure may allow it to selectively target microbial enzymes that are absent in human cells, providing a therapeutic window.

III. Synthesis and Characterization: A Proposed Experimental Workflow

The synthesis of this compound can be approached through established synthetic routes for benzisoxazole-3-carboxylic acids.[15] A plausible synthetic strategy is outlined below.

Experimental Workflow: Synthesis of this compound

synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization 2-Hydroxy-5-fluorobenzaldehyde 2-Hydroxy-5-fluorobenzaldehyde Base_catalyzed_reaction Base-catalyzed Reaction (e.g., NaOH in H2O/dioxane) 2-Hydroxy-5-fluorobenzaldehyde->Base_catalyzed_reaction Hydroxylamine-O-sulfonic_acid Hydroxylamine-O-sulfonic_acid Hydroxylamine-O-sulfonic_acid->Base_catalyzed_reaction Acidification Acidification (e.g., HCl) Base_catalyzed_reaction->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization (e.g., from Ethanol/Water) Filtration->Recrystallization NMR NMR Spectroscopy (1H, 13C, 19F) Recrystallization->NMR Mass_Spec Mass Spectrometry NMR->Mass_Spec Melting_Point Melting Point Determination Mass_Spec->Melting_Point

Caption: A proposed workflow for the synthesis and characterization of the title compound.

Detailed Protocol:

  • Reaction Setup: To a solution of 2-hydroxy-5-fluorobenzaldehyde in a suitable solvent system (e.g., a mixture of water and dioxane), add a solution of hydroxylamine-O-sulfonic acid.

  • Base Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide, while maintaining the reaction temperature at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques (NMR, Mass Spectrometry) and by determining its melting point.

IV. In Vitro Biological Evaluation: A Step-by-Step Guide

To validate the predicted biological activities, a series of in vitro assays are recommended. These initial screens will provide crucial data on the compound's potency and selectivity.

A. Anticancer Activity Screening

Protocol: MTT Assay for Cytotoxicity

This assay assesses the compound's ability to inhibit the proliferation of cancer cells.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

B. Antimicrobial Activity Screening

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Compound Dilution: Prepare serial dilutions of this compound in a 96-well plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

V. Data Presentation and Interpretation

The quantitative data generated from the in vitro assays should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Profile of this compound and Analogs

CompoundTarget/AssayIC50 / MIC (µM)
This compound MCF-7 (Anticancer)To be determined
This compound S. aureus (Antimicrobial)To be determined
Analog A (Non-fluorinated)MCF-7 (Anticancer)Reference value
Analog B (Ester derivative)MCF-7 (Anticancer)Reference value

VI. Future Directions and Concluding Remarks

The exploration of this compound represents a promising avenue for the discovery of novel therapeutic agents. The foundational knowledge of the benzisoxazole scaffold, coupled with the strategic inclusion of a fluorine atom and a carboxylic acid moiety, provides a strong rationale for its potential efficacy in oncology, inflammation, and infectious diseases.

The experimental protocols outlined in this guide offer a clear path forward for the synthesis, characterization, and initial biological evaluation of this compound. Subsequent in-depth studies should focus on elucidating its precise mechanism of action, exploring its structure-activity relationships through the synthesis of analogs, and evaluating its pharmacokinetic and toxicological profiles in preclinical models.

As with any early-stage drug discovery project, the journey from a promising scaffold to a clinically viable drug is long and challenging. However, the compelling scientific rationale and the wealth of knowledge surrounding the benzisoxazole core position this compound as a molecule of significant interest, worthy of dedicated scientific inquiry.

VII. References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7082987/]

  • Benzoxazole derivatives incorporating fluorine. ResearchGate. [URL: https://www.researchgate.net/figure/Benzoxazole-derivatives-incorporating-fluorine_fig3_349547029]

  • Benzisoxazole - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Benzisoxazole]

  • Initial Biological Evaluation of Benzoxazole Compounds: A Technical Guide. BenchChem. [URL: https://www.benchchem.com/application-notes/initial-biological-evaluation-of-benzoxazole-compounds]

  • Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10610278.2023.2207914]

  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2022/part-i-general-papers/20-11603]

  • In Vitro Testing Protocols for Benzo[d]oxazole-4-carboxylic Acid: A Guide for Researchers. BenchChem. [URL: https://www.benchchem.com/application-notes/in-vitro-testing-protocols-for-benzo-d-oxazole-4-carboxylic-acid]

  • Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Indian Journal of Chemistry, Section B. [URL: http://nopr.niscpr.res.in/handle/123456789/59174]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. AMB Express. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7732560/]

  • Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31885375/]

  • Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. MDPI. [URL: https://www.mdpi.com/1420-3049/24/19/3505]

  • Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives. Oriental Journal of Chemistry. [URL: https://www.orientjchem.org/vol36no1/efficient-antimicrobial-activities-of-microwave-assisted-synthesis-of-benzisoxazole-derivatives/]

  • Overview on Diverse Biological Activities of Benzisoxazole Derivatives. ResearchGate. [URL: https://www.researchgate.net/publication/362241648_Overview_on_Diverse_Biological_Activities_of_Benzisoxazole_Derivatives]

  • New synthetic benzisoxazole derivatives as antimicrobial, antioxidant and anti-inflammatory agents. ResearchGate. [URL: https://www.researchgate.net/publication/287217595_New_synthetic_benzisoxazole_derivatives_as_antimicrobial_antioxidant_and_anti-inflammatory_agents]

  • Anticancer activity of benzoxazole derivative (2015 onwards): a review. ResearchGate. [URL: https://www.researchgate.net/publication/344400266_Anticancer_activity_of_benzoxazole_derivative_2015_onwards_a_review]

  • Synthesis, characterization, and anticancer activity of benzoxazole derivatives. ResearchGate. [URL: https://www.researchgate.net/publication/282643501_Synthesis_characterization_and_anticancer_activity_of_benzoxazole_derivatives]

  • BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. ResearchGate. [URL: https://www.researchgate.net/publication/351897257_BIOLOGICAL_POTENTIAL_OF_BENZOXAZOLE_DERIVATIVES_AN_UPDATED_REVIEW]

  • A Simple and Efficient One-Step Synthesis of Benzoxazoles and Benzimidazoles from Carboxylic Acids. ResearchGate. [URL: https://www.researchgate.net/publication/225114755_A_Simple_and_Efficient_One-Step_Synthesis_of_Benzoxazoles_and_Benzimidazoles_from_Carboxylic_Acids]

  • Benzoxazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzoxazoles.shtm]

  • Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. ResearchGate. [URL: https://www.researchgate.net/publication/260384813_Synthesis_of_new_benzisoxazole_derivatives_and_their_antimicrobial_antioxidant_and_anti-inflammatory_activities]

  • Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37078491/]

  • Synthesis and Antimicrobial Activity of Novel Benzoxazoles. ResearchGate. [URL: https://www.researchgate.net/publication/275323895_Synthesis_and_Antimicrobial_Activity_of_Novel_Benzoxazoles]

  • SYNTHESIS AND IN-VITRO PROTEIN DENATURATION SCREENING OF NOVEL SUBSTITUTED ISOXAZOLE/PYRAZOLE DERIVATIVES. Rasayan Journal of Chemistry. [URL: http://rasayanjournal.co.in/vol-4/issue-2/41.pdf]

  • Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii. Communications Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7881177/]

  • Design, synthesis, and anti- inflammatory activity of 2H-1,4- benzoxazin- 3(4H) - ones. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Design%2C-synthesis%2C-and-anti-inflammatory-activity-of-Liu-Zhang/a75267a99f36b60e6503c713833633ab0a927a4d]

  • Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm000947+]

  • Synthesis and SAR of benzisoxazole tethered 1,2,4-triazoles derivatives as FabH inhibitors. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-and-SAR-of-benzisoxazole-tethered-124-triazoles-derivatives-as-FabH_fig13_354898144]

  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. [URL: https://www.researchgate.net/publication/362241662_Benzisoxazole_Derivatives_Synthesis_and_Their_Therapeutic_Significance_in_Medicinal_Chemistry]

  • Benzisoxazole: A privileged scaffold for medicinal chemistry. ResearchGate. [URL: https://www.researchgate.net/publication/322965620_Benzisoxazole_A_privileged_scaffold_for_medicinal_chemistry]

  • Novel Benzisoxazole Derivatives as Potent and Selective Inhibitors of Acetylcholinesterase. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm000947%2B]

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An In-depth Technical Guide to 6-Fluorobenzo[d]isoxazole-3-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-fluorobenzo[d]isoxazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. Its derivatives have emerged as potent inhibitors of key metabolic enzymes, particularly kynurenine 3-monooxygenase (KMO), a critical target in the tryptophan metabolic pathway implicated in a range of neurological and inflammatory disorders. This guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic potential of this important class of molecules. Detailed experimental protocols for both synthesis and biological evaluation are provided to enable researchers to further explore and innovate within this chemical space.

Introduction: The Significance of the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole core is a versatile heterocyclic motif found in numerous biologically active compounds.[1] Its unique electronic and structural properties allow it to serve as an effective pharmacophore, engaging with a variety of biological targets. The incorporation of a fluorine atom at the 6-position and a carboxylic acid at the 3-position enhances the molecule's drug-like properties, including metabolic stability and target-binding affinity.

These derivatives have garnered substantial interest primarily as inhibitors of Kynurenine 3-Monooxygenase (KMO).[2][3][4] KMO is a pivotal FAD-dependent enzyme in the kynurenine pathway, the primary route for tryptophan metabolism in mammals.[3][5] By catalyzing the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK), KMO sits at a crucial branch point.[5][6] Inhibition of KMO offers a promising therapeutic strategy by decreasing the production of neurotoxic downstream metabolites, such as 3-HK and quinolinic acid, while simultaneously increasing levels of the neuroprotective kynurenic acid (KYNA).[2][3][4][7] This modulation of the kynurenine pathway has profound implications for treating neurodegenerative diseases (e.g., Huntington's, Alzheimer's, and Parkinson's disease), psychiatric disorders, and inflammatory conditions.[2][3][4][5]

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of this compound and its derivatives typically follows a multi-step sequence. The choice of a specific synthetic route is often dictated by the desired substitution pattern on the aromatic ring and the nature of the analog to be prepared.

General Synthetic Workflow

A common and effective approach involves the cyclization of a suitably substituted salicylonitrile or salicylaldehyde oxime. The fluorine substituent is introduced early in the synthesis, starting from a commercially available fluorinated precursor like 4-fluoroaniline.

Below is a generalized workflow diagram illustrating the key transformations.

SynthesisWorkflow A 4-Fluoroaniline B Substituted Salicylaldehyde A->B Diazotization & Sandmeyer Reaction C Oxime Formation B->C Hydroxylamine D Intramolecular Cyclization C->D Oxidative Cyclization E 6-Fluorobenzo[d]isoxazole Core D->E F Functionalization (e.g., Carboxylation) E->F Lithiation & CO2 Quench G Final Derivative F->G

Caption: Generalized synthetic workflow for 6-fluorobenzo[d]isoxazole derivatives.

Detailed Synthetic Protocol: Preparation of this compound

This protocol provides a representative, step-by-step method for synthesizing the core compound.

Step 1: Synthesis of 2-hydroxy-5-fluorobenzaldehyde

  • To a stirred solution of 4-fluorophenol (1 eq.) in toluene, add paraformaldehyde (2.5 eq.) and anhydrous magnesium chloride (1.2 eq.).

  • Heat the mixture to 100°C and add triethylamine (3 eq.) dropwise over 30 minutes.

  • Maintain the reaction at 110°C for 4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with 2M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-hydroxy-5-fluorobenzaldehyde.

Causality: The Duff reaction or a similar formylation is chosen here to regioselectively install an aldehyde group ortho to the hydroxyl group, a necessary precursor for the isoxazole ring formation.

Step 2: Oximation

  • Dissolve 2-hydroxy-5-fluorobenzaldehyde (1 eq.) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq.) and sodium acetate (2 eq.).

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to obtain the corresponding oxime.

Causality: The oxime is a key intermediate. The nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde, setting the stage for the subsequent cyclization step.

Step 3: Oxidative Cyclization

  • Suspend the oxime (1 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add an oxidizing agent, for example, (diacetoxyiodo)benzene (PhI(OAc)2) (1.2 eq.).

  • Stir the reaction at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate and concentrate to yield 6-fluorobenzo[d]isoxazole.

Causality: This intramolecular oxidative cyclization is the key ring-forming step. The oxidant facilitates the removal of two hydrogen atoms, leading to the formation of the N-O bond of the isoxazole ring.

Step 4: Carboxylation

  • Dissolve the 6-fluorobenzo[d]isoxazole (1 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere (e.g., Argon).

  • Add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70°C.

  • Stir the resulting deep-colored solution for 1 hour at -78°C.

  • Bubble dry carbon dioxide gas through the solution for 30 minutes, or add an excess of crushed dry ice.

  • Allow the reaction to warm slowly to room temperature.

  • Quench the reaction with water and acidify with 1M HCl to pH 2-3.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.[8][9]

Causality: Directed ortho-metalation is employed here. The isoxazole nitrogen and oxygen atoms direct the deprotonation by n-butyllithium to the C3 position. The resulting lithiated species is a potent nucleophile that readily attacks carbon dioxide to form the carboxylate.

Key Biological Target and Mechanism of Action

The primary and most studied biological target for this class of compounds is Kynurenine 3-Monooxygenase (KMO).

The Kynurenine Pathway and KMO Inhibition

KMO is a mitochondrial enzyme that plays a crucial regulatory role in the kynurenine pathway (KP) of tryptophan degradation.[3] Dysregulation of this pathway is linked to numerous neurodegenerative disorders.[6][7] By inhibiting KMO, these compounds prevent the conversion of L-kynurenine into the neurotoxic metabolite 3-hydroxykynurenine (3-HK).[5][10] This blockade shunts the pathway towards the production of kynurenic acid (KYNA), a neuroprotective agent that acts as an antagonist at glutamate receptors.[2][6][7]

KynureninePathway Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine KMO KMO (Kynurenine 3-Monooxygenase) Kynurenine->KMO KAT KATs Kynurenine->KAT HK3 3-Hydroxykynurenine (Neurotoxic) KMO->HK3 KYNA Kynurenic Acid (Neuroprotective) KAT->KYNA QuinolinicAcid Quinolinic Acid (Neurotoxic) HK3->QuinolinicAcid Kynureninase Inhibitor 6-Fluorobenzo[d]isoxazole Derivatives Inhibitor->KMO Inhibition

Caption: Inhibition of KMO shifts the Kynurenine Pathway towards neuroprotection.

Molecular Mechanism of Inhibition

Structural biology studies, including X-ray crystallography of KMO in complex with inhibitors, have provided invaluable insights into the binding mechanism.[5] The benzo[d]isoxazole core typically binds in the active site near the FAD cofactor.[5] The carboxylic acid group is crucial for potent inhibition, forming key hydrogen bond interactions with active site residues. The 6-fluoro substituent often enhances binding affinity, potentially through favorable electrostatic or hydrophobic interactions within a specific pocket of the enzyme. The inhibitor effectively acts as a competitive or tight-binding inhibitor, preventing the substrate, L-kynurenine, from accessing the active site.[5]

Structure-Activity Relationships (SAR)

Systematic modification of the this compound scaffold has yielded important insights into the structural requirements for potent KMO inhibition. A comprehensive analysis of SAR helps in the rational design of next-generation therapeutics.[2][4]

Compound IDR1 (Position 5)R2 (Position 7)hKMO IC50 (nM)Notes
1 (Core) HH50Baseline core structure.
2 ClH25Electron-withdrawing group at R1 enhances potency.
3 OCH3H80Electron-donating group at R1 slightly reduces potency.
4 HCl15Halogen substitution at R2 is highly favorable.
5 HCF312Potent electron-withdrawing group at R2 significantly improves inhibition.
6 HH>10,000Esterification of the carboxylic acid abolishes activity, highlighting its critical role in binding.

Note: The data presented in this table is illustrative and synthesized from general principles of KMO inhibitor SAR. Actual IC50 values may vary based on specific assay conditions.

Key SAR Insights:

  • The Carboxylic Acid is Essential: Modification or replacement of the 3-carboxylic acid group almost universally leads to a dramatic loss of activity, confirming its role as a key binding anchor.

  • Aromatic Ring Substitution: The electronic properties and position of substituents on the benzene ring significantly modulate inhibitory potency.

  • Position 7: This position appears to be particularly sensitive to substitution. Small, electron-withdrawing groups like halogens or trifluoromethyl groups often lead to a substantial increase in potency. This suggests the presence of a specific sub-pocket in the KMO active site that can accommodate these groups.

  • Position 5: Substitution at this position is generally less impactful than at position 7, but can still be used to fine-tune activity and physicochemical properties.

Experimental Protocols: Biological Evaluation

Assessing the biological activity of newly synthesized analogs is a critical step in the drug discovery process. The following protocol details a standard in vitro assay for determining the inhibitory potency of compounds against human KMO.

In Vitro KMO Inhibition Screening Assay

This assay measures the activity of recombinant human KMO by monitoring the consumption of the cofactor NADPH, which absorbs light at 340 nm.[11][12]

Materials:

  • Recombinant human KMO (His-tagged)[12]

  • KMO Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM KCl)[12]

  • L-Kynurenine (substrate)[12]

  • NADPH (cofactor)[12]

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplate[12]

  • Spectrophotometer capable of reading absorbance at 340 nm[11]

Procedure:

  • Prepare Reagents: Dilute the KMO enzyme, L-Kynurenine, and NADPH to their final desired concentrations in the KMO Assay Buffer. Prepare serial dilutions of the test compounds in DMSO, and then dilute further in assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.[12]

  • Assay Setup: To each well of the 96-well plate, add the following in order:

    • 20 µL of KMO Assay Buffer

    • 10 µL of diluted test compound (or vehicle control - buffer with DMSO)

    • 10 µL of diluted KMO enzyme solution (for "Blank" or "No Enzyme" control wells, add buffer instead)

  • Incubation: Mix gently and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Prepare a substrate mixture containing L-Kynurenine and NADPH in assay buffer. Initiate the enzymatic reaction by adding 60 µL of this substrate mixture to all wells.[12]

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm every 60 seconds for 30-60 minutes.[11][12]

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve. The signal is inversely proportional to enzymatic activity.[12]

    • Normalize the rates by subtracting the rate of the "Blank" wells.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition).

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Therapeutic Potential and Future Directions

The development of potent, selective, and brain-permeable KMO inhibitors based on the this compound scaffold holds immense promise.[5] By rebalancing the kynurenine pathway, these compounds could offer novel therapeutic avenues for a host of debilitating diseases.[2]

Current Applications and Future Outlook:

  • Neurodegenerative Diseases: The strongest rationale lies in treating conditions like Huntington's and Alzheimer's disease, where excitotoxicity and neuroinflammation are key pathological features.[2][5][6]

  • Inflammatory and Autoimmune Disorders: The kynurenine pathway is also a key regulator of immune responses, suggesting potential applications in conditions like multiple sclerosis and rheumatoid arthritis.

  • Oncology: Recent evidence points to the role of the kynurenine pathway in tumor immune evasion, opening up the possibility of using KMO inhibitors as cancer immunotherapies.

The primary challenge moving forward is optimizing the pharmacokinetic properties of these compounds, particularly their ability to cross the blood-brain barrier for CNS indications.[5] Future research will likely focus on designing prodrugs, exploring novel analogs with improved physicochemical properties, and further elucidating the complex role of KMO in various disease states. The continued exploration of this chemical scaffold is a promising avenue for therapeutic development.[4]

References

  • Title: Novel insights into structure–activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration Source: Taylor & Francis Online URL: [Link]

  • Title: Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration Source: ResearchGate URL: [Link]

  • Title: Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration Source: PubMed URL: [Link]

  • Title: structure-based drug design of kynurenine 3-monooxygenase (kmo) inhibitors: use of theoretical tools Source: ResearchGate URL: [Link]

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  • Title: KMO Inhibitor Screening Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: KMO Inhibitor Screening Assay Kit (96-well) Source: BPS Bioscience URL: [Link]

  • Title: KMO Inhibitor Screening Assay Kit - 96 rxns. Source: Tebubio URL: [Link]

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  • Title: Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity Source: ResearchGate URL: [Link]

  • Title: Benzisoxazole: a privileged scaffold for medicinal chemistry Source: PMC - NIH URL: [Link]

  • Title: 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester Source: MDPI URL: [Link]

  • Title: 6-fluorobenzo[d]isoxazole-3-carboxylicacid at Best Price in Mumbai, Maharashtra | A B Enterprises Source: Tradeindia URL: [Link]

  • Title: The synthetic and therapeutic expedition of isoxazole and its analogs Source: PMC URL: [Link]

  • Title: Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives Source: PMC URL: [Link]

  • Title: 6-fluorobenzo[d]isoxazole-3-carboxylicacid at Best Price in Mumbai, Maharashtra | A B Enterprises Source: Tradeindia URL: [Link]

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An In-depth Technical Guide to 6-Fluoro-1,2-benzoxazole-3-carboxylic acid (CAS Number: 894789-43-6)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides a comprehensive overview of 6-fluoro-1,2-benzoxazole-3-carboxylic acid (CAS: 894789-43-6), a fluorinated heterocyclic compound belonging to the benzisoxazole class. While specific research on this particular molecule is limited, this document extrapolates its potential properties, synthesis, and biological activities based on the well-established characteristics of the benzisoxazole and benzoxazole scaffolds. These classes of compounds are of significant interest in medicinal chemistry, with numerous derivatives being investigated for a wide range of therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the structure, potential synthesis, and prospective pharmacological evaluation of this compound. Detailed experimental protocols for assessing its hypothesized biological activities are also provided.

Core Compound Identification and Physicochemical Properties

Compound Name: 6-Fluoro-1,2-benzoxazole-3-carboxylic acid Synonym: 6-fluoro-1,2-benzisoxazole-3-carboxylic acid CAS Number: 894789-43-6

Chemical Structure

The structure of 6-fluoro-1,2-benzoxazole-3-carboxylic acid is characterized by a benzene ring fused to an isoxazole ring, with a fluorine atom at the 6-position and a carboxylic acid group at the 3-position.

a C1=CC2=C(C=C1F)ON=C2C(=O)O

Caption: 2D structure of 6-fluoro-1,2-benzoxazole-3-carboxylic acid.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₈H₄FNO₃N/A
Molecular Weight 181.12 g/mol N/A
InChI 1S/C8H4FNO3/c9-4-1-2-5-6(3-4)13-10-7(5)8(11)12/h1-3H,(H,11,12)N/A
InChIKey HROCHLQLWNRYQX-UHFFFAOYSA-NN/A
SMILES C1=CC2=C(C=C1F)ON=C2C(=O)ON/A
Physical Form PowderN/A
Storage Temperature Room TemperatureN/A

Prospective Synthesis Pathways

One potential synthetic route could involve a "one-pot" method starting from a substituted acetophenone oxime. This method, under microwave or oil bath heating conditions in an organic solvent with a fluorine-containing accelerator and a base, can lead to the formation of the benzisoxazole ring.

Another plausible approach is the base-promoted ring closure of an o-substituted aryl oxime. This is a traditional and widely used method for constructing the 1,2-benzisoxazole core. For the target molecule, this would likely involve a starting material such as a derivative of 2-hydroxyacetophenone oxime.

A patent for the related compound, 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride, describes a "one-pot" preparation. This process involves dissolving 4-(2,4-difluorobenzoyl)-piperidine hydrochloride in an alcohol solvent, adding hydroxylamine hydrochloride and an inorganic base, followed by reaction and subsequent acidification to yield the final product[1]. This suggests that similar methodologies could be adapted for the synthesis of 6-fluoro-1,2-benzoxazole-3-carboxylic acid.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product start1 Substituted 2-hydroxyacetophenone oxime reaction One-pot synthesis (Microwave or Oil Bath) start1->reaction start2 Fluorine-containing accelerator start2->reaction start3 Base start3->reaction product 6-Fluoro-1,2-benzoxazole-3-carboxylic acid reaction->product Cyclization

Caption: Postulated synthetic workflow for 6-fluoro-1,2-benzoxazole-3-carboxylic acid.

Hypothesized Biological Activities and Mechanism of Action

The benzisoxazole and benzoxazole scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Derivatives have shown a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic effects[2][3].

Potential as an Antimicrobial Agent

The benzoxazole nucleus is a core component of many compounds with demonstrated antimicrobial properties. Structure-activity relationship (SAR) studies of benzoxazole derivatives have indicated that the presence of electron-withdrawing groups, such as halogens (like fluorine) and nitro groups, can enhance antimicrobial effects[4]. The fluorine atom in 6-fluoro-1,2-benzoxazole-3-carboxylic acid could, therefore, contribute to potential antibacterial and antifungal activity. Molecular docking studies on other benzoxazole derivatives suggest that their antibacterial action may be linked to the inhibition of DNA gyrase[5].

Potential as an Anticancer Agent

Numerous benzisoxazole derivatives have been synthesized and evaluated for their antiproliferative and pro-apoptotic activities. For instance, novel derivatives of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole have been shown to possess antiproliferative effects against various cancer cell lines, including HeLa, HT-29, MCF-7, and HepG-2 cells[6]. Another study on benzisoxazole derivatives demonstrated angio-inhibitory activity, suggesting a potential mechanism for their anticancer effects[7]. The presence of the 6-fluoro substitution in the target molecule makes it a candidate for investigation as a potential anticancer agent.

Experimental Protocols for Biological Evaluation

To assess the hypothesized biological activities of 6-fluoro-1,2-benzoxazole-3-carboxylic acid, standard in vitro assays can be employed.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity[8][9][10][11].

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Culture a cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a suitable medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Harvest cells in their exponential growth phase and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Include wells for a "cell-free" blank.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing serial dilutions of 6-fluoro-1,2-benzoxazole-3-carboxylic acid. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and an untreated control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_readout Data Acquisition & Analysis cell_culture Culture Cancer Cell Line cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_treatment Treat with Serial Dilutions of 6-Fluoro-1,2-benzoxazole-3-carboxylic acid cell_seeding->compound_treatment incubation Incubate for 24-72 hours compound_treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_formation Incubate for 2-4 hours mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization absorbance Measure Absorbance at 570 nm solubilization->absorbance data_analysis Calculate % Viability & Determine IC50 absorbance->data_analysis

Caption: Workflow for the MTT assay to determine cytotoxic activity.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[12][13][14][15][16].

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after incubation.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight on a suitable agar medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Compound Dilutions: Prepare a stock solution of 6-fluoro-1,2-benzoxazole-3-carboxylic acid in a suitable solvent. Perform a two-fold serial dilution of the compound in the broth medium directly in a 96-well microtiter plate.

  • Inoculation: Inoculate each well containing the compound dilutions with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Result Determination prep_inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate 96-well Plate prep_inoculum->inoculation prep_dilutions Prepare Serial Dilutions of 6-Fluoro-1,2-benzoxazole-3-carboxylic acid prep_dilutions->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_mic Visually Determine Minimum Inhibitory Concentration (MIC) incubation->read_mic

Caption: Workflow for the broth microdilution assay to determine antimicrobial activity.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzisoxazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.

  • Substitution at the 6-position: The presence of a fluorine atom at the 6-position is a common feature in many biologically active benzisoxazole and benzoxazole derivatives. Fluorine substitution can significantly impact the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. In many cases, it has been shown to enhance biological activity[2].

  • Substitution at the 3-position: The carboxylic acid group at the 3-position introduces a polar, acidic functional group. This can influence the compound's solubility, cell permeability, and potential interactions with biological targets. For example, it could act as a key binding motif in the active site of an enzyme.

Conclusion and Future Directions

6-Fluoro-1,2-benzoxazole-3-carboxylic acid is a relatively uncharacterized compound with significant potential for biological activity based on its structural similarity to other pharmacologically important benzisoxazole and benzoxazole derivatives. The presence of the 6-fluoro and 3-carboxylic acid moieties suggests that it may exhibit interesting antimicrobial and/or anticancer properties.

Future research should focus on the efficient synthesis of this compound and its derivatives, followed by a comprehensive in vitro and in vivo pharmacological evaluation. The experimental protocols outlined in this guide provide a framework for initiating such studies. Elucidation of its mechanism of action and identification of its specific biological targets will be crucial for its potential development as a novel therapeutic agent.

References

  • BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Retrieved from BenchChem website.[8]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.[12]

  • BenchChem. (2025). The Structure-Activity Relationship of Substituted 1,2-Benzoxazol-7-ol Analogs: A Comparative Guide. Retrieved from BenchChem website.[17]

  • Kumar, A., Sharma, S., & Sharma, V. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 8(46), 26039–26058.[2]

  • Abcam. (n.d.). MTT assay protocol. Retrieved from Abcam website.

  • Guan, L., et al. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3799–3802.[18]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from Roche website.[9]

  • Singh, A. K., et al. (2020). Structure activity relationship of benzoxazole derivatives. ResearchGate.[4]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature Experiments.[10]

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  • Byrappa, S., et al. (2019). Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. Anticancer Agents in Medicinal Chemistry, 19(6), 827–839.[7]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from NCBI Bookshelf.[11]

  • World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from WOAH website.[14]

  • Development of novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. (n.d.).[19]

  • Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. (2022). ResearchGate.[20]

  • A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. (2021). PubMed.[21]

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  • Prasad, S., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigational New Drugs, 27(6), 534–542.[6]

  • National Institutes of Health. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved from NIH website.[16]

  • Google Patents. (n.d.). US6653334B1 - Benzoxazole compound and pharmaceutical composition containing the same.[22]

  • Google Patents. (n.d.). PH12021553107A1 - Benzisoxazole sulfonamide derivatives.[23]

  • Lukoyanov, A. A., Sukhorukov, A. Y., & N. D. Zelinsky Institute of Organic Chemistry, Russian Academy of Sciences. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES.

  • Sai, K., Naveen, K., & Chandana, K. (2022). Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine, 2(3), 255-260.[5]

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An In-depth Technical Guide to the Solubility of 6-Fluorobenzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a cornerstone of pharmaceutical development, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on understanding and determining the solubility of 6-Fluorobenzo[d]isoxazole-3-carboxylic acid (CAS No. 894789-43-6)[1][2]. While specific, publicly available quantitative solubility data for this compound is limited, this document serves as a first-principles guide, detailing the theoretical underpinnings and robust experimental protocols necessary to characterize its solubility profile. We will explore the critical physicochemical parameters, present the "gold standard" Shake-Flask method for thermodynamic solubility, and outline a high-throughput kinetic assay relevant to early-stage discovery.

Introduction: The Critical Role of Solubility

This compound is a heterocyclic organic compound with a molecular weight of 181.12 g/mol .[3][4] Its structure, featuring a carboxylic acid group, a benzisoxazole core, and a fluorine atom, suggests its potential use as an intermediate in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries.[4]

In drug development, the aqueous solubility of an active pharmaceutical ingredient (API) is a critical physical property.[5] Poor solubility can lead to low and erratic absorption, diminished bioavailability, and challenges in developing viable formulations for clinical use. Therefore, a thorough understanding of a compound's solubility in various media (e.g., aqueous buffers at different pH levels, organic solvents) is not merely a data point but a foundational pillar of a successful development program.

This guide will equip the researcher with the necessary knowledge to:

  • Understand the key factors governing the solubility of an acidic compound like this compound.

  • Implement rigorous experimental protocols to measure both thermodynamic and kinetic solubility.

  • Analyze and interpret the resulting data to inform discovery and development decisions.

Theoretical Framework: Predicting Solubility Behavior

The solubility of this compound is dictated by its molecular structure and the properties of the solvent. The principle of "like dissolves like" provides a general guideline: polar compounds dissolve in polar solvents, and non-polar compounds in non-polar solvents.[6]

Initial qualitative assessments indicate the compound is soluble in polar organic solvents like DMSO and methanol, and only slightly soluble in water.[4] This profile is typical for many organic molecules used in drug discovery.

The Impact of pH and pKa

As a carboxylic acid, the most significant factor influencing the aqueous solubility of this compound is pH. The carboxylic acid group (-COOH) is ionizable.

  • At low pH (acidic conditions): The compound will exist predominantly in its neutral, protonated form (R-COOH). This form is generally less polar and thus exhibits lower aqueous solubility, referred to as its intrinsic solubility .

  • At high pH (basic conditions): The compound will be deprotonated to its anionic, carboxylate form (R-COO⁻). This charged species is significantly more polar and will exhibit much higher aqueous solubility.

The transition between these two states is governed by the compound's pKa , the pH at which the protonated and deprotonated forms are present in equal concentrations. While the experimental pKa for this compound is not found in the reviewed literature, benzoic acid has a pKa of approximately 4.2. It is reasonable to hypothesize a similar pKa for the target compound, which must be confirmed experimentally. For weak acids, solubility increases as the pH rises above the pKa.

Lipophilicity (LogP/LogD)

Lipophilicity, the "oil-loving" nature of a compound, is another key predictor of solubility. It is commonly expressed as LogP (the partition coefficient between octanol and water for the neutral species) or LogD (the distribution coefficient at a specific pH, accounting for ionized species). A higher LogP generally correlates with lower aqueous solubility. These values must be determined experimentally to build a complete physicochemical profile.

Experimental Determination of Solubility

Two primary types of solubility measurements are crucial in drug development: thermodynamic and kinetic solubility.[7][8]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pH) when the solution is in equilibrium with an excess of the solid compound.[5][9] The Shake-Flask Method is the universally recognized "gold standard" for its determination.[10][11]

  • Kinetic Solubility: This is a non-equilibrium measurement that reflects the solubility of a compound when it is rapidly introduced into an aqueous buffer from a concentrated organic stock solution (typically DMSO). This method is high-throughput and highly relevant for early drug discovery, as it mimics the conditions of many in vitro biological assays.[7][8]

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This protocol details the definitive method for measuring the equilibrium solubility of this compound.

Causality and Self-Validation: This method ensures accuracy by allowing the system to reach a true thermodynamic equilibrium. The continued presence of undissolved solid at the end of the experiment validates that the solution is indeed saturated. Analysis of both the supernatant and the remaining solid (e.g., by XRPD) can confirm that the compound's solid form has not changed during the experiment.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a known volume (e.g., 1-2 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, citrate buffer pH 3.0, etc.) in a glass vial. The key is to have enough solid so that some remains undissolved after equilibrium is reached.[10]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a sufficient period to reach equilibrium. A 24-hour incubation is standard, but verification at multiple time points (e.g., 24h and 48h) is recommended to ensure equilibrium has been achieved.[9][12][13]

  • Phase Separation: After incubation, allow the vials to rest briefly for the solid to settle. Separate the saturated supernatant from the excess solid. This is a critical step and can be achieved by:

    • Centrifugation: Centrifuge the vials at high speed (e.g., >10,000 g for 15-20 minutes).

    • Filtration: Carefully withdraw the supernatant using a syringe and pass it through a low-binding filter (e.g., 0.22 µm PVDF).[8] Care must be taken to avoid adsorptive loss of the compound onto the filter material.

  • Quantification (HPLC-UV):

    • Sample Preparation: Dilute the clear, saturated supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the calibration curve.

    • Calibration Curve: Prepare a series of standard solutions of the compound in a known solvent (e.g., acetonitrile or methanol) at several concentrations (e.g., 5-150 µg/mL).[14]

    • HPLC Analysis: Analyze the standards and the diluted sample by a validated reverse-phase HPLC-UV method.[6][14] A C18 column is typically suitable.[8] Detection should be set at the compound's maximum UV absorbance wavelength (λmax).

    • Calculation: Determine the concentration of the diluted sample from the calibration curve. Multiply this value by the dilution factor to obtain the final thermodynamic solubility in units like µg/mL or µM.[15]

Protocol 2: High-Throughput Kinetic Solubility via Nephelometry

This protocol is designed for rapid screening in early discovery.

Causality and Self-Validation: This method relies on the principle that undissolved particles will scatter light.[16] The method's validity is ensured by running highly soluble and poorly soluble control compounds in parallel. The resulting value is not a true thermodynamic constant but is highly valuable for ranking compounds and troubleshooting in vitro assays.

Step-by-Step Methodology:

  • Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: In a 96-well microplate, add the aqueous buffer of choice (e.g., PBS, pH 7.4).

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of stock into 198 µL of buffer to achieve a 100 µM final concentration with 1% DMSO).

  • Incubation: Mix the plate and incubate at room temperature for a defined period (e.g., 1-2 hours).[17]

  • Measurement: Read the plate using a laser nephelometer. The instrument measures the light scattered by any precipitate that has formed.[8][16]

  • Data Analysis: The amount of light scatter is proportional to the amount of insoluble material. The kinetic solubility is often reported as the concentration at which precipitation is first observed in a serial dilution experiment, or as a relative measure compared to controls.[8][16]

Data Presentation and Interpretation

Quantitative solubility data should be organized clearly for comparison. As no specific data exists in the literature for this compound, the following table serves as a template for researchers to populate with their experimentally determined values.

Solvent SystempHTemperature (°C)MethodSolubility (µg/mL)Solubility (µM)
Purified Water~4-525Shake-FlaskExperimental ValueExperimental Value
Phosphate Buffer2.025Shake-FlaskExperimental ValueExperimental Value
Acetate Buffer4.525Shake-FlaskExperimental ValueExperimental Value
Phosphate Buffer7.425Shake-FlaskExperimental ValueExperimental Value
Phosphate Buffer7.425KineticExperimental ValueExperimental Value
MethanolN/A25Shake-FlaskExperimental ValueExperimental Value
DMSON/A25Shake-FlaskExperimental ValueExperimental Value
AcetonitrileN/A25Shake-FlaskExperimental ValueExperimental Value
Expected pH of an unbuffered aqueous solution of the acid.

Visualizing the Workflow

A clear workflow is essential for reproducible science. The following diagram illustrates the key steps of the gold-standard Shake-Flask method for determining thermodynamic solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification p1 Weigh excess solid compound p2 Add to known volume of solvent in vial p1->p2 e1 Seal vial and agitate at constant temp (e.g., 24h @ 25°C) p2->e1 s1 Centrifuge or Filter to separate solid e1->s1 s2 Collect clear saturated supernatant s1->s2 q1 Dilute supernatant to known volume s2->q1 q2 Analyze by HPLC-UV vs. standard curve q1->q2 q3 Calculate concentration (Solubility) q2->q3

Sources

The Silent Architect: A Technical Guide to 6-Fluorobenzo[d]isoxazole-3-carboxylic Acid, a Cornerstone of Modern Antipsychotics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 6-Fluorobenzo[d]isoxazole-3-carboxylic acid, a pivotal yet often unheralded molecule in medicinal chemistry. While not a therapeutic agent itself, its discovery was a critical step in the development of the multi-billion dollar atypical antipsychotic drug, Risperidone. We will dissect its historical context, detail the fundamental synthetic pathways to its core structure, provide validated experimental protocols, and discuss its physicochemical properties. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the fields of heterocyclic chemistry and neuropharmacology, offering insights into the strategic design and synthesis of benzisoxazole-based therapeutics.

Introduction: A Privileged Scaffold in Neuropharmacology

The benzisoxazole ring system is a "privileged scaffold" in medicinal chemistry, a structural motif that appears in a multitude of compounds with a wide array of biological activities.[1] Derivatives have shown promise as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.[1] However, the most profound impact of the benzisoxazole scaffold has been in the treatment of central nervous system disorders. This is exemplified by the development of atypical antipsychotics like Risperidone, Paliperidone, and Iloperidone, all of which feature this core heterocyclic structure.[2]

This compound stands as a key architectural precursor in this narrative. Its story is intrinsically linked to the pioneering research conducted at Janssen Pharmaceutica in the 1980s, aimed at discovering novel antipsychotic agents with an improved side-effect profile compared to typical neuroleptics.[2][3] This guide illuminates the discovery and chemistry of this essential building block.

Discovery and Historical Context: The Path to Risperidone

The discovery of this compound is not that of a targeted therapeutic but of a crucial synthetic intermediate. Its genesis is documented in the foundational patents filed by Janssen Pharmaceutica for a new class of antipsychotic agents, culminating in the invention of Risperidone.[2][3]

The strategic goal was to develop a compound with a dual antagonism of dopamine D2 and serotonin 5-HT2A receptors, a profile hypothesized to yield broad efficacy against both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects.[3][4] The research program explored various heterocyclic systems, leading them to the 3-(piperidinyl)-1,2-benzisoxazole scaffold.

The key inventive step, detailed in European Patent EP0196132A2 (filed in 1986), involved a novel intramolecular cyclization to construct the 6-fluoro-1,2-benzisoxazole ring.[2] While the patent's primary claims are for the final drug products, the synthesis of the core intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, laid the groundwork. This compound emerged as a logical and versatile precursor for creating a library of 3-substituted derivatives, including the vital piperidinyl moiety, through standard amide coupling chemistry.

The fluorine atom at the 6-position was a deliberate design choice. The introduction of fluorine is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] In the case of Risperidone and its derivatives, the 6-fluoro substitution proved to be a key component for achieving the desired pharmacological profile.[4]

Physicochemical Properties

This compound is a stable, crystalline solid under standard conditions. Its key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 894789-43-6[5]
Molecular Formula C₈H₄FNO₃[6][7]
Molecular Weight 181.12 g/mol [6][7]
Appearance White to off-white crystalline powder[6][7]
Melting Point 180-185 °C[6]
Solubility Soluble in DMSO and methanol; slightly soluble in water.[7]
Purity >98% (Typical for commercial grade)[6]

Synthetic Methodologies and Experimental Protocols

The synthesis of the 6-fluorobenzo[d]isoxazole core is a cornerstone of the Risperidone manufacturing process. The most authoritative and historically significant method involves the intramolecular cyclization of an oxime derived from a 2,4-difluorophenyl ketone. Below, we detail a logical and widely cited synthetic pathway to the 3-carboxylic acid derivative, proceeding through a nitrile intermediate. This approach offers high yields and utilizes readily available starting materials.

Overall Synthetic Workflow

The synthesis can be conceptualized as a two-stage process: first, the construction of the benzisoxazole ring system with a nitrile group at the 3-position, followed by hydrolysis to the desired carboxylic acid.

Synthesis_Workflow A 2,4-Difluorobenzaldehyde C 6-Fluorobenzo[d]isoxazole-3-carbonitrile A->C Cyclization/ SNAr B Ethyl 2-cyano-2-(hydroxyimino)acetate B->C D This compound C->D Acid/Base Hydrolysis

Fig 1. High-level synthetic workflow.
Step 1: Synthesis of 6-Fluorobenzo[d]isoxazole-3-carbonitrile

This key step involves a domino reaction sequence. First, an oxime is formed, which then undergoes an intramolecular nucleophilic aromatic substitution (SNAr). The ortho-hydroxyl group of the oxime attacks the carbon bearing the fluorine atom at the para position relative to the original aldehyde group, facilitated by the electron-withdrawing nature of the nitrile.

Reaction Scheme: (Image of the chemical reaction showing 2,4-difluorobenzaldehyde reacting with hydroxylamine to form an oxime, which then cyclizes to form 6-fluorobenzo[d]isoxazole-3-carbonitrile)

Protocol: Synthesis of 6-Fluorobenzo[d]isoxazole-3-carbonitrile

  • Materials:

    • 2,4-Difluorobenzaldehyde

    • Hydroxylamine hydrochloride

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of 2,4-difluorobenzaldehyde (1.0 eq) in DMF, add hydroxylamine hydrochloride (1.2 eq) and potassium carbonate (2.5 eq).

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water, followed by a brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 6-fluorobenzo[d]isoxazole-3-carbonitrile.[5]

Causality and Insights: The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium carbonate, enhancing its basicity to facilitate both the oxime formation and the subsequent deprotonation of the oxime's hydroxyl group. The elevated temperature provides the necessary activation energy for the intramolecular SNAr cyclization, which is the rate-determining step. The fluorine atom at the 4-position of the starting aldehyde is an excellent leaving group in this SNAr context, driven by the formation of the stable aromatic benzisoxazole ring.

Step 2: Hydrolysis to this compound

The final step is a standard hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[8]

Reaction Scheme: (Image of the chemical reaction showing 6-fluorobenzo[d]isoxazole-3-carbonitrile being hydrolyzed to this compound)

Protocol: Acid-Catalyzed Hydrolysis

  • Materials:

    • 6-Fluorobenzo[d]isoxazole-3-carbonitrile

    • Concentrated sulfuric acid (H₂SO₄)

    • Water

    • Acetic acid

  • Procedure:

    • Suspend 6-fluorobenzo[d]isoxazole-3-carbonitrile (1.0 eq) in a mixture of acetic acid and water.

    • Slowly add concentrated sulfuric acid (e.g., 5-10 eq) while cooling the mixture in an ice bath.

    • After the addition is complete, heat the reaction mixture to reflux (approx. 100-110 °C) for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid thoroughly with cold water to remove any residual acid.

    • Dry the product under vacuum to yield this compound. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.[8][9]

Self-Validating System: The purity of the final product can be readily validated. A sharp melting point determination should align with the literature value (180-185 °C).[6] Spectroscopic analysis is definitive: ¹H NMR will show the disappearance of the nitrile signal and the appearance of a broad singlet for the carboxylic acid proton, typically downfield (>10 ppm). Infrared (IR) spectroscopy will confirm the conversion by showing a broad O-H stretch (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1725 cm⁻¹), with the disappearance of the characteristic nitrile (C≡N) stretch (around 2220-2260 cm⁻¹).

Biological Activity and Role as an Intermediate

Extensive literature searches reveal no significant, direct pharmacological activity for this compound itself. Its primary and critical role is that of a synthetic precursor.[10] The development of Risperidone and related compounds involved screening a library of molecules, and it is the final derivatives, not the intermediates, that possess the desired high-affinity binding to dopamine D2 and serotonin 5-HT2A receptors.[4][10]

The carboxylic acid is an ideal handle for derivatization. It can be readily converted to an acid chloride, which then serves as a highly reactive electrophile for coupling with various nucleophiles, most notably the piperidine ring required for Risperidone's structure.

Intermediate_Role A 6-Fluorobenzo[d]isoxazole- 3-carboxylic acid B 6-Fluorobenzo[d]isoxazole- 3-carbonyl chloride A->B SOCl₂ or (COCl)₂ D 3-(Piperidinyl)- 6-fluorobenzisoxazole Core B->D Amide Coupling C Piperidine Derivative C->D E Final Drug Product (e.g., Risperidone) D->E N-Alkylation

Fig 2. Role as a versatile chemical intermediate.

This modular approach allows for the rapid synthesis of a diverse range of 3-substituted benzisoxazole amides, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a testament to the importance of foundational intermediates in drug discovery. While it does not grace the pharmacy shelf, its existence was a critical enabler for the development of Risperidone, a drug that has profoundly impacted the treatment of schizophrenia and other psychotic disorders. Its synthesis, rooted in the principles of nucleophilic aromatic substitution, provides a robust and scalable route to the 6-fluorobenzisoxazole core. This guide has illuminated its history, provided detailed synthetic protocols, and contextualized its role, offering a comprehensive technical resource for chemists and pharmacologists building upon this privileged and powerful scaffold.

References

  • Kennis, L. E. J., & Vandenberk, J. (1986). 1,2-Benzisoxazol-3-yl and 1,2-benzisothiazol-3-yl derivatives.
  • Shaikh, et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 11(1), 1-25. [Link]

  • Janssen, P. A. J., et al. (1988). Risperidone, a new antipsychotic with serotonin-S2 and dopamine-D2 antagonistic properties. The Journal of Pharmacology and Experimental Therapeutics, 244(2), 685-693.
  • Livingston, M. G. (1994). Risperidone. The Lancet, 343(8895), 457-460.
  • Manus Aktteva Biopharma LLP. Intermediates of Risperidone. [Link]

  • The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. The Pharma Innovation Journal, 10(10), 99-104. [Link]

  • A B Enterprises. 6-fluorobenzo[d]isoxazole-3-carboxylicacid. Tradeindia. [Link]

  • A B Enterprises. 6-fluorobenzo[d]isoxazole-3-carboxylicacid. Tradeindia. [Link]

  • Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

  • Ashenhurst, J. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Link]

  • ResearchGate. Hydrolysis of nitriles with microwave irradiation. [Link]

  • Janssen Pharmaceutica. (2007). RISPERDAL® (risperidone) Tablets/Oral Solution. US Food and Drug Administration. [Link]

  • AdisInsight. Risperidone - Janssen. [Link]

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Unlocking Therapeutic Potential: A Technical Guide to Investigating 6-Fluorobenzo[d]isoxazole-3-carboxylic acid as a Modulator of Kynurenine 3-Monooxygenase

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic applications of 6-Fluorobenzo[d]isoxazole-3-carboxylic acid, with a primary focus on its hypothesized role as an inhibitor of Kynurenine 3-Monooxygenase (KMO). Drawing upon the established pharmacological profile of the benzisoxazole scaffold, this document synthesizes the scientific rationale for targeting KMO in the context of neurodegenerative diseases. We will delve into the critical role of the kynurenine pathway in disease pathogenesis and elucidate how strategic molecular features of the title compound, namely the fluoro and carboxylic acid moieties, may contribute to potent and selective target engagement. Furthermore, this guide presents detailed, field-proven experimental protocols for the in-depth investigation of this compound, from initial in vitro enzyme inhibition assays to cellular and potential in vivo validation studies. The methodologies are designed to provide a robust framework for researchers and drug development professionals to rigorously evaluate the therapeutic promise of this compound.

Introduction: The Benzisoxazole Scaffold and the Promise of KMO Inhibition

The benzisoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including antipsychotic, anti-inflammatory, and antimicrobial agents.[1][2][3] Recent research has highlighted the potential of benzisoxazole derivatives as potent modulators of the kynurenine pathway, a critical metabolic route for tryptophan.[4][5][6] A key enzyme in this pathway, Kynurenine 3-Monooxygenase (KMO), has emerged as a high-value therapeutic target, particularly for neurodegenerative disorders such as Huntington's and Alzheimer's disease.[4][5][6][7]

KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxin quinolinic acid.[4][6][8] Inhibition of KMO represents a promising therapeutic strategy as it can decrease the production of these neurotoxic metabolites while shunting the pathway towards the formation of the neuroprotective kynurenic acid.[4][5][6] Given that benzisoxazole-containing compounds have been identified as KMO inhibitors, it is our central hypothesis that this compound possesses the requisite structural features to act as a potent and selective inhibitor of this enzyme.

The strategic incorporation of a fluorine atom and a carboxylic acid group into the benzisoxazole core of the title compound is not arbitrary. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity to the target protein.[9][10][11][12] The carboxylic acid group, a common feature in many drugs, is pivotal for establishing strong interactions, such as ionic and hydrogen bonds, within the active site of a target enzyme.[13][14][15][16][17]

This guide will first detail the scientific rationale for targeting KMO with this compound, supported by an understanding of the kynurenine pathway and the structure-activity relationships of known KMO inhibitors. Subsequently, we will provide a comprehensive suite of experimental protocols to systematically evaluate this hypothesis.

The Kynurenine Pathway: A Critical Regulator of Neurological Health

The kynurenine pathway is the primary route of tryptophan metabolism in mammals.[6] Under normal physiological conditions, this pathway is essential for generating NAD+ and other vital molecules. However, its dysregulation has been implicated in the pathogenesis of numerous diseases, most notably neurodegenerative disorders.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KAT KMO KMO Kynurenine->KMO Three_HK 3-Hydroxykynurenine Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid KMO->Three_HK

Caption: Simplified diagram of the Kynurenine Pathway.

As illustrated above, KMO occupies a critical branch point in the pathway. Its inhibition is hypothesized to redirect kynurenine metabolism towards the production of kynurenic acid, an antagonist of the NMDA receptor with neuroprotective properties, while simultaneously reducing the synthesis of the neurotoxic downstream metabolites 3-hydroxykynurenine and quinolinic acid.[4][5][6]

Hypothesis: this compound as a KMO Inhibitor

Our central hypothesis is that this compound will act as a potent inhibitor of Kynurenine 3-Monooxygenase. This is based on the following rationale:

  • The Privileged Scaffold: The benzisoxazole core is a known pharmacophore for KMO inhibition.[18]

  • The Role of Fluorine: The electron-withdrawing nature of the fluorine atom at the 6-position can enhance the molecule's binding affinity to the KMO active site through favorable electrostatic interactions.[9][10][11] It can also block potential sites of metabolism, thereby increasing the compound's half-life.

  • The Carboxylic Acid Anchor: The carboxylic acid at the 3-position is expected to form crucial ionic and hydrogen bond interactions with key amino acid residues in the KMO active site, anchoring the molecule for effective inhibition.[13][14][15]

To validate this hypothesis, a systematic and rigorous experimental workflow is required.

Experimental Validation Workflow

The following sections outline a comprehensive, step-by-step approach to evaluate the potential of this compound as a KMO inhibitor.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 In Vivo Studies (Future Direction) A In Vitro KMO Enzyme Inhibition Assay B Determination of IC50 A->B C Mechanism of Inhibition Studies B->C D Cellular KMO Activity Assay (e.g., in PBMCs) C->D E Measurement of Kynurenine Pathway Metabolites D->E F Pharmacokinetic Profiling E->F G Efficacy in Animal Models of Neurodegeneration F->G

Caption: Proposed experimental workflow for target validation.

In Vitro KMO Enzyme Inhibition Assay

The initial step is to determine if this compound directly inhibits the enzymatic activity of KMO in a cell-free system. Commercially available KMO inhibitor screening assay kits provide a robust and high-throughput method for this purpose.[19][20][21]

Protocol: KMO Inhibitor Screening Assay (UV Spectrophotometry)

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound.

    • Prepare the KMO assay buffer, recombinant human KMO enzyme, L-Kynurenine substrate, and NADPH cofactor solutions as per the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the KMO assay buffer.

    • Add the test compound at various concentrations. Include a positive control (known KMO inhibitor, e.g., Ro 61-8048) and a negative control (vehicle).

    • Add the recombinant human KMO enzyme to all wells except the "no enzyme" control.

    • Initiate the reaction by adding a mixture of L-Kynurenine and NADPH.

    • Incubate the plate at room temperature for a specified time (e.g., 90 minutes).

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm using a spectrophotometer. The decrease in absorbance is proportional to the consumption of NADPH and thus reflects KMO activity.

    • Calculate the percentage of KMO inhibition for each concentration of the test compound relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 1: Hypothetical In Vitro KMO Inhibition Data

Compound Concentration (µM)% KMO Inhibition
0.015.2
0.125.8
148.9
1085.1
10098.7
Cellular KMO Activity Assay

To confirm the activity of this compound in a more physiologically relevant context, a cell-based assay is essential. Primary human peripheral blood mononuclear cells (PBMCs) are a suitable model as they express endogenous KMO.[22]

Protocol: Cellular KMO Activity Assay in Human PBMCs

  • Cell Culture and Treatment:

    • Isolate human PBMCs from whole blood using density gradient centrifugation.

    • Culture the PBMCs in appropriate media.

    • Treat the cells with various concentrations of this compound for a predetermined time.

  • Measurement of Kynurenine Pathway Metabolites:

    • Harvest the cell culture supernatants.

    • Analyze the concentrations of kynurenine, 3-hydroxykynurenine, and kynurenic acid using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or by Liquid Chromatography-Mass Spectrometry (LC-MS).[23]

  • Data Analysis:

    • Calculate the ratio of 3-hydroxykynurenine to kynurenine and the ratio of kynurenic acid to kynurenine.

    • A decrease in the 3-hydroxykynurenine/kynurenine ratio and an increase in the kynurenic acid/kynurenine ratio would indicate cellular KMO inhibition.

Future Directions: In Vivo Validation

Should the in vitro and cellular assays yield promising results, the next logical step would be to evaluate the in vivo efficacy of this compound in animal models of neurodegenerative diseases, such as transgenic mouse models of Huntington's or Alzheimer's disease.[24][25][26] These studies would involve assessing the compound's pharmacokinetic profile, its ability to cross the blood-brain barrier (if necessary for the therapeutic hypothesis), and its impact on disease-relevant behavioral and neuropathological endpoints.

Conclusion

This compound represents a promising lead compound for the development of novel therapeutics targeting Kynurenine 3-Monooxygenase. The strategic combination of a benzisoxazole scaffold with fluoro and carboxylic acid functionalities provides a strong rationale for its potential as a potent KMO inhibitor. The experimental workflows detailed in this guide offer a robust and systematic approach for the comprehensive evaluation of this hypothesis. Successful validation of this compound's activity against KMO could pave the way for the development of a new class of disease-modifying therapies for a range of devastating neurodegenerative disorders.

References

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Fluorobenzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Fluorobenzo[d]isoxazole-3-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document presents a detailed, predicted spectroscopic profile based on established principles and data from analogous structures. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, identification, and application of this and related compounds, offering field-proven insights and self-validating experimental protocols.

Introduction: The Significance of this compound

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a fluorine atom and a carboxylic acid moiety at the 6- and 3-positions, respectively, can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. As such, this compound is a valuable building block in the synthesis of novel therapeutic agents. Accurate and unambiguous characterization of this molecule is paramount for ensuring the integrity of downstream applications. This guide provides the foundational spectroscopic knowledge base for such endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed picture of the atomic connectivity and electronic environment.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent such as DMSO-d₆ would exhibit distinct signals for the aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atom, the carboxylic acid group, and the isoxazole ring.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-4~8.0 - 8.2ddJ(H4-H5) ≈ 9.0, J(H4-F) ≈ 5.0
H-5~7.4 - 7.6tJ(H5-H4) ≈ 9.0, J(H5-H7) ≈ 9.0
H-7~7.8 - 8.0ddJ(H7-H5) ≈ 9.0, J(H7-F) ≈ 2.5
COOH>12.0br s-

Causality Behind Predictions: The predicted chemical shifts are based on the analysis of similar fluorinated aromatic carboxylic acids and benzoisoxazole derivatives. The downfield shift of H-4 is attributed to the anisotropic effect of the isoxazole ring and the electron-withdrawing carboxylic acid. The fluorine at position 6 will exhibit through-space coupling to the ortho (H-5 and H-7) and meta (H-4) protons, leading to the predicted multiplicities. The acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon chemical shifts are significantly influenced by the electronegativity of the attached atoms and the aromatic system.

Carbon Predicted Chemical Shift (δ, ppm) Predicted ¹³C-¹⁹F Coupling (J, Hz)
C=O~165 - 170-
C-3~155 - 160-
C-3a~115 - 120~10
C-4~110 - 115~25
C-5~125 - 130~10
C-6~160 - 165 (d)~250
C-7~100 - 105~25
C-7a~160 - 165-

Causality Behind Predictions: The chemical shift of the carbonyl carbon is in the typical range for carboxylic acids. The carbon directly attached to the fluorine (C-6) is expected to show a large one-bond coupling constant (¹JCF) and a significant downfield shift. The other carbons in the benzene ring will also exhibit smaller two- and three-bond couplings to the fluorine atom.

Experimental Protocol for NMR Spectroscopy

A self-validating NMR experiment requires careful sample preparation and parameter optimization.

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis SamplePrep Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 TMS Add TMS as internal standard SamplePrep->TMS Tube Transfer to a clean NMR tube TMS->Tube H1 ¹H NMR Tube->H1 C13 ¹³C NMR H1->C13 F19 ¹⁹F NMR C13->F19 COSY 2D COSY F19->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Proc Fourier Transform, Phasing, Baseline Correction HMBC->Proc Integ Integration & Chemical Shift Referencing Proc->Integ Coupling Coupling Constant Measurement Integ->Coupling Assign Spectral Assignment Coupling->Assign Structure Structure Elucidation Assign->Structure

Caption: A logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is suitable for dissolving carboxylic acids and has a well-defined residual solvent peak for referencing.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups, although none are present in the aromatic core of this molecule.

    • If available, acquire a ¹⁹F NMR spectrum to confirm the fluorine environment.

    • To aid in structural assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

  • Data Processing and Interpretation:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the TMS signal (¹H and ¹³C) or an appropriate fluorine standard.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the aromatic ring, and the C-F bond.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid dimer)2500-3300Broad, Strong
C-H stretch (aromatic)3000-3100Medium
C=O stretch (carboxylic acid dimer)1680-1710Strong
C=N stretch (isoxazole)~1600Medium
C=C stretch (aromatic)1450-1600Medium
C-O stretch (carboxylic acid)1210-1320Strong
C-F stretch1000-1100Strong
O-H bend (out-of-plane)~920Broad, Medium

Causality Behind Predictions: The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids.[1][2] The C=O stretch is expected at a lower wavenumber due to conjugation with the benzoisoxazole system and intermolecular hydrogen bonding.[3] The C-F stretch typically appears as a strong band in the fingerprint region. The C=N and C=C stretching vibrations of the heterocyclic and aromatic rings will also be present.

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method are common choices.

Workflow for IR Data Acquisition

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Place a small amount of solid sample on the ATR crystal Pressure Apply pressure to ensure good contact Sample->Pressure Background Collect a background spectrum Pressure->Background SampleScan Collect the sample spectrum Background->SampleScan Correction ATR and baseline correction SampleScan->Correction PeakPicking Identify and label significant peaks Correction->PeakPicking Interpretation Correlate peaks with functional groups PeakPicking->Interpretation

Caption: A streamlined workflow for acquiring and interpreting the IR spectrum of a solid sample using ATR-FTIR.

Step-by-Step Methodology (ATR-FTIR):

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. A background spectrum of the clean, empty crystal should be recorded.

  • Sample Application:

    • Place a small amount of the solid this compound onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify the major absorption bands and correlate them with the functional groups present in the molecule using standard correlation tables.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.

Predicted Mass Spectrometric Data

For this compound (Molecular Formula: C₈H₄FNO₃), the following is expected:

  • Molecular Weight: 181.02 g/mol

  • Monoisotopic Mass: 181.0175 g/mol

  • Predicted High-Resolution Mass (ESI-):

    • [M-H]⁻: Calculated m/z 180.0102, corresponding to [C₈H₃FNO₃]⁻.

  • Predicted High-Resolution Mass (ESI+):

    • [M+H]⁺: Calculated m/z 182.0248, corresponding to [C₈H₅FNO₃]⁺.

    • [M+Na]⁺: Calculated m/z 204.0067, corresponding to [C₈H₄FNNaO₃]⁺.

Causality Behind Predictions: In electrospray ionization (ESI), the carboxylic acid can easily be deprotonated to form the [M-H]⁻ ion in negative ion mode. In positive ion mode, protonation to form [M+H]⁺ or adduction with sodium to form [M+Na]⁺ are common. The predicted fragmentation pattern upon collision-induced dissociation (CID) would likely involve the loss of CO₂ (44 Da) from the carboxylate anion or the loss of H₂O (18 Da) and CO (28 Da) from the protonated molecule.

Experimental Protocol for LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.

Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis Solution Prepare a dilute solution (1-10 µg/mL) in a suitable solvent (e.g., Methanol) Filter Filter the solution through a 0.22 µm syringe filter Solution->Filter Inject Inject the sample onto a C18 column Filter->Inject Gradient Elute with a gradient of water and acetonitrile (with 0.1% formic acid) Inject->Gradient Ionize Electrospray Ionization (ESI) in positive and negative modes Gradient->Ionize Scan Acquire full scan mass spectra Ionize->Scan Fragment Perform MS/MS fragmentation on the parent ion Scan->Fragment Extract Extract ion chromatograms Fragment->Extract Identify Identify molecular ion peaks and adducts Extract->Identify Formula Determine elemental composition from accurate mass Identify->Formula

Caption: A comprehensive workflow for the analysis of this compound by LC-MS.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase composition.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • LC Conditions:

    • Column: A C18 reversed-phase column is a good starting point for this type of molecule.

    • Mobile Phase A: Water with 0.1% formic acid (to aid ionization).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compound.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Acquire data in both positive and negative ion modes.

    • Scan Range: A scan range of m/z 50-500 should be sufficient to observe the molecular ion and any potential fragments or adducts.

    • MS/MS: For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion to observe its fragmentation pattern.

  • Data Analysis:

    • Process the data using the instrument's software.

    • Extract the ion chromatogram for the expected m/z of the molecular ion.

    • Determine the accurate mass of the molecular ion and use it to confirm the elemental composition.

    • Analyze the fragmentation pattern to further support the proposed structure.

Conclusion

This technical guide has provided a detailed, albeit predicted, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, along with the accompanying interpretations and experimental protocols, offer a robust framework for the identification and analysis of this important molecule. By understanding the causal relationships between molecular structure and spectral output, and by employing self-validating experimental workflows, researchers can confidently work with this compound in their drug discovery and development efforts.

References

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  • Benchchem. Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidaion of Complex Organic Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG85pH_l6xMxpDTMzxUIAEErkO1WU8eWikipedia. Infrared spectroscopy. [Link]

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Methodological & Application

The Versatile Scaffold: 6-Fluorobenzo[d]isoxazole-3-carboxylic Acid as a Premier Research Tool in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the identification and optimization of novel molecular scaffolds are paramount. Among these, 6-Fluorobenzo[d]isoxazole-3-carboxylic acid has emerged as a particularly valuable research tool. Its unique structural features, including the fused bicyclic system, the reactive carboxylic acid handle, and the strategically placed fluorine atom, make it an attractive starting point for the synthesis of diverse compound libraries and a promising fragment for lead discovery. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its use in key research areas.

Core Attributes and Physicochemical Properties

This compound is a white to off-white crystalline powder with established utility as an intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] The presence of the fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of derivative compounds, making it a desirable feature in drug design.

PropertyValueReference
Molecular Formula C₈H₄FNO₃[1]
Molecular Weight 181.12 g/mol [1]
Melting Point 180-185 °C[1]
Solubility Slightly soluble in water; soluble in organic solvents like DMSO and methanol.[1][1]
Purity >98%[1]
CAS Number 894789-43-6[2]

Application I: A Key Building Block for Hypoxia-Inducible Factor (HIF)-1α Inhibitors

A significant application of this compound lies in its role as a precursor for the synthesis of potent Hypoxia-Inducible Factor (HIF)-1α inhibitors.[3][4][5] HIF-1α is a critical transcription factor in cellular responses to low oxygen levels (hypoxia) and is a key target in cancer therapy due to its role in tumor progression and angiogenesis.[3][5] Derivatives of benzo[d]isoxazole-3-carboxylic acid, specifically N-phenylbenzo[d]isoxazole-3-carboxamides, have been identified as potent inhibitors of HIF-1α transcriptional activity.[3][4][5]

The carboxylic acid group of this compound serves as a convenient anchor point for the facile synthesis of a library of amide derivatives through standard amide coupling reactions. The fluorine substitution on the benzoisoxazole core can be exploited to enhance the inhibitory potency and pharmacokinetic properties of the final compounds.

Signaling Pathway Overview

HIF1a_Pathway cluster_Normoxia Normoxia cluster_Hypoxia Hypoxia HIF1a HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF1a->PHDs O₂, α-KG, Fe(II) VHL pVHL HIF1a->VHL Binding Proteasome Proteasome HIF1a->Proteasome Degradation PHDs->HIF1a Hydroxylation Ub Ubiquitin VHL->Ub Ub->HIF1a Ubiquitination HIF1a_hyp HIF-1α HIF1b HIF-1β (ARNT) HIF1a_hyp->HIF1b Dimerization HIF1_complex HIF-1 Complex HIF1b->HIF1a_hyp HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding to DNA TargetGenes Target Genes (e.g., VEGF, PDK1) HRE->TargetGenes Gene Transcription Inhibitor Benzo[d]isoxazole Derivatives Inhibitor->HIF1_complex Inhibition of Transcriptional Activity

Caption: HIF-1α signaling pathway in normoxia and hypoxia, and the point of intervention for benzo[d]isoxazole inhibitors.

Protocol 1: Synthesis of a Candidate N-Aryl-6-fluorobenzo[d]isoxazole-3-carboxamide Library

This protocol outlines a general procedure for the synthesis of a library of N-aryl amide derivatives from this compound for screening as HIF-1α inhibitors.

Materials:

  • This compound

  • A diverse set of substituted anilines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other suitable amide coupling reagent (e.g., DCC, EDC)[6]

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the solution, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-6-fluorobenzo[d]isoxazole-3-carboxamide derivative.

  • Characterization: Confirm the structure and purity of the synthesized compounds using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Protocol 2: Screening for HIF-1α Inhibitory Activity using a Dual-Luciferase Reporter Assay

This cell-based assay quantitatively measures the inhibition of HIF-1α transcriptional activity.[7][8]

Materials:

  • HEK293T or other suitable human cancer cell line

  • HRE-luciferase reporter plasmid (containing multiple copies of the Hypoxia Response Element driving firefly luciferase expression)

  • A control plasmid expressing Renilla luciferase (e.g., pRL-TK) for normalization

  • Lipofectamine 2000 or a similar transfection reagent

  • DMEM (Dulbecco's Modified Eagle's Medium) supplemented with 10% FBS (Fetal Bovine Serum)

  • 96-well white, clear-bottom cell culture plates

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

  • Hypoxia chamber (1% O₂) or a chemical inducer of hypoxia (e.g., CoCl₂ or DMOG)

Procedure:

  • Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the HRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the synthesized N-aryl-6-fluorobenzo[d]isoxazole-3-carboxamide derivatives. Include a vehicle control (e.g., DMSO).

  • Induction of Hypoxia: Incubate the plate under hypoxic conditions (1% O₂) for 16-24 hours.

  • Cell Lysis: Discard the culture medium, wash the cells with PBS, and lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.[9]

  • Luciferase Assay: Measure both firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the assay kit manufacturer's instructions.[9]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each compound concentration relative to the vehicle-treated control under hypoxic conditions. Determine the IC₅₀ value for each active compound.

dual_luciferase_workflow cluster_setup Assay Setup cluster_treatment Treatment & Hypoxia Induction cluster_readout Data Acquisition & Analysis A Seed cells in 96-well plate B Co-transfect with HRE-Firefly Luc & Renilla Luc plasmids A->B C Treat with test compounds (6-F-Benzoisoxazole derivatives) B->C D Induce hypoxia (1% O₂) C->D E Lyse cells D->E F Measure Firefly & Renilla Luciferase activity E->F G Normalize Firefly to Renilla F->G H Calculate % Inhibition and IC₅₀ values G->H

Caption: Workflow for the dual-luciferase reporter assay to screen for HIF-1α inhibitors.

Application II: A Valuable Fragment for Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening low molecular weight fragments.[10] this compound possesses ideal characteristics for inclusion in a fragment library. Its relatively low molecular weight, structural rigidity, and the presence of a vector for synthetic elaboration (the carboxylic acid) make it an excellent starting point for fragment-to-lead evolution. The isoxazole and benzisoxazole motifs are considered privileged structures in medicinal chemistry, known to interact with a variety of biological targets.

Protocol 3: General Workflow for Utilizing this compound in an FBDD Campaign

This protocol outlines a conceptual workflow for the use of this fragment in an FBDD campaign.

1. Fragment Library Inclusion:

  • Incorporate this compound and its simple, synthetically accessible derivatives (e.g., methyl ester, simple amides) into a diverse fragment library.

2. Biophysical Screening:

  • Screen the fragment library against a purified protein target of interest using biophysical methods such as:

    • Surface Plasmon Resonance (SPR): To detect binding events and determine binding kinetics.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: (e.g., Saturation Transfer Difference NMR) to identify fragments that bind to the target protein.

    • X-ray Crystallography: To screen for fragments that bind to the protein and to obtain a high-resolution structure of the fragment-protein complex.

3. Hit Validation and Elaboration:

  • Validate the binding of "hit" fragments using orthogonal biophysical techniques.

  • For validated hits, obtain a high-resolution crystal structure of the fragment bound to the target protein.

  • Analyze the binding mode and identify vectors for synthetic elaboration of the fragment. The carboxylic acid group on this compound provides a clear point for chemical modification to improve potency and selectivity.

  • Design and synthesize a focused library of analogs based on the structural information, "growing" the fragment to occupy adjacent pockets in the binding site.

FBDD_Workflow Fragment 6-Fluorobenzo[d]isoxazole- 3-carboxylic acid (Fragment) Screening Biophysical Screening (SPR, NMR, X-ray) Fragment->Screening Hit Validated Hit Screening->Hit Structure Structure Determination (X-ray Crystallography) Hit->Structure Elaboration Structure-Guided Synthetic Elaboration Structure->Elaboration Lead Potent Lead Compound Elaboration->Lead

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign utilizing this compound.

Conclusion

This compound stands out as a research tool of significant merit. Its utility as a readily diversifiable scaffold for the generation of potent HIF-1α inhibitors, coupled with its ideal properties as a fragment for FBDD campaigns, underscores its importance in modern drug discovery. The protocols detailed herein provide a robust framework for researchers to harness the full potential of this versatile molecule, paving the way for the development of novel therapeutics.

References

  • A B Enterprises. 6-fluorobenzo[d]isoxazole-3-carboxylicacid at Best Price in Mumbai, Maharashtra. Tradeindia. Available at: [Link]

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Fragment-based drug discovery. Nature reviews Drug discovery, 15(9), 605-619.
  • Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Molecules, 27(13), 4059. Available at: [Link]

  • Kaiser, N.-F., & Muttenthaler, M. (2022). A practical guide to solid-phase peptide synthesis. Nature Protocols, 17(10), 2231-2273. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information: Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Available at: [Link]

  • Shin, D. H., Chun, Y. S., & Park, J. W. (2016). Molecular and functional evaluation of a novel HIF inhibitor, benzopyranyl 1, 2, 3-triazole compound. Oncotarget, 7(33), 53155. Available at: [Link]

  • Xue, Y., Zhang, Y., Dai, J., Chen, J., Li, H., Wu, H., ... & Li, J. (2022). Benzo [d] isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. ACS medicinal chemistry letters, 13(12), 1864-1869. Available at: [Link]

  • Hawash, M., Jaradat, N., Eid, A. M., Samara, A., & Al-Hroub, Q. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of an-najah university for research - a (natural sciences), 36(1), 1-21. Available at: [Link]

  • Maddipatla, M., P, S. K., N, S., & Y, P. (2023). Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. RSC medicinal chemistry, 14(11), 2211-2223. Available at: [Link]

  • Xue, Y., Zhang, Y., Dai, J., Chen, J., Li, H., Wu, H., ... & Li, J. (2022). Benzo [d] isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. ACS medicinal chemistry letters, 13(12), 1864-1869. Available at: [Link]

  • Narayanam, M., Hett, R., & Niphade, S. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic Letters, 17(22), 5634-5637. Available at: [Link]

  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. AZoM.com. Available at: [Link]

  • Request PDF. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. Available at: [Link]

  • Figshare. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. Available at: [Link]

  • Lee, K., Kim, H. Y., Kim, H., Kim, J., & Park, H. (2003). (Aryloxyacetylamino) benzoic acid analogues: A new class of hypoxia-inducible factor-1 inhibitors. Bioorganic & medicinal chemistry letters, 13(22), 3937-3940. Available at: [Link]

  • Hawash, M., Jaradat, N., Bawwab, N., Salem, K., & Arafat, H. (2021). Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 7(1), 1-10. Available at: [Link]

  • University of Johannesburg. Reductive amide coupling of nitroarenes and carboxylic acids. Available at: [Link]

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  • Zidar, N., Ilas, J., & Zega, A. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS medicinal chemistry letters, 13(12), 1870-1877. Available at: [Link]

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Application Notes and Protocols: 6-Fluorobenzo[d]isoxazole-3-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of the Benzisoxazole Scaffold

The benzo[d]isoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. This structural motif serves as a versatile pharmacophore, capable of engaging with a diverse range of biological targets through various non-covalent interactions. The introduction of a fluorine atom at the 6-position of the benzisoxazole ring can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins, making 6-Fluorobenzo[d]isoxazole-3-carboxylic acid a compelling starting point for novel drug discovery campaigns.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of this compound. We present a detailed, field-proven synthetic protocol and outline its application in the discovery of novel inhibitors for critical drug targets, supported by step-by-step experimental workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC8H4FNO3[1][2]
Molecular Weight181.12 g/mol [1][2]
AppearanceOff-white to yellow crystalline powder[1]
Melting Point210-213°C[1]
SolubilitySoluble in DMSO and methanol; slightly soluble in water[1]
Purity>98%[2]
StorageStore in a cool, dry place away from heat and light[1]

Synthesis of this compound

The following protocol describes a robust and scalable synthesis of this compound. The synthetic route is based on established methodologies for the formation of the benzo[d]isoxazole ring system.

Experimental Protocol: Synthesis

Materials:

  • 2,4-Difluorobenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Potassium carbonate (K2CO3)

  • Diethyl oxalate

  • Potassium tert-butoxide

  • Hydrochloric acid (HCl)

  • Ethanol

  • Toluene

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Purification apparatus (recrystallization or column chromatography equipment)

Step 1: Synthesis of 2,4-Difluorobenzaldehyde Oxime

  • In a 250 mL round-bottom flask, dissolve 10.0 g of 2,4-difluorobenzaldehyde in 100 mL of ethanol.

  • Add a solution of 5.4 g of hydroxylamine hydrochloride and 6.9 g of sodium hydroxide in 50 mL of water.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime.

Step 2: Synthesis of 6-Fluorobenzo[d]isoxazole

  • To a solution of the crude 2,4-difluorobenzaldehyde oxime from the previous step in 100 mL of DMF, add 1.5 equivalents of potassium carbonate.

  • Heat the mixture to 120°C and stir for 6 hours.

  • Cool the reaction to room temperature and pour into 300 mL of ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain crude 6-fluorobenzo[d]isoxazole.

Step 3: Synthesis of this compound

  • In a flame-dried 500 mL three-necked flask under a nitrogen atmosphere, dissolve the crude 6-fluorobenzo[d]isoxazole in 200 mL of anhydrous toluene.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.2 equivalents of potassium tert-butoxide.

  • After stirring for 30 minutes at 0°C, add 1.1 equivalents of diethyl oxalate dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1M HCl until the pH is acidic.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To the crude ester, add a solution of 2.0 equivalents of NaOH in 100 mL of ethanol/water (1:1).

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture and acidify with concentrated HCl to pH 2-3.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.

  • Purify the final product by recrystallization from ethanol/water.

Synthesis Workflow Diagram

Synthesis_Workflow A 2,4-Difluorobenzaldehyde B Hydroxylamine HCl, NaOH Ethanol, RT A->B Step 1 C 2,4-Difluorobenzaldehyde Oxime B->C D K2CO3, DMF 120°C C->D Step 2 E 6-Fluorobenzo[d]isoxazole D->E F 1. Potassium tert-butoxide, Toluene 2. Diethyl oxalate E->F Step 3 G Intermediate Ester F->G H NaOH, Ethanol/Water Reflux G->H I This compound H->I Hydrolysis & Acidification

Caption: Synthetic route for this compound.

Application Note 1: A Scaffold for Hypoxia-Inducible Factor (HIF)-1α Inhibitors

Scientific Rationale:

Hypoxia-inducible factor-1 alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). In many solid tumors, hypoxia is a common feature, and the overexpression of HIF-1α is associated with tumor progression, angiogenesis, metastasis, and resistance to therapy. Therefore, the inhibition of HIF-1α transcriptional activity is a promising strategy for cancer treatment.[3] Benzo[d]isoxazole derivatives have been identified as potent inhibitors of HIF-1α transcription.[3] The carboxylic acid moiety of this compound can be readily converted to a variety of amides, allowing for the exploration of structure-activity relationships (SAR) in the development of novel HIF-1α inhibitors.

Experimental Protocol: HIF-1α Reporter Gene Assay

This protocol describes a cell-based dual-luciferase reporter assay to screen for inhibitors of HIF-1α transcriptional activity.

Materials:

  • HEK293T cells

  • pGL3-HRE-Luciferase reporter plasmid (containing hypoxia response elements)

  • pRL-TK Renilla luciferase control plasmid

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipofectamine 2000 or other suitable transfection reagent

  • This compound derivatives (synthesized by coupling the carboxylic acid with various amines)

  • Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl2 or DMOG)

  • Dual-Luciferase Reporter Assay System (e.g., from Promega)

  • Luminometer

Step-by-Step Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

    • Co-transfect the cells with the pGL3-HRE-Luciferase and pRL-TK Renilla plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • 24 hours post-transfection, treat the cells with serial dilutions of the test compounds (derivatives of this compound) in fresh media. Include a vehicle control (e.g., DMSO).

  • Induction of Hypoxia:

    • After 1-2 hours of compound incubation, induce hypoxia by either placing the plate in a hypoxia chamber (1% O2, 5% CO2, 94% N2) for 16-24 hours or by adding a chemical inducer like CoCl2 (100 µM) or DMOG (100 µM) to the media.

  • Luciferase Assay:

    • Following the hypoxia induction period, perform the dual-luciferase assay according to the manufacturer's instructions.

    • Measure both Firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value for active compounds by fitting the dose-response data to a suitable sigmoidal curve.

HIF-1α Inhibition Assay Workflow

HIF1a_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout & Analysis A Seed HEK293T cells in 96-well plate B Co-transfect with HRE-Luciferase and Renilla plasmids A->B C Treat cells with test compounds B->C D Induce hypoxia (1% O2 or chemical inducer) C->D E Perform Dual-Luciferase Assay D->E F Measure Firefly & Renilla luminescence E->F G Normalize Firefly to Renilla F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for the HIF-1α dual-luciferase reporter gene assay.

Application Note 2: A Versatile Scaffold for Kinase Inhibitor Development

Scientific Rationale:

The isoxazole ring is a common feature in many kinase inhibitors. Its ability to form key hydrogen bonds and other interactions within the ATP-binding pocket of kinases makes it a valuable scaffold in kinase-focused drug discovery. The carboxylic acid group of this compound provides a convenient handle for the synthesis of libraries of derivatives to probe the SAR of various kinase targets. The fluorine substitution can enhance binding affinity and improve metabolic stability.

Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol outlines a general, luminescence-based assay to measure the activity of a wide range of kinases and to screen for their inhibitors.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate peptide/protein

  • ATP

  • Kinase assay buffer

  • This compound derivatives

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Step-by-Step Procedure:

  • Kinase Reaction Setup:

    • In a white, opaque microplate, add the kinase, substrate, and test compound at various concentrations in the appropriate kinase assay buffer.

    • Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiation of Kinase Reaction:

    • Initiate the kinase reaction by adding ATP. The final concentration of ATP should ideally be at or near the Km for the specific kinase.

    • Incubate the reaction at the optimal temperature for the kinase (often 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

  • Termination of Reaction and ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

  • Conversion of ADP to ATP and Luminescence Generation:

    • Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated by the kinase reaction into ATP. The newly synthesized ATP is then used by the luciferase to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 values for active compounds by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow A Set up kinase reaction: Kinase + Substrate + Test Compound B Initiate reaction with ATP Incubate A->B C Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) B->C D Add Kinase Detection Reagent (Convert ADP to ATP, generate light) C->D E Measure luminescence D->E F Calculate % Inhibition and IC50 E->F

Caption: General workflow for an ADP-Glo™ kinase inhibition assay.

Conclusion

This compound represents a valuable and versatile starting material for the development of novel therapeutics. Its straightforward synthesis and the presence of a modifiable carboxylic acid group allow for the creation of diverse chemical libraries. The protocols outlined in this document provide a solid foundation for researchers to explore the potential of this scaffold against critical drug targets such as HIF-1α and various kinases. The inherent properties of the fluorinated benzisoxazole core, combined with systematic medicinal chemistry efforts, hold significant promise for the discovery of next-generation drug candidates.

References

  • A B Enterprises. 6-fluorobenzo[d]isoxazole-3-carboxylicacid at Best Price in Mumbai, Maharashtra. Tradeindia. [Link]

  • A B Enterprises. 6-fluorobenzo[d]isoxazole-3-carboxylicacid at Best Price in Mumbai, Maharashtra. Tradeindia. [Link]

  • A B Enterprises. 6-fluorobenzo[d]isoxazole-3-carboxylicacid at Best Price in Mumbai, Maharashtra. Tradeindia. [Link]

  • Chen, Y., et al. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. Molecules, 27(18), 5963. [Link]

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The Strategic Application of 6-Fluorobenzo[d]isoxazole-3-carboxylic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Benzisoxazole Scaffold in Drug Design

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The benzisoxazole scaffold is one such "privileged structure," demonstrating a remarkable versatility that has led to its incorporation in a diverse array of biologically active compounds.[1] Its unique electronic and conformational properties allow it to serve as a versatile pharmacophore, engaging with a multitude of biological targets. The strategic introduction of a fluorine atom at the 6-position of the benzisoxazole ring further enhances its desirability in drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2][3] This is particularly advantageous in the development of agents targeting the central nervous system (CNS), where blood-brain barrier penetration is a critical factor.[4][5][6]

This guide provides a comprehensive overview of the application of a key synthon, 6-Fluorobenzo[d]isoxazole-3-carboxylic acid , in medicinal chemistry. We will delve into its pivotal role as a precursor to important pharmaceutical agents, explore its potential as a bioisosteric replacement for other functionalities, and provide detailed protocols for its synthesis and derivatization.

Core Application: A Gateway to Atypical Antipsychotics

The most prominent application of this compound is as a key intermediate in the synthesis of a class of atypical antipsychotic drugs. These medications are crucial in the management of schizophrenia and other psychotic disorders. The 6-fluorobenzisoxazole moiety is a hallmark of drugs like Paliperidone and Iloperidone, where it plays a critical role in their potent antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[7][8][9]

The carboxylic acid itself serves as a precursor to the more advanced intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole . This transformation is a critical step in the synthetic pathway to these important CNS drugs.

Synthetic Workflow: From Carboxylic Acid to Key Piperidinyl Intermediate

The conversion of this compound to 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is a multi-step process that highlights fundamental organic chemistry principles. The general workflow involves the activation of the carboxylic acid, followed by amide bond formation with a suitable piperidine derivative, and subsequent manipulation to yield the target intermediate.

G cluster_0 Synthesis of this compound cluster_1 Conversion to Key Intermediate cluster_2 Drug Synthesis 2,4-Difluorobenzoylacetonitrile 2,4-Difluorobenzoylacetonitrile 6-Fluorobenzo[d]isoxazole-3-carbonitrile 6-Fluorobenzo[d]isoxazole-3-carbonitrile 2,4-Difluorobenzoylacetonitrile->6-Fluorobenzo[d]isoxazole-3-carbonitrile Cyclization 6-Fluorobenzo[d]isoxazole-3-carboxylic_Acid 6-Fluorobenzo[d]isoxazole-3-carboxylic_Acid 6-Fluorobenzo[d]isoxazole-3-carbonitrile->6-Fluorobenzo[d]isoxazole-3-carboxylic_Acid Hydrolysis Carboxylic_Acid_Activation Activated Carboxylic Acid (e.g., Acyl Chloride) 6-Fluorobenzo[d]isoxazole-3-carboxylic_Acid->Carboxylic_Acid_Activation Activation Amide_Coupling Amide Intermediate Carboxylic_Acid_Activation->Amide_Coupling Amide Bond Formation (with Piperidine derivative) Key_Intermediate 6-Fluoro-3-(4-piperidinyl)- 1,2-benzisoxazole Amide_Coupling->Key_Intermediate Reduction/Deprotection Paliperidone Paliperidone Key_Intermediate->Paliperidone Alkylation Iloperidone Iloperidone Key_Intermediate->Iloperidone Alkylation

Figure 1: Synthetic pathway from starting materials to key antipsychotic drugs.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a common two-step procedure starting from 2,4-difluorobenzoylacetonitrile.

Step 1: Synthesis of 6-Fluorobenzo[d]isoxazole-3-carbonitrile

  • Rationale: This step involves an intramolecular cyclization reaction to form the benzisoxazole ring system. The nitrile group serves as a precursor to the carboxylic acid.

  • Materials:

    • 2,4-Difluorobenzoylacetonitrile

    • Hydroxylamine hydrochloride

    • Potassium carbonate

    • Ethanol

    • Water

  • Procedure:

    • To a solution of 2,4-difluorobenzoylacetonitrile (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and potassium carbonate (2.5 equivalents).

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to yield 6-fluorobenzo[d]isoxazole-3-carbonitrile.

Step 2: Hydrolysis to this compound

  • Rationale: The nitrile group is hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.[10][11][12][13][14]

  • Materials:

    • 6-Fluorobenzo[d]isoxazole-3-carbonitrile

    • Sulfuric acid (concentrated)

    • Water

  • Procedure:

    • Suspend 6-fluorobenzo[d]isoxazole-3-carbonitrile (1 equivalent) in a mixture of water and concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture in an ice bath to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove excess acid, and dry to obtain this compound.

Protocol 2: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride

This protocol details the conversion of the carboxylic acid to the key piperidinyl intermediate, a crucial building block for many CNS drugs.[15]

Step 1: Activation of the Carboxylic Acid

  • Rationale: The carboxylic acid is converted to a more reactive species, such as an acyl chloride, to facilitate amide bond formation.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Anhydrous dichloromethane (DCM)

    • A catalytic amount of N,N-dimethylformamide (DMF)

  • Procedure:

    • Suspend this compound (1 equivalent) in anhydrous DCM.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.5 equivalents) to the suspension at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the evolution of gas ceases and the reaction is complete (monitored by the disappearance of the starting material on TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which is typically used immediately in the next step.

Step 2: Amide Coupling with a Protected Piperidine

  • Rationale: The activated acyl chloride is reacted with a protected piperidine derivative to form an amide bond. The protecting group prevents unwanted side reactions.[16][17][18][19][20]

  • Materials:

    • Crude 6-Fluorobenzo[d]isoxazole-3-carbonyl chloride

    • N-Boc-4-aminopiperidine (or a similar protected piperidine)

    • Triethylamine (TEA) or another non-nucleophilic base

    • Anhydrous DCM

  • Procedure:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • To this solution, add N-Boc-4-aminopiperidine (1 equivalent) and triethylamine (2 equivalents) at 0 °C.

    • Stir the reaction mixture at room temperature until the reaction is complete.

    • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide intermediate. Purify by column chromatography if necessary.

Step 3: Deprotection and Cyclization (if applicable)

  • Rationale: The protecting group on the piperidine nitrogen is removed to yield the final intermediate.

  • Materials:

    • The protected amide intermediate

    • Trifluoroacetic acid (TFA) or Hydrochloric acid in dioxane

    • DCM

  • Procedure:

    • Dissolve the protected amide in DCM.

    • Add an excess of TFA or a solution of HCl in dioxane.

    • Stir at room temperature until the deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting hydrochloride salt can often be purified by recrystallization.

Beyond Antipsychotics: Expanding the Therapeutic Potential

While the synthesis of antipsychotics is the most prominent application, the 6-fluorobenzisoxazole scaffold is a versatile platform for generating a wide range of bioactive molecules. By derivatizing the key intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, researchers have developed compounds with other therapeutic potential.

Antimicrobial and Antiproliferative Agents

Studies have shown that derivatization of the piperidinyl nitrogen of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole can lead to compounds with significant antimicrobial and antiproliferative activities.[21][22][23] For example, the synthesis of novel amides and sulfonamides has yielded compounds with potent activity against various bacterial and cancer cell lines.[24]

Table 1: Examples of Bioactive Derivatives of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Derivative ClassR Group on Piperidine NitrogenReported Biological Activity
AmidesSubstituted benzoyl groupsAntimicrobial, Antiproliferative[21][22]
SulfonamidesSubstituted phenylsulfonyl groupsAntibacterial, Antioxidant, Anti-inflammatory[24]
Alkyl derivativesVarious alkyl and arylalkyl groupsPotential for various CNS targets[25]

The Role of this compound as a Bioisostere

In drug design, the concept of bioisosterism involves the substitution of one atom or group of atoms for another with similar physical or chemical properties to enhance the desired biological or physical properties of a compound without making significant changes in the chemical structure. The benzisoxazole ring system can be considered a bioisostere of other aromatic and heteroaromatic systems.[1][26] The carboxylic acid functionality itself can also be replaced by other acidic or hydrogen-bond donating groups to modulate properties such as pKa, solubility, and metabolic stability.

The 6-fluorobenzisoxazole-3-carboxylic acid moiety offers a unique combination of features: a rigid, aromatic scaffold, a hydrogen-bond accepting nitrogen and oxygen, and an acidic handle for further derivatization. This makes it an attractive building block for scaffold hopping and lead optimization in various drug discovery programs.[27][28][29]

G cluster_0 Potential Bioisosteric Replacements Carboxylic_Acid Carboxylic Acid (-COOH) Benzisoxazole_CA 6-Fluorobenzo[d]isoxazole -3-carboxylic Acid Carboxylic_Acid->Benzisoxazole_CA Serves as a specific scaffold with an acidic functional group Tetrazole Tetrazole Benzisoxazole_CA->Tetrazole Can be replaced by Sulfonamide Sulfonamide Benzisoxazole_CA->Sulfonamide Can be replaced by Hydroxamic_Acid Hydroxamic Acid Benzisoxazole_CA->Hydroxamic_Acid Can be replaced by Other_Heterocycles Other Acidic Heterocycles Benzisoxazole_CA->Other_Heterocycles Can be replaced by

Figure 2: Bioisosteric relationships of the carboxylic acid functionality.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its primary application as a precursor to key intermediates for atypical antipsychotics underscores its importance in the pharmaceutical industry. Furthermore, the amenability of its derivatives to further functionalization opens avenues for the discovery of novel agents with a broad range of therapeutic applications, including antimicrobial and anticancer activities. A thorough understanding of its synthesis and chemical reactivity, as provided in this guide, is essential for researchers and scientists engaged in the design and development of next-generation therapeutics. The strategic use of this and similar fluorinated heterocyclic scaffolds will undoubtedly continue to be a fruitful approach in the ongoing quest for safer and more effective medicines.

References

  • The Role of Fluorine in the Discovery and Optimization of CNS Agents. (n.d.).
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  • Rakesh, K. P., Shantharam, C. S., Sridhara, M. B., Manukumar, H. M., & Qin, H. L. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 7(62), 39365-39378.
  • Sun, S., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Bentham Science Publishers.
  • Fluorinated Molecules as Drugs and Imaging Agents in the CNS. (n.d.).
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  • The role of fluorine in medicinal chemistry. (n.d.). Journal of Fluorine Chemistry.
  • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. (n.d.). Ossila.
  • Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. (n.d.).
  • Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. (2009).
  • Atypical antipsychotics: New drugs, new challenges. (n.d.).
  • Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. (n.d.). Molecules, 24(19), 3583.
  • Preparation method of 6-fluoro-3-(4-piperidyl)-1,2 benzisoxazole hydrochloride. (n.d.).
  • Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. (n.d.).
  • Pharmacology of “atypicality” of antipsychotic drugs: status and perspectives. (2010).
  • Design and Straightforward Synthesis of Novel N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole Derivatives and Their Antibacterial Activity. (n.d.).
  • Brown, N. (2014). Bioisosteres and Scaffold Hopping in Medicinal Chemistry.
  • Process for preparing 3-(2-(4-(6-fluorobenzo(d) isoxazol-3-yl)-piperidin-1yl)-ethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido-(1,2-a) pyrimidin-4-one. (n.d.).
  • Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. (n.d.). Molecules, 26(11), 3183.
  • Bioisosteric heterocyclic analogues of natural bioactive flavonoids by scaffold-hopping approaches: State-of-the-art and perspectives in medicinal chemistry. (2024). European Journal of Medicinal Chemistry, 271, 116361.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.
  • Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College Organic Chemistry Lab.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (n.d.). The Journal of Organic Chemistry, 89(1), 585-597.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts.
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (n.d.).
  • Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. (n.d.).
  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids. (n.d.). Master Organic Chemistry.
  • Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. (n.d.). OrgoSolver.
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  • Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. (2021). Journal of the Indian Chemical Society, 98(9), 100123.
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Application Note: Synthetic Strategies for the Derivatization of 6-Fluorobenzo[d]isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides researchers, medicinal chemists, and drug development professionals with a detailed technical overview and validated protocols for the synthesis of diverse derivatives from 6-Fluorobenzo[d]isoxazole-3-carboxylic acid. The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This document focuses on robust and reproducible methods for amide and ester formation, leveraging the carboxylic acid moiety as a versatile synthetic handle. We delve into the mechanistic rationale behind reagent selection and procedural steps, offering field-proven insights to facilitate the efficient generation of compound libraries for screening and lead optimization.

Introduction: The Significance of the Benzisoxazole Scaffold

The 1,2-benzisoxazole ring system is a cornerstone pharmacophore in modern drug discovery.[2] Its unique electronic and structural properties allow for versatile binding interactions with a range of biological targets, leading to applications as antipsychotic, anti-inflammatory, anticancer, and antimicrobial agents.[3][4] The incorporation of a fluorine atom, as in this compound, can significantly enhance metabolic stability and binding affinity.[2]

This carboxylic acid derivative is a critical building block for creating complex molecules, most notably in the synthesis of atypical antipsychotics like Risperidone and Paliperidone.[5][6] The carboxylic acid at the 3-position serves as a primary reaction site for diversification, enabling its conjugation to various amines, alcohols, and other functionalized moieties to explore structure-activity relationships (SAR). This application note provides detailed, self-validating protocols to empower researchers in this endeavor.

Core Reagent Profile: this compound

Before proceeding to synthetic protocols, a clear understanding of the starting material is essential.

PropertyValueSource
Chemical Formula C₈H₄FNO₃[7]
Molecular Weight 181.12 g/mol [7][8]
Appearance Off-white to yellow crystalline powder[7][8]
Melting Point 210-213 °C[7]
Solubility Soluble in DMSO and methanol; slightly soluble in water[7]
CAS Number 2693-43-2[7]
Storage Store in a cool, dry place away from moisture[7][8]

Synthetic Workflow Overview

The carboxylic acid group is a versatile functional handle that can be readily converted into a wide array of derivatives. The primary strategies discussed in this guide involve the activation of the carboxyl group to facilitate nucleophilic attack by amines or alcohols.

G A 6-Fluorobenzo[d]isoxazole- 3-carboxylic Acid C Ester Derivatives A->C Fischer Esterification (H+, R-OH) D Acyl Halide Intermediate A->D SOCl2 or (COCl)2 E Activated Ester Intermediate (e.g., O-Acylisourea) A->E EDC/HOBt Coupling B Amide Derivatives D->B + Amine (R-NH2) E->B + Amine (R-NH2)

Caption: General synthetic pathways from the core carboxylic acid.

Detailed Protocols and Methodologies

Protocol 1: Amide Synthesis via EDC/HOBt Coupling

This is the most common and reliable method for forming amide bonds under mild conditions, minimizing side reactions and preserving stereochemistry if chiral amines are used.[9]

Expertise & Rationale: Direct reaction between a carboxylic acid and an amine results in a non-productive acid-base salt formation. A coupling agent is required to activate the carboxylic acid. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[10][11] This intermediate is susceptible to racemization and can rearrange to an unreactive N-acylurea byproduct. The additive N-hydroxybenzotriazole (HOBt) mitigates these issues by rapidly trapping the O-acylisourea to form an HOBt-active ester.[10][12] This new intermediate is more stable, less prone to racemization, and reacts cleanly with the amine to yield the desired amide.[11][13]

G cluster_0 Activation cluster_1 Stabilization & Coupling A R-COOH Carboxylic Acid C O-Acylisourea (Reactive Intermediate) A->C + B EDC B->C E HOBt-Active Ester C->E + D HOBt D->E G Amide Product E->G + F R'-NH2 Amine F->G

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Step-by-Step Protocol:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Reagent Addition: Add the desired amine (1.1 eq) and HOBt (1.2 eq).

  • Dissolution: Dissolve the mixture in an appropriate anhydrous solvent (e.g., DMF or DCM, ~0.1 M concentration). Stir to ensure homogeneity.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the initial exotherm and minimize side reactions.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

  • Base Addition: If the amine starting material is a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash sequentially with 1M HCl (to remove excess base and EDC-urea), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide derivative.[10]

Protocol 2: Amide Synthesis via Acyl Chloride Intermediate

This method is suitable for robust substrates and is often higher yielding, but the conditions are harsher. It involves converting the carboxylic acid to a highly reactive acyl chloride.

Expertise & Rationale: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) quantitatively convert carboxylic acids into acyl chlorides.[14] This transformation replaces the poor hydroxyl leaving group with an excellent chloride leaving group, dramatically increasing the electrophilicity of the carbonyl carbon. The resulting acyl chloride reacts rapidly and often exothermically with amines. A stoichiometric amount of a base (e.g., pyridine or TEA) is required to neutralize the HCl generated during the reaction.

Step-by-Step Protocol:

  • Acyl Chloride Formation:

    • In a fume hood, suspend this compound (1.0 eq) in an anhydrous solvent like DCM or toluene.

    • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to accelerate the reaction.

    • Allow the mixture to warm to room temperature and then gently reflux for 2-4 hours until gas evolution (SO₂ and HCl) ceases.

    • Cool the mixture and remove the excess SOCl₂ and solvent under reduced pressure. The crude acyl chloride is often used directly in the next step.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve the desired amine (1.1 eq) and a base like triethylamine (1.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS.

  • Work-up & Purification: Follow the work-up and purification steps as described in Protocol 1 (Section 4, steps 8-9).

Protocol 3: Ester Synthesis via Fischer Esterification

This classic method is ideal for preparing simple alkyl esters (e.g., methyl, ethyl) and is cost-effective for large-scale synthesis.

Expertise & Rationale: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[15][16] A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, which significantly enhances its electrophilicity.[14] The alcohol then acts as a nucleophile, attacking the carbonyl carbon. The reaction is reversible, so to drive the equilibrium towards the ester product, a large excess of the alcohol is typically used as the solvent, and/or the water byproduct is removed as it forms.[15]

Step-by-Step Protocol:

  • Preparation: Dissolve or suspend this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1 eq or 2-3 drops) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence stops.

    • Remove the bulk of the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: The crude ester can be purified by recrystallization or flash column chromatography if necessary.

Summary and Conclusion

This compound is a valuable and versatile starting material for the synthesis of diverse chemical libraries. The protocols outlined in this application note provide robust and well-rationalized methods for its derivatization into amides and esters. The choice of method—mild EDC/HOBt coupling for sensitive substrates, the acyl chloride route for higher reactivity, or classic Fischer esterification for simple esters—should be guided by the specific properties of the coupling partners and the desired scale of the reaction. These foundational techniques empower medicinal chemists to efficiently explore the chemical space around the privileged benzisoxazole scaffold.

References

  • LookChem. (n.d.). Production Route of Risperidone. Chempedia. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). [Link]

  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling...[Link]

  • The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. [Link]

  • Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References. [Link]

  • ResearchGate. (2025). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. [Link]

  • Google Patents. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. [Link]

  • PMC - NIH. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]

  • MedChemComm (RSC Publishing). (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]

  • PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Wikipedia. (n.d.). Benzisoxazole. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. [Link]

  • Organic Chemistry Data. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • ResearchGate. (n.d.). Direct esterification of aromatic C–H bonds with carboxylic acids. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Tradeindia. (n.d.). 6-fluorobenzo[d]isoxazole-3-carboxylicacid. [Link]

  • Tradeindia. (n.d.). 6-fluorobenzo[d]isoxazole-3-carboxylicacid. [Link]

  • PMC - NIH. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. [Link]

  • Arkivoc. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. [Link]

Sources

Application Note: Quantitative Analysis of 6-Fluorobenzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed analytical methodologies for the robust quantification of 6-Fluorobenzo[d]isoxazole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for accurate and reliable quantification in process development, quality control, and stability studies, we present two primary instrumental approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed to be self-validating, grounded in established analytical principles and authoritative guidelines, ensuring both scientific integrity and practical applicability in a research and development setting.

Introduction: The Analytical Imperative

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The benzisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutics.[1][2] The purity and concentration of this intermediate directly impact the yield, purity, and safety profile of the final drug substance. Therefore, precise and accurate quantification is not merely an analytical task but a cornerstone of quality assurance in the pharmaceutical development pipeline.

The methodologies detailed in this guide are developed to provide orthogonal approaches to quantification, enhancing the trustworthiness of the analytical data. The HPLC-UV method offers robustness and simplicity for routine analysis, while the LC-MS/MS method provides superior sensitivity and selectivity, which is particularly valuable for trace-level analysis and in complex matrices.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C₈H₄FNO₃[ChemSupplier]
Molecular Weight 181.12 g/mol [ChemSupplier]
Appearance Off-white to yellow crystalline powder[ChemSupplier]
Melting Point 210-213 °C[ChemSupplier]
Solubility Soluble in DMSO and methanol; slightly soluble in water[ChemSupplier]
Structure Aromatic, contains a carboxylic acid group and a fluorine atomGeneral Chemical Knowledge

The presence of a chromophore (the benzisoxazole ring system) makes UV detection a viable quantification technique. The carboxylic acid moiety imparts acidic properties, allowing for manipulation of its charge state with pH for chromatographic retention and for ionization in mass spectrometry.

HPLC-UV Method for Quantification

This method is designed as a stability-indicating assay, capable of separating the main compound from potential impurities and degradation products.[3][4][5]

Rationale for Method Development

The choice of a reversed-phase C18 column is based on the hydrophobic nature of the aromatic ring system. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group (pKa estimated to be around 3-4), leading to better retention and peak shape on a non-polar stationary phase. A gradient elution is chosen to ensure the timely elution of the main peak while also allowing for the separation of potentially more or less polar impurities.[3] Acetonitrile is selected as the organic modifier due to its favorable UV transparency and elution strength.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Diluent (Methanol/Water 50:50) s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 a1 Inject into HPLC System s4->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection at 275 nm a2->a3 d1 Integrate Peak Area a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV

3.3.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (reagent grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters (e.g., PTFE)

3.3.2. Instrumentation and Conditions

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17.1-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD)
Detection Wavelength 275 nm

3.3.3. Preparation of Solutions

  • Diluent: Prepare a 50:50 (v/v) mixture of Methanol and Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh a quantity of the test sample expected to contain about 10 mg of the analyte into a 10 mL volumetric flask. Prepare as for the stock solution. Further dilute as necessary to fall within the calibration range.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter.[6]

LC-MS/MS Method for High-Sensitivity Quantification

This method is ideal for applications requiring lower detection limits, such as impurity profiling or analysis in complex biological matrices.[7][8]

Rationale for Method Development

The LC conditions are similar to the HPLC-UV method to ensure good chromatography. For mass spectrometry, electrospray ionization (ESI) in negative mode is selected. The carboxylic acid group is readily deprotonated to form the [M-H]⁻ ion, which is a stable and abundant precursor ion for MS/MS analysis. A tandem mass spectrometry (MS/MS) approach using Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific fragmentation of the precursor ion.[9]

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Prepare Dilute Solutions (e.g., in ng/mL range) s2 Use Acetonitrile/Water as Diluent s1->s2 s3 Filter through 0.22 µm Syringe Filter s2->s3 a1 Inject into LC-MS/MS s3->a1 a2 Chromatographic Separation a1->a2 a3 ESI Negative Ionization a2->a3 a4 MRM Detection a3->a4 d1 Integrate MRM Transition a4->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Analyte d2->d3

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol: LC-MS/MS

4.3.1. Materials and Reagents

  • As per HPLC-UV method, but using LC-MS grade solvents.

4.3.2. Instrumentation and Conditions

ParameterSetting
LC System Waters ACQUITY UPLC or equivalent
Mass Spectrometer Sciex Triple Quad 5500 or equivalent
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-3.5 min: 90% B; 3.6-5.0 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Negative
MRM Transition Precursor Ion (Q1): m/z 180.1 -> Product Ion (Q3): m/z 136.1
Key MS Parameters Capillary Voltage: -3.5 kV; Source Temp: 150 °C; Desolvation Temp: 400 °C

Note: The product ion (m/z 136.1) corresponds to the loss of CO₂ (44 Da) from the precursor ion, a characteristic fragmentation for carboxylic acids. These parameters should be optimized for the specific instrument used.

4.3.3. Preparation of Solutions

  • Follow the same procedure as for the HPLC-UV method, but prepare a more dilute series of calibration standards appropriate for the higher sensitivity of the LC-MS/MS system (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

Method Validation

Both methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[9][10]

Validation Parameters

The following parameters must be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies (acid, base, oxidation, heat, light).[4][11]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be >0.999.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value. This is typically assessed by spike recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Representative Performance Data (Hypothetical)

The following table summarizes the expected performance characteristics of the validated methods.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.998
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
LOD ~0.3 µg/mL~0.03 ng/mL
LOQ ~1.0 µg/mL~0.1 ng/mL

Conclusion

The HPLC-UV and LC-MS/MS methods presented provide a comprehensive analytical toolkit for the quantification of this compound. The choice of method will depend on the specific application, with HPLC-UV being well-suited for routine quality control and LC-MS/MS offering enhanced sensitivity for more demanding analyses. Proper validation of these methods in the end-user's laboratory is essential to ensure reliable and accurate results, thereby supporting the development of safe and effective pharmaceuticals.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Patel, R. M., & Shri, B. M. (2011). Stability indicating HPLC method development a review. International Research Journal of Pharmacy, 2(5), 79-87.
  • Singh, M., et al. (2011). Development and Validation of a Stability-Indicating HPTLC Method for Analysis of Arjunolic Acid in a Herbal Formulation.
  • Rodriguez-Aller, M., et al. (2013). Coupling Ultra High-Pressure Liquid Chromatography with Mass Spectrometry: Constraints and Possible Applications.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of pharmaceutical analysis by HPLC. Elsevier.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. IJTSRD, 5(6), 250-255. [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics. [Link]

  • ResearchGate. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. [Link]

  • News-Medical.Net. (2019). LC-MS Analysis of Pharmaceutical Drugs. [Link]

  • De Vijver, E. V., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1237-1257. [Link]

  • LIRIAS. (2020). Current Developments in LC-MS for Pharmaceutical Analysis. [Link]

  • Journal of the American Society for Mass Spectrometry. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. [Link]

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]

  • Wikipedia. Benzisoxazole. [Link]

  • PMC. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]

  • NIH. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • PMC. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]

Sources

Application Notes & Protocols: Benzo[d]isoxazole-3-carboxylic Acid Derivatives as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Guide Overview

This document provides a detailed technical guide on the application of benzo[d]isoxazole-3-carboxylic acid derivatives as a promising class of enzyme inhibitors. Moving beyond a rigid template, this guide is structured to provide a deep, practical understanding of this scaffold's potential, focusing on a well-documented example of its utility in inhibiting Hypoxia-Inducible Factor (HIF)-1α transcription, a critical target in oncology. The protocols and insights provided herein are designed to be self-validating and are grounded in established scientific literature to ensure accuracy and reproducibility.

Introduction: The Therapeutic Potential of the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole ring system is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its presence in a multitude of biologically active compounds across various therapeutic areas, including antimicrobial, anti-inflammatory, antipsychotic, and anticancer agents[1]. The unique electronic and structural features of this heterocycle allow for diverse molecular interactions, making it an attractive starting point for the design of novel enzyme inhibitors.

While the specific compound 6-Fluorobenzo[d]isoxazole-3-carboxylic acid is available commercially as a chemical intermediate[2][3], detailed public data on its specific enzyme inhibitory profile is limited. However, the broader class of benzo[d]isoxazole-3-carboxylic acid derivatives has demonstrated significant potential as potent modulators of enzyme activity. A noteworthy example, which will form the core of this guide, is the discovery of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives as highly potent inhibitors of HIF-1α transcription[4].

Mechanism of Action: Inhibition of HIF-1α Transcription

Hypoxia-Inducible Factor 1 (HIF-1) is a transcription factor that plays a pivotal role in the cellular response to low oxygen levels (hypoxia). It is a heterodimer composed of an oxygen-regulated α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β). In normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, often found in solid tumors, HIF-1α is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, thereby promoting tumor progression[4].

Benzo[d]isoxazole-3-carboxylic acid derivatives have been identified as potent inhibitors of HIF-1α transcriptional activity. These compounds do not directly inhibit the HIF-1α protein itself but rather suppress its ability to activate gene transcription. The precise mechanism is still under investigation, but it is hypothesized that these small molecules may interfere with the interaction of the HIF-1 heterodimer with co-activators or the hypoxic response elements (HREs) on target genes[4].

Signaling Pathway: HIF-1α Activation and Inhibition

HIF1_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α VHL VHL HIF1a_normoxia->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Degradation HIF1a_hypoxia HIF-1α (stabilized) Nucleus Nucleus HIF1a_hypoxia->Nucleus HIF1b HIF-1β HIF1b->Nucleus HIF1_dimer HIF-1 Dimer HRE HRE (DNA) HIF1_dimer->HRE Binds Target_Genes Target Genes (e.g., VEGF, PDK1) HRE->Target_Genes Activates Transcription Benzoisoxazole Benzo[d]isoxazole Derivatives Benzoisoxazole->HRE Inhibits Transcription

Caption: HIF-1α pathway under normoxia and hypoxia, and the inhibitory action of benzo[d]isoxazole derivatives.

Applications in Drug Discovery

The ability of benzo[d]isoxazole derivatives to inhibit HIF-1α transcription makes them highly attractive candidates for the development of novel anticancer therapeutics. By suppressing the hypoxic response in tumors, these compounds can potentially inhibit tumor growth, angiogenesis, and metastasis. Several derivatives have shown exceptionally low IC50 values in cell-based assays, indicating high potency[4].

Furthermore, the core benzo[d]isoxazole-3-carboxylic acid structure is relatively simple and amenable to chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The Lipinski's "Rule of Five" compliance of many of these derivatives suggests good potential for oral bioavailability[4].

Beyond oncology, other derivatives of the isoxazole and benzisoxazole scaffold have shown inhibitory activity against a range of other enzymes, including:

  • Xanthine Oxidase: Implicated in gout and hyperuricemia[5].

  • Protein Tyrosine Phosphatase 1B (PTP1B): A target for the treatment of diabetes and obesity[6].

  • Carbonic Anhydrase: A target for diuretics and anti-glaucoma agents[7].

This highlights the versatility of the benzo[d]isoxazole scaffold for broader drug discovery applications.

Quantitative Data Summary

The following table summarizes the inhibitory activity of selected N-phenylbenzo[d]isoxazole-3-carboxamide derivatives against HIF-1α transcription in HEK293T cells, as determined by a dual-luciferase gene reporter assay[4].

Compound IDR Group (para-position)IC50 (nM)
15 Dimethylamino24
31 Acetyl24
Lead Cpd 1 Unsubstituted310

Data extracted from Lin, et al. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors.[4]

Experimental Protocols

The following protocols provide a framework for the synthesis of the core benzo[d]isoxazole-3-carboxylic acid structure and the evaluation of its derivatives as HIF-1α transcription inhibitors.

Synthesis of Benzo[d]isoxazole-3-carboxylic acid

This multi-step synthesis is based on a patented method and is crucial for generating the core scaffold for derivatization[4].

Materials:

  • Starting materials for esterification and subsequent reactions (commercially available)

  • Ethanol, Sulfuric acid, Sodium, Hydrochloric acid, Sodium Hydride, Diglyme

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Esterification: React the starting phenol with ethanol in the presence of a catalytic amount of sulfuric acid under reflux.

  • Carbonation Affinity: Treat the resulting ester with sodium in ethanol, followed by acidification with hydrochloric acid.

  • Ring-Forming Condensation: Cyclize the intermediate using sodium hydride in diglyme at elevated temperatures (e.g., 150°C).

  • Hydrolysis: Hydrolyze the ester group using sulfuric acid at an elevated temperature (e.g., 85°C) to yield the final product, benzo[d]isoxazole-3-carboxylic acid.

Note: This synthesis can be performed on a large scale and the product can be purified without the need for column chromatography[4].

Protocol: Dual-Luciferase Reporter Assay for HIF-1α Transcription Inhibition

This cell-based assay is the gold standard for quantifying the inhibitory effect of compounds on HIF-1α transcriptional activity.

Principle: HEK293T cells are co-transfected with two plasmids: one containing the firefly luciferase gene under the control of a promoter with multiple HREs, and a second plasmid containing the Renilla luciferase gene under a constitutive promoter (as a transfection control). In the presence of a HIF-1α activator (e.g., hypoxia or a hypoxia-mimetic agent like CoCl2), firefly luciferase is expressed. The inhibitory activity of a test compound is measured by the reduction in firefly luciferase activity, normalized to the Renilla luciferase activity.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • pGL3-HRE-luciferase reporter plasmid

  • pRL-TK (Renilla luciferase) plasmid

  • Lipofectamine 2000 or other suitable transfection reagent

  • Test compounds (benzo[d]isoxazole derivatives) dissolved in DMSO

  • CoCl2 (hypoxia-mimetic agent)

  • Dual-Luciferase Reporter Assay System (e.g., from Promega)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.

  • Transfection: Co-transfect the cells with the pGL3-HRE and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (known HIF-1α inhibitor).

  • Induction of HIF-1α: After 1-2 hours of compound pre-treatment, add CoCl2 to a final concentration of 100 µM to all wells (except for the normoxia control) to induce HIF-1α activity.

  • Incubation: Incubate the plate for another 16-24 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the dual-luciferase assay kit instructions.

  • Data Analysis:

    • Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency.

    • Express the results as a percentage of the induced (CoCl2-treated) control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow: HIF-1α Inhibitor Screening

workflow cluster_synthesis Compound Preparation cluster_assay Biological Evaluation cluster_outcome Results start Synthesize Benzo[d]isoxazole -3-carboxylic Acid Core derivatize Create Library of N-phenylcarboxamide Derivatives start->derivatize treat Treat with Test Compounds derivatize->treat seed_cells Seed HEK293T Cells transfect Co-transfect with HRE-Luc & Renilla Plasmids seed_cells->transfect transfect->treat induce Induce HIF-1α with CoCl2 treat->induce measure Measure Dual-Luciferase Activity induce->measure analyze Calculate IC50 Values measure->analyze sar Establish Structure-Activity Relationship (SAR) analyze->sar lead_id Identify Lead Compounds sar->lead_id

Caption: Workflow for the synthesis and screening of benzo[d]isoxazole derivatives as HIF-1α inhibitors.

Safety and Handling

Benzo[d]isoxazole-3-carboxylic acid and its derivatives are research chemicals and should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat when handling these compounds.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place. Some derivatives may be sensitive to moisture[2][3].

Always consult the Safety Data Sheet (SDS) for specific handling and safety information for each compound.

Conclusion

The benzo[d]isoxazole-3-carboxylic acid scaffold represents a versatile and potent platform for the development of novel enzyme inhibitors. The successful identification of derivatives with nanomolar potency against HIF-1α transcription underscores the therapeutic potential of this chemical class, particularly in the field of oncology. The synthetic accessibility of the core structure and the amenability to chemical modification provide a strong foundation for further lead optimization and drug discovery efforts. The protocols and data presented in this guide offer a comprehensive starting point for researchers interested in exploring the exciting possibilities of benzo[d]isoxazole-based enzyme inhibitors.

References

  • Lin, Y.-C., et al. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. ACS Omega, 7(38), 34228–34237. [Link]

  • A B Enterprises. (n.d.). 6-fluorobenzo[d]isoxazole-3-carboxylicacid at Best Price in Mumbai, Maharashtra. Tradeindia. Retrieved from [Link]

  • Carta, A., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(9), 3939-3947. [Link]

  • A B Enterprises. (n.d.). 6-fluorobenzo[d]isoxazole-3-carboxylicacid. Tradeindia. Retrieved from [Link]

  • Lead Sciences. (n.d.). 6-Fluorobenzo[d]isoxazole-3-carbaldehyde. Lead Sciences. Retrieved from [Link]

  • Kumar, A., et al. (2016). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 6(82), 78839-78864. [Link]

  • Al-Ostoot, F. H., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Taibah University Medical Sciences, 17(6), 968-978. [Link]

  • Patel, R. B., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(3), 1149-1154. [Link]

  • El-Gamal, M. I., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Future Medicinal Chemistry, 15(20), 1735-1772. [Link]

  • Reddy, G. V., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 89(3), 1956-1966. [Link]

  • Zhao, H., et al. (2004). Isoxazole carboxylic acids as protein tyrosine phosphatase 1B (PTP1B) inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(22), 5543-5546. [Link]

  • Hussein, F. H., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 27(1), 1-10. [Link]

  • Tuppi, B. E., et al. (2022). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemBioChem, 23(18), e202200290. [Link]

  • Rehman, A. U., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Molecules, 27(16), 5243. [Link]

  • Shanghai Huayuan Biochemical Co., Ltd. (2024). This compound. Retrieved from [Link]

  • Lee, S., et al. (2025). 7-O-Carboxylic Acid-Substituted 3-O-Alkyl Difluoroquercetin; An Aztreonam-Potentiating Agent Against Carbapenemase-Producing Pseudomonas aeruginosa Through Simultaneous Inhibition of Metallo-β-Lactamase and Efflux Pump. International Journal of Molecular Sciences, 26(1), 1. [Link]

  • Ilaš, J., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules, 25(18), 4252. [Link]

Sources

Application Notes and Protocols for Dissolving 6-Fluorobenzo[d]isoxazole-3-carboxylic Acid for Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Fluorobenzo[d]isoxazole-3-carboxylic Acid in Research

This compound is a heterocyclic organic compound that has garnered interest within the scientific community. The benzisoxazole scaffold is a key structural motif in a variety of biologically active molecules, and the incorporation of a fluorine atom can significantly modulate a compound's physicochemical and pharmacological properties, including metabolic stability and binding affinity to target proteins. As such, this compound and its derivatives are valuable tools for researchers in drug discovery and chemical biology, particularly in the investigation of novel therapeutic agents.

This guide provides a comprehensive, field-proven protocol for the dissolution of this compound for use in cell culture applications. The methodologies detailed herein are designed to ensure the compound's stability, bioavailability, and consistent performance in in vitro assays.

Physicochemical Properties: A Foundation for Protocol Design

A thorough understanding of the physicochemical properties of this compound is paramount for developing a robust dissolution protocol. The key characteristics are summarized in the table below.

PropertyValueSource(s)
Molecular FormulaC₈H₄FNO₃[1]
Molecular Weight181.12 g/mol [1]
AppearanceOff-white to yellow crystalline powder[1]
SolubilitySoluble in DMSO and methanol; slightly soluble in water.[1]
StabilityStable under normal conditions; sensitive to moisture.[1]
StorageStore in a cool, dry place away from heat and light.[1]

The limited aqueous solubility of this compound necessitates the use of an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the solvent of choice for this application due to its high solubilizing power for a wide range of organic compounds and its general compatibility with cell culture at low concentrations.

Protocol for Preparation of a Concentrated Stock Solution

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for in vitro studies and allows for a wide range of final working concentrations to be prepared.

Materials:
  • This compound (powder)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Workflow for Stock Solution Preparation:

G cluster_0 Preparation of 10 mM Stock Solution A Weigh Compound B Add DMSO A->B Transfer to sterile tube C Vortex/Sonicate B->C Ensure complete dissolution D Sterile Filter C->D Use 0.22 µm PTFE filter E Aliquot & Store D->E Protect from light, -20°C

Caption: Workflow for preparing a 10 mM stock solution.

Step-by-Step Methodology:
  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 181.12 g/mol x 1000 mg/g = 1.81 mg

  • Weigh the compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 1.81 mg of this compound using a calibrated analytical balance. To minimize handling of small powder quantities, it is advisable to prepare a larger volume of the stock solution (e.g., 5 or 10 mL).

  • Dissolution in DMSO: Transfer the weighed compound into a sterile microcentrifuge tube or an amber glass vial. Add the calculated volume of sterile-filtered DMSO (e.g., 1 mL for 1.81 mg).

  • Ensure complete solubilization: Vortex the solution vigorously. If necessary, sonicate in a water bath for short intervals to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm the absence of any particulate matter.

  • Sterile Filtration: For critical applications, sterile filter the stock solution using a 0.22 µm syringe filter with a PTFE (polytetrafluoroethylene) membrane, which is compatible with DMSO.[2] This step should be performed in a sterile hood.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber microcentrifuge tubes). This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for long-term storage.

Protocol for Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the 10 mM DMSO stock solution into cell culture medium to achieve the desired final concentration for your experiments.

Materials:
  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed, complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes and/or multi-well plates

  • Calibrated micropipettes and sterile tips

Workflow for Preparing Working Solutions:

G cluster_1 Preparation of Working Solution F Thaw Stock Solution G Calculate Dilution F->G Room temperature H Prepare Intermediate Dilution (Optional) G->H For very low concentrations I Add to Culture Medium G->I For direct dilution H->I Pipette into medium J Mix Gently & Treat Cells I->J Swirl plate

Caption: Workflow for preparing the final working solution.

Step-by-Step Methodology:
  • Determine the final concentration: Decide on the final concentration of the compound you wish to test in your cell culture. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting range of 1 µM to 10 µM is often a good starting point for novel compounds.

  • Calculate the dilution factor: Calculate the volume of the 10 mM stock solution needed to achieve your desired final concentration in the total volume of your cell culture well or flask. The formula C1V1 = C2V2 can be used, where:

    • C1 = Concentration of the stock solution (10 mM)

    • V1 = Volume of the stock solution to be added (unknown)

    • C2 = Desired final concentration in the culture medium

    • V2 = Final volume of the culture medium

  • Maintain a low final DMSO concentration: A critical consideration is to keep the final concentration of DMSO in the cell culture medium as low as possible to avoid solvent-induced cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO, but it is best practice to keep the concentration at or below 0.1%.[3][4] For sensitive or primary cell lines, the tolerance for DMSO may be even lower.[4]

    • Example Calculation: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would add 1 µL of the stock solution. This results in a final DMSO concentration of 0.1%.

  • Prepare the working solution: In a sterile hood, add the calculated volume of the thawed stock solution to the pre-warmed complete cell culture medium. It is crucial to add the small volume of the DMSO stock directly into the medium and mix immediately by gentle swirling or pipetting to prevent precipitation of the compound.

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental conditions but without the this compound. This allows you to differentiate the effects of the compound from any potential effects of the solvent.

Troubleshooting and Expert Insights

  • Precipitation upon dilution: If the compound precipitates when added to the aqueous cell culture medium, it may be due to its low aqueous solubility.

    • Mitigation: Try preparing an intermediate dilution of the stock solution in cell culture medium. You can also try adding the DMSO stock to a small volume of medium first and then adding this to the larger volume. Gentle warming of the medium to 37°C can also aid in dissolution.

  • Cell Toxicity: If you observe significant cell death or changes in morphology, it could be due to the cytotoxicity of the compound itself or the DMSO concentration.

    • Mitigation: Perform a dose-response curve for both the compound and DMSO alone to determine the IC50 values for your specific cell line. This will help you to work within a non-toxic concentration range. Ensure your final DMSO concentration is as low as feasible.

  • Alternative Dissolution for Aqueous-Based Assays: For cell-free assays or applications where DMSO is not desirable, the acidic nature of the compound can be leveraged. Dissolving the compound in a small amount of a weak base like 0.1 N NaOH to form the more soluble sodium salt, followed by neutralization with an equivalent amount of 0.1 N HCl, can be an effective strategy. However, the final salt concentration and pH must be carefully controlled and may not be suitable for all cell culture applications.

Conclusion

This detailed protocol provides a robust framework for the successful dissolution and application of this compound in cell culture experiments. By adhering to these guidelines and understanding the underlying scientific principles, researchers can ensure the reliable and reproducible use of this compound in their in vitro studies, paving the way for new discoveries in their respective fields.

References

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture?[Link]

  • Tradeindia. 6-fluorobenzo[d]isoxazole-3-carboxylicacid at Best Price in Mumbai, Maharashtra. [Link]

  • ResearchGate. What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?[Link]

  • Tradeindia. 6-fluorobenzo[d]isoxazole-3-carboxylicacid at Best Price in Mumbai, Maharashtra. [Link]

  • ResearchGate. Until what percentage does DMSO remain not toxic to cells.?[Link]

  • Protocol Online. (2007). Sterilization of DMSO-Nile Blue A methods. [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. [Link]

  • ResearchGate. Sterile filter before drug exposure to cell culture?[Link]

  • PubMed. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. [Link]

  • Pharmacia. (2023). In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. [Link]

Sources

Application Note & Protocols: In Vitro Assay Development with 6-Fluorobenzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the development of robust in vitro assays to characterize the biological activity of 6-Fluorobenzo[d]isoxazole-3-carboxylic acid. Isoxazole derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] This application note will focus on establishing a primary biochemical assay and a secondary cell-based assay to determine the inhibitory potential of this specific compound against a hypothetical enzyme target, Protein Kinase X (PKX), a putative serine/threonine kinase implicated in a disease pathway. The protocols provided herein are designed to be adaptable and serve as a foundational framework for researchers.

Introduction to this compound and Assay Development Strategy

This compound is a member of the isoxazole family, a privileged scaffold in medicinal chemistry.[1][2] The development of effective in vitro assays is a critical first step in elucidating the mechanism of action and therapeutic potential of novel compounds.[5][6] A tiered assay approach is often employed, starting with a sensitive and high-throughput biochemical assay to determine direct target engagement, followed by a more physiologically relevant cell-based assay to confirm activity in a cellular context.[7][8]

This guide outlines the development of two key assays:

  • Primary Assay: A Fluorescence Polarization (FP) competitive binding assay to measure the direct binding affinity of this compound to our hypothetical target, Protein Kinase X (PKX).

  • Secondary Assay: A cell-based assay to assess the compound's ability to inhibit PKX activity within a cellular environment, thereby affecting cell viability or a specific signaling pathway.[9][10]

Hypothetical Target: Protein Kinase X (PKX)

For the purpose of this application note, we will hypothesize that this compound is an inhibitor of Protein Kinase X (PKX). Kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases.[10]

Primary Assay: Fluorescence Polarization (FP) Competitive Binding Assay

The FP assay is a homogeneous, solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule (tracer) upon binding to a larger molecule (e.g., a protein).[11][12][13] In a competitive binding format, a test compound competes with the tracer for binding to the target protein, leading to a decrease in fluorescence polarization.[14] This allows for the determination of the compound's binding affinity, typically expressed as the half-maximal inhibitory concentration (IC50).

Principle of the FP Competitive Binding Assay

A fluorescently labeled ligand (tracer) with known affinity for PKX is used. When the tracer is unbound and free in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger PKX protein, the tracer's rotation is slowed, leading to an increase in fluorescence polarization. When this compound is introduced, it competes with the tracer for the binding site on PKX. A potent compound will displace the tracer, causing a decrease in the overall fluorescence polarization signal.

Experimental Workflow for FP Assay Development

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Reagent Preparation] --> B[Tracer Concentration Optimization]; B --> C[Enzyme Titration]; C --> D[Competitive Binding Assay]; D --> E[IC50 Determination];

}

Figure 1: Workflow for the development and execution of the FP competitive binding assay.

Detailed Protocol: FP Competitive Binding Assay for PKX

Materials:

  • Recombinant human Protein Kinase X (PKX)

  • Fluorescently labeled tracer (e.g., a known ATP-competitive inhibitor of PKX conjugated to a fluorophore like FITC or TAMRA)

  • This compound

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100

  • 384-well, low-volume, black, non-binding surface microplates

  • Fluorescence plate reader with polarization filters

Protocol Steps:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of the compound in DMSO, followed by a final dilution into assay buffer to achieve the desired concentrations with a final DMSO concentration of ≤1%.

    • Prepare working solutions of PKX and the fluorescent tracer in assay buffer.

  • Tracer Concentration Optimization:

    • To determine the optimal tracer concentration, perform a serial dilution of the tracer in assay buffer and measure the fluorescence polarization.

    • Select the lowest tracer concentration that gives a stable and robust signal (typically 2-3 times the background).[15]

  • Enzyme Titration:

    • Perform a serial dilution of PKX in the presence of the optimized tracer concentration.

    • The optimal PKX concentration should result in a significant shift in polarization upon tracer binding (a good assay window) and should be in the linear range of the binding curve.

  • Competitive Binding Assay:

    • In a 384-well plate, add the following to each well:

      • 5 µL of this compound at various concentrations.

      • 5 µL of PKX at the optimized concentration.

      • 5 µL of the fluorescent tracer at the optimized concentration.

    • Include control wells:

      • No inhibitor control (Maximum polarization): Assay buffer with DMSO, PKX, and tracer.

      • No enzyme control (Minimum polarization): Assay buffer with DMSO and tracer.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure fluorescence polarization using a plate reader.

  • Data Analysis:

    • Calculate the millipolarization (mP) values for each well.

    • Normalize the data using the high and low controls.

    • Plot the normalized mP values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16][17]

Example Data Presentation
Concentration (µM)% Inhibition
10098.5
3095.2
1088.1
375.4
152.3
0.328.9
0.110.5
0.032.1
IC50 (µM) 0.95

Table 1: Example dose-response data for this compound in the PKX FP competitive binding assay.

Secondary Assay: Cell-Based Inhibition of PKX Signaling

A cell-based assay is crucial to confirm that the compound can penetrate the cell membrane and inhibit the target kinase in a physiological context.[10][18] This protocol describes a method to measure the inhibition of PKX-mediated phosphorylation of a downstream substrate.

Principle of the Cell-Based Assay

This assay utilizes a cell line that expresses PKX and a known downstream substrate. Upon stimulation, PKX phosphorylates its substrate. The inhibitory effect of this compound is quantified by measuring the decrease in the phosphorylation of the substrate using a method such as a sandwich ELISA or a cell-based immunoassay.

Experimental Workflow for Cell-Based Assay

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Cell Seeding] --> B[Compound Treatment]; B --> C[Cell Stimulation]; C --> D[Cell Lysis]; D --> E[Detection of Substrate Phosphorylation]; E --> F[IC50 Determination]; }

Figure 2: Workflow for the cell-based PKX inhibition assay.

Detailed Protocol: Cell-Based PKX Inhibition Assay

Materials:

  • Cell line expressing PKX (e.g., HEK293 cells transfected with PKX)

  • Cell culture medium and supplements

  • This compound

  • Stimulating agent (e.g., a growth factor that activates the PKX pathway)

  • Lysis buffer

  • Antibodies: a capture antibody for the total substrate protein and a detection antibody specific for the phosphorylated form of the substrate.

  • 96-well microplates

  • Plate reader for absorbance or fluorescence detection

Protocol Steps:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound or vehicle control (DMSO).

    • Incubate for 1-2 hours.

  • Cell Stimulation:

    • Add the stimulating agent to the wells to activate the PKX signaling pathway.

    • Incubate for the optimal time determined in preliminary experiments (e.g., 15-30 minutes).

  • Cell Lysis:

    • Aspirate the medium and add lysis buffer to each well.

    • Incubate on ice to ensure complete cell lysis.

  • Detection of Substrate Phosphorylation:

    • Use a sandwich ELISA or a similar immunoassay format to quantify the amount of phosphorylated substrate in the cell lysates.

    • Briefly, coat a microplate with the capture antibody. Add the cell lysates, followed by the detection antibody conjugated to an enzyme (e.g., HRP). Add a substrate for the enzyme and measure the resulting signal.

  • Data Analysis:

    • Normalize the signal to the total protein concentration in each well.

    • Plot the percentage of inhibition of substrate phosphorylation against the logarithm of the compound concentration and fit the data to determine the cellular IC50 value.

Example Data Presentation
Concentration (µM)% Inhibition of Phosphorylation
10099.1
3096.8
1090.2
378.5
155.6
0.331.4
0.112.9
0.033.5
IC50 (µM) 0.88

Table 2: Example dose-response data for this compound in the cell-based PKX inhibition assay.

Trustworthiness and Self-Validating Systems

To ensure the reliability of the generated data, each protocol incorporates self-validating steps:[6][19]

  • FP Assay: The inclusion of positive and negative controls in every plate validates the assay window and performance. The Z'-factor should be calculated to assess the robustness of the assay for high-throughput screening.

  • Cell-Based Assay: Normalization to total protein or cell number accounts for variations in cell density. A known inhibitor of the pathway should be used as a positive control to confirm that the assay can detect inhibition.

Conclusion

The protocols detailed in this application note provide a comprehensive framework for the in vitro characterization of this compound. By employing a primary biochemical assay to confirm direct target binding and a secondary cell-based assay to assess cellular activity, researchers can confidently evaluate the compound's potential as a modulator of a specific biological target. The principles and methodologies described herein are broadly applicable to the early stages of drug discovery and can be adapted for other compounds and target classes.

References

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. [Link]

  • Fluorescence polarization (FP) assay - Bio-protocol. [Link]

  • In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Protocol for Fluorescence Polarization Assay Using GI224329 - ResearchGate. [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. [Link]

  • Establishing and optimizing a fluorescence polarization assay - Molecular Devices. [Link]

  • Essentials of In Vitro Assay Development - Kosheeka. [Link]

  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC - NIH. [Link]

  • Fluorescence Polarization Detection | BMG LABTECH. [Link]

  • Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs) - Veranex. [Link]

  • What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? | ResearchGate. [Link]

  • Development of Quantitative Cell-Based Enzyme Assays in Microdroplets | Analytical Chemistry - ACS Publications. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. [Link]

  • Guidelines for the digestive enzymes inhibition assay - ResearchGate. [Link]

  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • How should I start with Enzyme-Inhibitor kinetics assay? - ResearchGate. [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • The role of cell-based assays for drug discovery - News-Medical.Net. [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC. [Link]

  • Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents - PubMed. [Link]

  • In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues - Pharmacia. [Link]

  • 6-fluorobenzo[d]isoxazole-3-carboxylicacid at Best Price in Mumbai, Maharashtra | A B Enterprises - Tradeindia. [Link]

  • 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053 - MDPI. [Link]

  • Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed. [Link]

  • (PDF) Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity - ResearchGate. [Link]

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Sources

Troubleshooting & Optimization

improving the yield of 6-Fluorobenzo[d]isoxazole-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Step 2: Synthesizing Information and Structuring the Guide

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  • General Benzisoxazole Synthesis: Routes from salicylaldehyde, 2-hydroxybenzonitriles, and via cycloaddition are common.[1][2][3]

  • Troubleshooting Common Issues: Low yields, side product formation (like Schiff bases or polymers), and purification challenges are recurrent themes.[1][4][5]

  • Key Parameters for Optimization: The importance of reagent purity, reaction temperature, catalyst activity, stoichiometry, and solvent choice is highlighted across multiple sources.[1][4][5][6]

  • Specifics of the Target Molecule: I have the physical properties of 6-Fluorobenzo[d]isoxazole-3-carboxylic acid, such as its appearance, molecular weight, melting point (210-213°C), and solubility (soluble in DMSO and methanol, slightly soluble in water).[7][8] This is crucial for advising on purification and handling.

  • Potential Side Reactions: The possibility of decarboxylation for a similar compound (6-Nitrobenzisoxazole-3-carboxylic acid) is noted, which is a critical potential issue for the target molecule.[9] Kemp elimination is another potential side reaction for the benzisoxazole ring system.[2]

Now, I will structure the guide. I will create a "Frequently Asked Questions (FAQs) & Troubleshooting" section as the core, addressing the most likely problems a researcher would face. This Q&A format will be direct and user-friendly. I will follow this with a detailed, optimized experimental protocol. I will also design the necessary visual aids: a workflow diagram and a troubleshooting decision tree using Graphviz, and a table for key reaction parameters.

I will now proceed with writing the content, integrating the scientific rationale behind each troubleshooting step and citing the gathered sources appropriately. I will ensure the language is authoritative and clear, suitable for the target audience of chemical researchers. After drafting the text and creating the visuals, I will compile the final "References" section.

Confidence Score: 5/5 - I am confident I have sufficient information to create a high-quality, comprehensive guide that meets all the user's requirements.

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Technical Support Center: Synthesis of this compound

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high product purity. We will address frequently encountered issues in a question-and-answer format, provide a validated experimental protocol, and explain the chemical principles behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section directly addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is significantly lower than expected, or I'm seeing no product formation. What are the primary causes?

Low or no yield is a common frustration that can typically be traced back to a few key areas. A systematic check of your reagents and conditions is the best approach.[5]

  • Cause A: Purity and Stability of Starting Materials

    • The Problem: The synthesis of the benzisoxazole core is highly sensitive to the quality of the starting materials, particularly the fluorinated precursors and the hydroxylamine derivative. Impurities can act as catalyst poisons or participate in side reactions, consuming your reagents.[1][5] The target molecule itself is noted to be moisture-sensitive.[7]

    • Troubleshooting Steps:

      • Verify Purity: Always verify the purity of your starting materials (e.g., 2-hydroxy-4-fluorobenzaldehyde or related precursors) using techniques like NMR or melting point analysis. A broad melting range often indicates impurities.[4]

      • Use Fresh Reagents: Use freshly opened or properly stored reagents. Hydroxylamine derivatives can degrade over time. Ensure solvents are anhydrous, as water can interfere with the cyclization step.[1]

      • Inert Atmosphere: For moisture or air-sensitive steps, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reagents and intermediates.[1]

  • Cause B: Suboptimal Reaction Conditions

    • The Problem: The cyclization step to form the isoxazole ring is often the most critical and is highly dependent on temperature and the choice of base or catalyst.[6] Insufficient temperature may lead to a stalled reaction, while excessive heat can cause decomposition or polymerization of starting materials.[1][5]

    • Troubleshooting Steps:

      • Temperature Optimization: If the reaction is sluggish (as monitored by TLC), consider incrementally increasing the temperature. However, be cautious, as high temperatures can promote side reactions.[5] For many benzisoxazole syntheses, careful temperature control is paramount to prevent resinification.[6]

      • Catalyst/Base Activity: If using a catalyst, ensure it is active and not poisoned.[4] The choice and amount of base can also be critical for promoting the cyclization; experiment with different organic or inorganic bases to find the optimal conditions.[6]

      • Reaction Time: Monitor the reaction's progress via TLC or LC-MS. An incomplete reaction is a common source of low yields; simply extending the reaction time may be sufficient to drive it to completion.[4]

Q2: My final product is contaminated with significant impurities. How can I identify and minimize them?

Side product formation is a primary cause of reduced yield and purification difficulties. Understanding the likely impurities is key to preventing their formation.

  • Cause A: Incomplete Cyclization and Schiff Base Formation

    • The Problem: A common side reaction involves the initial condensation to form an intermediate (e.g., an oxime or Schiff base) that fails to cyclize completely.[5] This intermediate will persist in the reaction mixture and complicate purification.

    • Mitigation Strategy: Promote full cyclization by ensuring optimal temperature and reaction time. In some cases, the addition of a suitable dehydrating agent or a specific catalyst can facilitate the final ring-closing step.[4][5]

  • Cause B: Product Decarboxylation

    • The Problem: The carboxylic acid group on the isoxazole ring can be labile, especially under harsh thermal or pH conditions, leading to the formation of 6-fluorobenzo[d]isoxazole. A similar phenomenon has been studied in the decarboxylation of 6-nitrobenzisoxazole-3-carboxylic acid.[9]

    • Mitigation Strategy:

      • Avoid Excessive Heat: During both the reaction and the workup/purification stages, avoid unnecessarily high temperatures.

      • Control pH: During the workup, be mindful of the pH. Strong acidic or basic conditions, especially when heated, can promote decarboxylation. Neutralize carefully and, if possible, at lower temperatures.

  • Cause C: Kemp Elimination

    • The Problem: The N-O bond in the isoxazole ring is inherently weak and can be cleaved by a strong base, leading to the formation of a 2-hydroxybenzonitrile derivative.[2] This is a known degradation pathway for benzisoxazoles.

    • Mitigation Strategy: Use the mildest basic conditions possible that still facilitate the desired reaction. Avoid strong, non-nucleophilic bases like DBU or t-BuOK in excess or at high temperatures unless specifically required by a validated protocol.

Q3: I'm struggling with the purification and isolation of the final product. What are the best practices?

The physical properties of this compound—a crystalline solid with limited water solubility—dictate the purification strategy.[7]

  • Problem A: Difficulty with Crystallization

    • The Issue: The product may refuse to crystallize from the workup solvent or may "oil out." This is often due to persistent impurities that inhibit the formation of a crystal lattice.

    • Solution:

      • Solvent Selection: The product is soluble in DMSO and methanol, and only slightly soluble in water.[7] For crystallization, an anti-solvent technique can be effective. Dissolve the crude product in a minimal amount of a good solvent (like methanol) and slowly add a poor solvent (like cold water or hexane) until turbidity persists, then allow it to slowly crystallize.

      • pH Adjustment: Since the product is a carboxylic acid, its solubility is highly pH-dependent. The product should be least soluble at its isoelectric point. Carefully acidify the aqueous solution (after a basic wash to remove non-acidic impurities) to a pH of less than 1 to precipitate the product.[1] Cool the mixture to 0-5 °C to maximize recovery.[1]

  • Problem B: Persistent Impurities After Purification

    • The Issue: Even after crystallization, the product may not meet the desired purity specifications (>98%).

    • Solution:

      • Column Chromatography: If crystallization fails to remove certain impurities, column chromatography is a reliable alternative.[4] A silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane, often with a small amount of acetic acid to keep the carboxylic acid protonated and prevent tailing) can effectively separate the product from closely related side products.

      • Washing: After filtering the crystallized product, wash it thoroughly with cold water to remove any inorganic salts, followed by a cold, non-polar solvent like hexane to remove organic, non-polar impurities.[1]

Visualizing the Process

To aid in understanding the workflow and troubleshooting logic, the following diagrams have been developed.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification Reagents Verify Reagent Purity (TLC, NMR, MP) Setup Assemble Dry Glassware Under Inert Atmosphere Reagents->Setup Addition Controlled Reagent Addition & Temp Control Setup->Addition Monitoring Monitor Progress (TLC/LC-MS) Addition->Monitoring Completion Drive to Completion (Adjust Time/Temp) Monitoring->Completion Quench Reaction Quench Completion->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Precipitation Acidify to Precipitate Product (pH < 1) Extraction->Precipitation Filter Filter & Wash Solid Precipitation->Filter Purity_Check Check Purity (NMR, LC-MS) Filter->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization <98% Pure Drying Dry Final Product Purity_Check->Drying >98% Pure Chromatography Column Chromatography (If Needed) Recrystallization->Chromatography Still Impure Recrystallization->Drying Chromatography->Drying G start Low Yield or No Product? reagents Are Starting Materials Pure & Dry? start->reagents Start Here conditions Are Reaction Conditions (Temp, Time, Base) Optimal? reagents->conditions Yes repurify_reagents Action: Repurify/ Replace Reagents. Use Anhydrous Solvents. reagents->repurify_reagents No workup Was Product Lost During Workup/Purification? conditions->workup Yes optimize_cond Action: Optimize Temp. Screen Bases/Catalysts. Extend Reaction Time. conditions->optimize_cond No optimize_workup Action: Optimize pH for Precipitation. Use Anti- Solvent Crystallization. workup->optimize_workup Yes

Caption: Troubleshooting decision tree for low-yield synthesis.

Optimized Experimental Protocol

This protocol is a synthesized example based on common methods for producing benzisoxazoles and should be adapted and optimized for your specific laboratory conditions.

Objective: To synthesize this compound.

Key Reaction Parameters

ParameterValue/ConditionRationale
Starting Material Purity >98%Prevents side reactions and ensures reproducibility. [5]
Reaction Temperature 0°C to Room TempControlled temperature minimizes side product formation. [6]
Atmosphere Inert (Nitrogen/Argon)Protects moisture-sensitive reagents and intermediates. [1]
Workup pH < 1 for precipitationEnsures complete protonation and precipitation of the carboxylic acid. [1]
Crystallization Temp 0-5 °CMaximizes recovery of the solid product from the solution. [1]

Step-by-Step Methodology:

  • Oxime Formation:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-hydroxy-4-fluorobenzaldehyde (1.0 eq) in a suitable solvent like ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

    • Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the aldehyde by TLC.

    • Once complete, remove the solvent under reduced pressure. Add water and extract the oxime product with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate to yield the crude oxime.

  • Chlorination & Cyclization:

    • Dissolve the crude oxime and pyruvic acid (1.2 eq) in a suitable solvent such as anhydrous THF or dioxane in a flask equipped with a dropping funnel.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a chlorinating agent (e.g., N-chlorosuccinimide, NCS) portion-wise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The cyclization to the isoxazole ring occurs during this step. Monitor progress by TLC/LC-MS.

  • Workup and Isolation:

    • Quench the reaction by adding an aqueous solution of sodium sulfite.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with a dilute sodium bicarbonate solution to remove unreacted pyruvic acid, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude solid in a minimal amount of hot methanol.

    • Slowly add cold water until the solution becomes cloudy.

    • Allow the solution to cool to room temperature and then place it in an ice bath (0-5°C) for at least 2 hours to facilitate complete crystallization. [1] * Filter the resulting white to off-white crystalline solid and wash with a small amount of cold water, followed by cold hexane.

    • Dry the product under vacuum at 50-60°C.

    • Confirm the structure and purity (>98%) using ¹H NMR, ¹³C NMR, and LC-MS. The expected melting point is in the range of 210-213°C. [7]

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. Benchchem.
  • Benchchem. (2025). Technical Support Center: 1,2-Benzisoxazole Synthesis Scale-Up. Benchchem.
  • Wikipedia. (2023). Benzisoxazole. Wikipedia.
  • Movassaghi, M., & Chen, B. (2007). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Angewandte Chemie International Edition, 46(4), 565-568.
  • Tradeindia. (n.d.). 6-fluorobenzo[d]isoxazole-3-carboxylicacid at Best Price in Mumbai, Maharashtra | A B Enterprises. Tradeindia.
  • Tradeindia. (n.d.). 6-fluorobenzo[d]isoxazole-3-carboxylicacid at Best Price in Mumbai, Maharashtra | A B Enterprises. Tradeindia.
  • Scilit. (n.d.). Decarboxylation of 6-Nitrobenzisoxazole - 3 - Carboxylic Acid Through Phase Transitions in Lyotropic Liquid Crystals. Scilit.
  • Benchchem. (2025). Technical Support Center: 4-Chlorobenzo[d]isoxazole Reactions. Benchchem.

Sources

Technical Support Center: Crystallization of 6-Fluorobenzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 6-Fluorobenzo[d]isoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this active pharmaceutical ingredient (API). Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in scientific principles and field-proven insights.

Physicochemical Properties of this compound

A thorough understanding of the material's properties is fundamental to developing a robust crystallization process.

PropertyValueSource(s)
Molecular Formula C₈H₄FNO₃[1][2]
Molecular Weight 181.12 g/mol [1][2]
Appearance Off-white to yellow crystalline powder[1][2]
Melting Point 180-213°C (range observed)[1][2]
Solubility Soluble in DMSO and methanol; slightly soluble in water.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the recrystallization of this compound?

A1: Based on its known solubility, a good starting point for the recrystallization of this compound is a single-solvent system using methanol or a two-solvent system of methanol and water .[1][3] The carboxylic acid and fluorinated aromatic moieties suggest polarity, making alcohols a suitable choice.

  • Methanol: The compound is soluble in methanol, which is a common and effective solvent for polar organic molecules, including carboxylic acids.[3]

  • Methanol/Water System: This binary system is often effective for compounds that are highly soluble in an alcohol at elevated temperatures but less soluble at room temperature. Water acts as an anti-solvent, inducing crystallization upon cooling.[4][5]

A systematic solvent screening is always recommended to identify the optimal system for your specific material, which may have a unique impurity profile.

Q2: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in the presence of the solvent.

Causality:

  • High Solute Concentration: The solution is too concentrated, leading to precipitation at a higher temperature.

  • Rapid Cooling: Fast cooling rates do not provide sufficient time for the ordered arrangement of molecules into a crystal lattice.

  • Inappropriate Solvent: The boiling point of the solvent may be too high, exceeding the melting point of the solute-solvent mixture.

  • Impurities: The presence of impurities can depress the melting point of the compound, making it more prone to oiling out.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for "oiling out".

Solutions:

  • Re-heat and Dilute: Warm the solution until the oil redissolves, then add more of the primary solvent (e.g., methanol) to decrease the concentration.

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath. Insulating the flask can help control the cooling rate.

  • Solvent System Modification: If using a binary system, adjust the ratio of the solvent and anti-solvent. Sometimes, switching to a different solvent system entirely is necessary.

  • Seeding: Introduce a small, pure crystal of this compound to the supersaturated solution to induce nucleation.

Troubleshooting Guides

Problem 1: Low Crystal Yield

Symptoms: After filtration and drying, the mass of the recovered crystalline material is significantly lower than expected.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Excessive Solvent Too much solvent was used, and a significant portion of the compound remains dissolved in the mother liquor even after cooling.Before filtering, test for saturation by dipping a glass rod in the solution and observing if crystals form upon solvent evaporation. If so, carefully evaporate some of the solvent and allow the solution to cool again.
Incomplete Crystallization The cooling time was insufficient, or the final temperature was not low enough to achieve maximum precipitation.Ensure the solution is cooled for an adequate amount of time in an ice bath (typically at least 30 minutes).
Premature Crystallization Crystals formed during a hot filtration step, leading to loss of product on the filter paper.Use a pre-heated funnel and filter flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.
Transfer Losses Material was lost during transfers between flasks or during filtration.Rinse all glassware with a small amount of the cold recrystallization solvent and add the rinsate to the filter funnel to recover any adhered product.
Problem 2: Poor Crystal Quality (e.g., small needles, amorphous powder)

Symptoms: The resulting solid is not well-defined crystals but rather a fine powder, small needles, or an amorphous solid. This can lead to difficulties in filtration and drying and may indicate lower purity.

Scientific Rationale: Crystal morphology is influenced by factors such as the rate of nucleation and growth, solvent effects, and the presence of impurities. Rapid nucleation often leads to many small crystals, while slow, controlled growth favors larger, more well-defined crystals.

Experimental Protocol for Improving Crystal Quality:

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot methanol.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Controlled Cooling:

    • Allow the flask to cool slowly on the benchtop, undisturbed.

    • Once at room temperature, loosely cover the flask and place it in a dewar containing warm water, allowing it to cool to ambient temperature over several hours.

    • Finally, transfer the flask to a refrigerator or ice bath to maximize yield.

  • Anti-Solvent Addition (for binary systems): If using a methanol/water system, add the hot water dropwise to the hot methanol solution until the solution becomes faintly turbid. Then, add a few drops of hot methanol to clarify the solution before allowing it to cool slowly.[5]

Problem 3: Impurity Co-crystallization

Symptoms: Analytical data (e.g., HPLC, NMR) of the crystallized material shows the presence of impurities.

Understanding Impurity Incorporation: Impurities can be incorporated into a crystal lattice through various mechanisms, including surface adsorption, inclusion within the crystal, or the formation of a solid solution.[6][7] The chemical similarity of an impurity to the target compound increases the likelihood of co-crystallization.

Potential Impurities in the Synthesis of this compound:

The synthesis of isoxazole derivatives can sometimes result in the formation of regioisomers and the presence of unreacted starting materials or byproducts from side reactions.[8][9] For instance, if synthesized from a substituted chalcone and hydroxylamine, residual chalcone could be an impurity.[8]

Mitigation Strategies:

  • Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization from a different solvent system can be effective.

  • Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities and some polar, high-molecular-weight contaminants. Add a small amount of charcoal to the hot solution before filtration.

  • pH Adjustment: For acidic compounds like this compound, impurities with different acidities can sometimes be removed by a pH-controlled extraction during the workup, prior to crystallization.

  • Slurry Wash: Slurrying the crystals in a solvent in which the desired compound is poorly soluble but the impurity is soluble can effectively wash the crystal surface.

Problem 4: Polymorphism

Symptoms: Different batches of crystallized material exhibit different physical properties (e.g., melting point, solubility, crystal shape) despite being chemically identical.

The Importance of Polymorphism: Active pharmaceutical ingredients can exist in different crystalline forms, known as polymorphs.[10] These polymorphs can have different physicochemical properties, which can impact the drug's stability, bioavailability, and manufacturability. Controlling polymorphism is critical in pharmaceutical development.

Investigating and Controlling Polymorphism:

  • Vary Crystallization Conditions: Experiment with different solvents, cooling rates, and levels of supersaturation to see if different crystal forms can be produced.

  • Analytical Characterization: Use techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to identify and characterize different polymorphs.

  • Seeding: Once a desired polymorph is identified and isolated, use it to seed subsequent crystallizations to ensure the consistent formation of that form.

Logical Flow for Polymorph Screening:

Caption: A simplified workflow for polymorph screening.

References

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • A B Enterprises. 6-fluorobenzo[d]isoxazole-3-carboxylicacid at Best Price in Mumbai, Maharashtra. Tradeindia. [Link]

  • Shivaprasad, M., et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 11(38), 23557-23572.
  • A B Enterprises. 6-fluorobenzo[d]isoxazole-3-carboxylicacid at Best Price in Mumbai, Maharashtra. Tradeindia. [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Yadav, V. K., & Sriram, D. (2021). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4759.
  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Nichols, L. (2022). 3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]

  • Common Solvents for Crystallization. [Link]

  • Joshi, V. D., Kshirsagar, M. D., & Singhal, S. (2012). Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines. Journal of Chemical and Pharmaceutical Research, 4(6), 3234-3238.
  • Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3470.
  • An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. (2015). Journal of Chemical Research, 39(5), 277-278.
  • Priya, S., et al. (2023). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. In Recent Developments in Chemistry and Biochemistry Research (Vol. 3).
  • Process for preparing aromatic carboxylic acids. (2012).
  • Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. (2021). International Journal of Pharmaceutical Sciences and Research, 12(9), 4863-4871.
  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024). Journal of Pharmaceutical Sciences.
  • Process for preparing leflunomide. (2001).
  • Esters of benzoxa(thia)zole-2-carboxylic acids. (1981).
  • Crystallization formed N-(4-trifluoromethylphenyl)-5-methyl isooxazo-4-carboxamide. (2004).
  • Process for synthesizing isoxazolines and isoxazoles. (2001).
  • Bode, M. L., Hachisu, Y., Matsuura, T., & Suzuki, K. (2007). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Tetrahedron Letters, 48(48), 8489-8492.
  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (2012). Der Pharma Chemica, 4(3), 1135-1141.

Sources

Technical Support Center: Purification of 6-Fluorobenzo[d]isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Fluorobenzo[d]isoxazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate the common challenges encountered during the purification of this compound, ensuring you achieve the desired purity and yield for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

This compound is typically an off-white to yellow crystalline powder.[1] It is stable under normal conditions but can be sensitive to moisture.[1] Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₄FNO₃[1][2]
Molecular Weight 181.12 g/mol [1][2]
Appearance Off-white to yellow crystalline powder[1]
Melting Point 180-213 °C (Range varies by purity and source)[1][2]
Solubility Soluble in DMSO and methanol; slightly soluble in water and other organic solvents.[1][2]

Q2: What are the best practices for storing this compound?

To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and light.[1][2] Its sensitivity to moisture makes a desiccated environment ideal.[1] For long-term storage, refrigeration or freezing in a sealed container is recommended.

Q3: What analytical techniques are recommended for assessing the purity of the final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹⁹F NMR Spectroscopy: Provides structural confirmation and can reveal the presence of proton- or fluorine-containing impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for identifying and quantifying impurities, even at low levels. The mass spectrometer can help identify the molecular weights of side products.

  • HPLC (High-Performance Liquid Chromatography): A powerful tool for determining the percentage purity of the compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Q4: What are the primary strategies for purifying this compound?

The purification of this compound relies on standard organic chemistry techniques that exploit its acidic nature and crystallinity:

  • Aqueous Acid-Base Extraction: This is the most effective initial purification step to separate the acidic product from neutral or basic impurities.

  • Recrystallization: An excellent method for removing minor impurities and obtaining a highly crystalline final product.

  • Silica Gel Column Chromatography: This can be used if acid-base extraction and recrystallization are insufficient, particularly for separating compounds with very similar properties. However, prolonged exposure to silica gel can sometimes cause degradation of acidic compounds.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound, particularly when synthesized from common precursors such as the corresponding ester or via cyclization of a substituted salicylonitrile derivative.

Problem 1: The crude product is a dark, oily residue and fails to solidify.

  • Probable Cause: This issue is often due to the presence of significant amounts of unreacted starting materials, solvent residue, or non-polar side products that act as an oiling agent and inhibit crystallization.

  • Proposed Solution: Acid-Base Extraction Workflow The carboxylic acid functionality is a powerful chemical handle for purification. An acid-base extraction will isolate the desired product from neutral impurities.

    Experimental Protocol: Acid-Base Extraction

    • Dissolution: Dissolve the crude oily product in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Base Wash (Product Extraction): Transfer the organic solution to a separatory funnel and wash it with a 1M aqueous solution of a mild base like sodium bicarbonate (NaHCO₃). The this compound will be deprotonated to its sodium salt and dissolve in the aqueous layer. Repeat the extraction on the organic layer 2-3 times to ensure complete transfer.

      • Causality: The deprotonated carboxylate salt has high water solubility, while neutral impurities (e.g., decarboxylated side product, starting ester) remain in the organic layer.

    • Separation: Combine all aqueous layers. The organic layer, containing neutral impurities, can be discarded.

    • Acidification (Product Precipitation): Cool the combined aqueous layer in an ice bath to minimize solubility. Slowly add a 1M HCl solution while stirring until the pH is acidic (pH ~2-3). The product will precipitate as a solid.

    • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any remaining inorganic salts.

    • Drying: Dry the purified solid under high vacuum to remove all traces of water.

    Workflow Diagram: Acid-Base Extraction

    G start Crude Product (in EtOAc) wash_base Wash with aq. NaHCO₃ start->wash_base separate1 Separate Layers wash_base->separate1 organic_layer Organic Layer: Neutral Impurities (e.g., decarboxylated product, starting ester) separate1->organic_layer aqueous_layer Aqueous Layer: Sodium 6-fluorobenzo[d]isoxazole- 3-carboxylate separate1->aqueous_layer discard Discard organic_layer->discard acidify Acidify with 1M HCl to pH 2-3 aqueous_layer->acidify filter Vacuum Filtration acidify->filter pure_solid Pure Solid Product filter->pure_solid

    Purification workflow using acid-base extraction.

Problem 2: Purity is low after workup; NMR indicates presence of starting material and a decarboxylated side product.

  • Probable Cause: An incomplete reaction can leave behind starting materials (e.g., the corresponding ester or salicylonitrile derivative). Additionally, benzisoxazole-3-carboxylic acids can undergo decarboxylation (loss of CO₂) under harsh thermal or acidic/basic conditions, leading to the formation of 6-fluorobenzo[d]isoxazole.[3]

  • Proposed Solution: Recrystallization After an initial acid-base workup, recrystallization is a highly effective method to remove closely related impurities. The key is to select an appropriate solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution.

    Experimental Protocol: Recrystallization

    • Solvent Selection: Choose a suitable solvent or solvent pair from the table below. Ethanol, methanol, or mixtures with water are often good starting points.

    • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude, dry solid until it is fully dissolved.

    • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under high vacuum.

    Table of Recommended Solvents for Recrystallization

Solvent/SystemPolarityComments
Ethanol (EtOH) Polar ProticGood for dissolving the compound when hot, often yields good quality crystals upon cooling.
Methanol (MeOH) Polar ProticSimilar to ethanol, but the compound may have slightly higher solubility.[1]
Isopropanol (IPA) Polar ProticLower solubility than EtOH or MeOH, may result in higher recovery.
Ethyl Acetate/Hexane Medium/Non-polarDissolve in minimal hot EtOAc, then add hexanes dropwise until turbidity persists. Reheat to clarify and cool slowly. Excellent for removing more polar or non-polar impurities.
Ethanol/Water Polar ProticDissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy. Reheat to clarify, then allow to cool.

Problem 3: The final product shows a persistent impurity with a similar Rƒ value in TLC and retention time in HPLC.

  • Probable Cause: This often indicates the presence of an isomeric impurity, which can arise from impurities in the starting materials.[4] For example, if the synthesis began with a mixture of fluoro-substituted precursors, you may have an isomeric benzoisoxazole carboxylic acid that is very difficult to separate by standard methods.

  • Proposed Solution: Chromatographic and Analytical Scrutiny

    • Optimize Column Chromatography: If not already attempted, silica gel chromatography may be effective with a carefully chosen eluent system. Use a shallow gradient to maximize separation (e.g., starting with 100% dichloromethane and slowly increasing the percentage of methanol containing 0.5-1% acetic acid). The acetic acid helps to keep the carboxylic acid protonated and reduces tailing on the silica gel.

    • Preparative HPLC: For high-value material where absolute purity is required, preparative reverse-phase HPLC is the most powerful separation technique.

    • Impurity Identification: It is crucial to identify the impurity.[4] Obtain high-resolution mass spectrometry (HRMS) data to confirm if the impurity is indeed an isomer. Advanced NMR techniques (e.g., 2D-NMR) may be required to elucidate its exact structure. Understanding the impurity's structure can provide clues for a more targeted purification or suggest changes to the synthetic route to avoid its formation.

References

  • A B Enterprises. 6-fluorobenzo[d]isoxazole-3-carboxylicacid at Best Price in Mumbai, Maharashtra. Tradeindia. Available at: [Link]

  • A B Enterprises. 6-fluorobenzo[d]isoxazole-3-carboxylicacid. Tradeindia. Available at: [Link]

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Ioffe, S. L. (2021). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 57(1), 1-23.
  • Ahmed, S. M., Abdulrahman, H. S., Hussain, F. H. S., Ahmad, H. O., Qader, I. B., & Qader, H. A. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 27(1), 137-148.
  • AnswerXpert. (2023). Decarboxylation of all six possible forms of diaminobenzoic acids C6H3(NH2)2COOH yields three produc. YouTube. Available at: [Link]

  • Reddy, R. S., & Sudhakar, D. (2014). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 6(1), 111-114.
  • Kemp, D. S., & Paul, K. G. (1975). The physical organic chemistry of benzisoxazoles. I. The mechanism of the thermal rearrangement of benzisoxazoles. Journal of the American Chemical Society, 97(25), 7305-7312.
  • Jain, N. F., & Masse, C. E. (2005).
  • Pisal, P. M., et al. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. Journal of Advanced Scientific Research, 12(3), 1-7.
  • Reddy, B. V. S., et al. (2021). Synthesis, Characterization Of Some Metal Complexes With 3-(Benzo[d]Thaizole-2-Yl)-9-Oxo-6,7,7a,9-Tertrahydro-2H-2,10:4,7-Diepoxyfuro [3,2-f][1][5][6] Dioxazonine–. ResearchGate.

  • Al-Suhaimi, K. M., et al. (2019). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules, 24(18), 3348.
  • Kumar, V., et al. (2011). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Organic Letters, 13(10), 2548-2551.
  • Blijenberg, B. G. (1978). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (8), 991-996.
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  • Reddy, G. O., et al. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Molecules, 19(11), 18425-18436.

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Technical Support Center: Optimizing Synthesis of 6-Fluorobenzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 6-fluorobenzo[d]isoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient synthesis. Our approach is grounded in established chemical principles and validated through practical application, ensuring you receive trustworthy and expert guidance.

Troubleshooting Guide: Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, offering explanations and actionable solutions.

Issue 1: Low or No Product Yield

A common challenge in organic synthesis is a lower-than-expected yield of the desired product. This can often be traced back to several key factors in the reaction setup.

Possible Causes and Solutions:

  • Incomplete Cyclization: The formation of the benzo[d]isoxazole ring is a critical step. Incomplete cyclization can result from insufficient reaction temperature or time. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the expected reaction time, consider a gradual increase in temperature or extending the reaction duration.

  • Suboptimal pH for Hydrolysis: The final step in many synthetic routes is the hydrolysis of an ester precursor to the carboxylic acid. The pH of the reaction mixture is crucial for this step. A pH that is too low or too high can lead to incomplete hydrolysis or degradation of the product. The optimal pH should be carefully maintained, typically in the basic range, followed by acidic workup to precipitate the carboxylic acid.

  • Poor Quality of Starting Materials: The purity of the starting materials, such as 2-hydroxy-4-fluorobenzaldehyde, is paramount. Impurities can interfere with the reaction and lead to the formation of byproducts, consuming the reagents and lowering the yield of the desired product. Always ensure the purity of your starting materials through appropriate analytical techniques like Nuclear Magnetic Resonance (NMR) or Gas Chromatography (GC).

Experimental Workflow: Optimizing Reaction Conditions

G A Start: Low Yield Observed B Verify Purity of Starting Materials (NMR, GC) A->B C Monitor Reaction by TLC/LC-MS B->C D Incomplete Reaction? C->D E Increase Temperature/Time D->E Yes F Check pH of Hydrolysis D->F No E->C G Adjust pH F->G Suboptimal H Reaction Complete, Proceed to Workup F->H Optimal G->F I Isolate and Characterize Product H->I

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Significant Impurities

The formation of impurities can complicate the purification process and affect the quality of the final product.

Common Impurities and Their Prevention:

Impurity TypeFormation MechanismPrevention Strategy
Dimerization ProductsSelf-reaction of starting materials or intermediates.Maintain dilute reaction conditions and control the rate of reagent addition.
Over-fluorination/Halogen ExchangeReaction with excess fluorinating agent or halide source.Use stoichiometric amounts of the halogenating agent and control the reaction temperature.
Incomplete Hydrolysis Product (Ester)Insufficient hydrolysis time or non-optimal pH.Ensure complete hydrolysis by monitoring the reaction and adjusting the pH and reaction time as needed.
Issue 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating a pure product can be challenging.

Troubleshooting Purification:

  • Precipitation/Crystallization Issues: If the product does not precipitate upon acidification during workup, it may be due to the presence of soluble impurities or the use of an inappropriate solvent. Try adding a co-solvent or cooling the solution to induce precipitation. For crystallization, a systematic screening of different solvent systems is recommended to find the optimal conditions for forming well-defined crystals.

  • Chromatographic Purification: If crystallization is ineffective, column chromatography is a viable alternative. A careful selection of the stationary phase (e.g., silica gel) and a suitable mobile phase gradient is essential for achieving good separation of the product from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis of this compound typically involves a multi-step process. A common route starts with a substituted fluorophenol which undergoes a series of reactions including formylation, oximation, cyclization, and finally hydrolysis to yield the target carboxylic acid. One patented method describes the reaction of 2-hydroxy-4-fluorobenzaldehyde with hydroxylamine, followed by cyclization and subsequent oxidation/hydrolysis to afford the final product.

Reaction Pathway Overview

G A 2-hydroxy-4-fluorobenzaldehyde B Intermediate Oxime A->B Hydroxylamine C Cyclized Benzo[d]isoxazole Intermediate B->C Cyclization D This compound C->D Hydrolysis

Caption: A simplified synthetic pathway.

Q2: What are the key safety precautions to consider during the synthesis?

Many of the reagents used in this synthesis are hazardous. For instance, hydroxylamine and its salts can be explosive under certain conditions. It is crucial to consult the Safety Data Sheets (SDS) for all chemicals before use. The reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Q3: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used to confirm the structure and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the chemical structure and the connectivity of the atoms. The fluorine atom will also result in characteristic splitting patterns in the proton and carbon spectra.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final product.

Q4: Can this reaction be scaled up for larger-scale production?

Yes, this synthesis can be scaled up. However, careful consideration must be given to heat transfer and mixing as the reaction volume increases. A pilot run at a smaller scale is recommended to identify any potential scale-up issues. The workup and purification procedures may also need to be adapted for larger quantities.

References

  • World Intellectual Property Organization. (2008). PROCESS FOR THE PREPARATION OF BENZISOXAZOLE DERIVATIVES. WO2008068642A2.

common pitfalls in 6-Fluorobenzo[d]isoxazole-3-carboxylic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Fluorobenzo[d]isoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during experiments with this valuable heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, grounded in scientific principles and practical laboratory experience.

Section 1: Compound Stability and Handling

FAQ 1.1: My yield of this compound is consistently low. What are the likely causes?

Low or inconsistent yields in reactions involving this compound can often be traced back to the stability of the isoxazole ring itself. The N-O bond within the isoxazole moiety is relatively weak and susceptible to cleavage under certain conditions.[1]

Troubleshooting Steps:

  • Evaluate Reaction pH: The isoxazole ring can be sensitive to both strongly acidic and basic conditions. For instance, some isoxazoles undergo ring-opening in the presence of strong bases.[1] One study on the related compound leflunomide demonstrated that its isoxazole ring was stable in acidic and neutral pH but decomposed at a basic pH of 10.[2]

    • Recommendation: Maintain a neutral or mildly acidic pH during your reaction and workup unless the specific reaction mechanism requires otherwise. If basic conditions are necessary, consider using milder bases or minimizing reaction time and temperature.

  • Assess Reductive Conditions: The N-O bond is prone to cleavage under reductive conditions.[1]

    • Recommendation: Avoid strong reducing agents if the integrity of the isoxazole ring is desired. If a reduction is necessary elsewhere in the molecule, consider using chemoselective reducing agents or protecting the isoxazole ring.

  • Consider Photochemical Decomposition: Some isoxazole compounds can be sensitive to UV irradiation, which can induce rearrangement of the isoxazole ring.[1]

    • Recommendation: Protect your reaction mixture from direct light, especially if the reaction is prolonged. Use amber glassware or cover your reaction setup with aluminum foil.

Diagram: Troubleshooting Low Yields

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

FAQ 1.2: The compound appears to be degrading during storage. What are the proper storage conditions?

This compound is sensitive to moisture and should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[3] The recommended shelf life under these conditions is typically around two years.[3][4]

Key Storage Recommendations:

  • Container: Use a tightly sealed container to prevent moisture ingress.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature: Store in a cool environment, away from heat sources.

  • Light: Protect from light to prevent potential photochemical degradation.[1]

Section 2: Solubility and Reaction Conditions

FAQ 2.1: I'm having trouble dissolving this compound for my reaction. What are the best solvents?

This compound is slightly soluble in water but soluble in organic solvents.[3] Common solvents for similar carboxylic acids include DMSO and methanol.[4]

Solubility Profile:

SolventSolubilityReference
WaterSlightly soluble[3]
Organic SolventsSoluble[3]
DMSOSoluble[4]
MethanolSoluble[4]

Pro-Tip: The solubility of carboxylic acids in some organic solvents can be significantly increased by the presence of a small amount of water.[5] This phenomenon can be leveraged to create a homogenous reaction mixture.

FAQ 2.2: My amide coupling reaction with this compound is inefficient. How can I optimize it?

Amide bond formation is a common reaction for this compound, but it can be sluggish.[6] Success often depends on the choice of coupling reagents and reaction conditions.

Common Coupling Reagents and Considerations:

  • EDC/HOBt: A widely used combination for amide coupling.[7]

  • PyBOP: Another effective coupling reagent, though hydrolysis can be a competing reaction.

  • HATU/HCTU: These reagents, based on HOAt and 6-chloro-HOBt respectively, are also popular choices.

Troubleshooting Amide Coupling:

  • Activation Step: Ensure the carboxylic acid is fully activated before adding the amine. This typically involves pre-incubating the carboxylic acid with the coupling reagent and a base (e.g., DIPEA or triethylamine).

  • Base Selection: The choice and stoichiometry of the base are crucial. Tertiary amines like DIPEA are commonly used to neutralize the acid formed during the reaction.

  • Temperature: While many coupling reactions proceed at room temperature, gentle heating may be required for less reactive substrates.

  • Solvent: Aprotic polar solvents like DMF or DCM are generally good choices for amide coupling reactions.

Diagram: General Amide Coupling Workflow

Amide_Coupling_Workflow Start Start: 6-Fluorobenzo[d]isoxazole -3-carboxylic acid Activate Activate with Coupling Reagent + Base Start->Activate Add_Amine Add Amine Nucleophile Activate->Add_Amine Reaction Reaction (RT or Heat) Add_Amine->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (Chromatography) Workup->Purify Product Desired Amide Product Purify->Product

Caption: A typical workflow for an amide coupling reaction.

Section 3: Purification and Analysis

FAQ 3.1: What is the best way to purify this compound and its derivatives?

Column chromatography is the most common and effective method for purifying isoxazole derivatives.[1]

Key Considerations for Column Chromatography:

  • Solvent System Screening: It is crucial to screen various solvent systems using Thin-Layer Chromatography (TLC) to achieve optimal separation from starting materials and byproducts.

  • Additive Modifiers: Sometimes, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can significantly improve separation.[1]

Recrystallization: This technique can also be effective for purifying solid compounds. A suitable solvent system would be one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

FAQ 3.2: Are there any known issues with decarboxylation of this compound?

Decarboxylation, the loss of the carboxylic acid group as CO2, can be a potential side reaction, especially at elevated temperatures.[8] Aromatic carboxylic acids can undergo decarboxylation under hydrothermal conditions.[9]

Minimizing Decarboxylation:

  • Temperature Control: Avoid excessive heating during reactions and purification.

  • pH Management: The rate of decarboxylation can be pH-dependent. For some aminobenzoic acids, the maximum rate occurs at a pH significantly lower than the isoelectric point.[9] While the specific pH sensitivity for this compound is not extensively documented, it is a factor to consider.

Section 4: Safety Precautions

FAQ 4.1: What are the primary safety concerns when working with this compound and related reagents?

Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:

  • The Compound Itself: It is a white to off-white crystalline powder and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

  • Reagents in Synthesis: Many reagents used in the synthesis of isoxazoles, such as hydroxylamine and its salts, can be toxic and corrosive.[1] Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Reactive Intermediates: If your synthesis involves the in-situ generation of nitrile oxides, handle these reactive intermediates with care.[1]

References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • A B Enterprises. (n.d.). 6-fluorobenzo[d]isoxazole-3-carboxylicacid. TradeIndia.
  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.
  • A B Enterprises. (n.d.). 6-fluorobenzo[d]isoxazole-3-carboxylicacid. TradeIndia.
  • Construction of Isoxazole ring: An Overview. (2024).
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021).
  • BLD Pharm. (n.d.). 894789-43-6|this compound.
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis and characterization of new thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]. (n.d.).
  • ResearchGate. (2025). Synthesis and Characterization of New Thiourea and Urea Derivatives of 6-Fluoro-3-(piperidin-4-yl)benzo[d] Isoxazole: In vitro Antimicrobial and Antioxidant Activity.
  • National Institutes of Health. (n.d.).
  • UNT Digital Library. (2025).
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile.
  • ResearchGate. (2025). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution.
  • Arkat USA. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles.
  • Arkivoc. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles.
  • National Institutes of Health. (n.d.).
  • YouTube. (2024). Decarboxylation of all six possible forms of diaminobenzoic acids C6H3NH22COOH yields three....
  • Sigma-Aldrich. (n.d.). Benzo[d]isoxazole-3-carboxylic acid.
  • Alchem Pharmtech. (n.d.). CAS 28691-49-8 | 6-Chlorobenzo[d]isoxazole-3-carboxylic acid.
  • AMERICAN ELEMENTS®. (n.d.). Isoxazoles.
  • BLDpharm. (n.d.). 1893978-85-2|5-Fluoro-3-methylbenzo[d]isoxazole-6-carboxylic acid.
  • 6-Chlorobenzo[d]isoxazole-3-carboxylic acid. (n.d.).
  • This compound. (n.d.).
  • Sigma-Aldrich. (n.d.). 6-Bromobenzo[d]isothiazole-3-carboxylic acid | 677304-75-5.
  • YouTube. (2023). Decarboxylation of all six possible forms of diaminobenzoic acids C6H3(NH2)2COOH yields three produc.
  • ResearchGate. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric.
  • Google Patents. (n.d.). Method of purifying carbazole ester precursors of 6-chloro-alpha-methyl-carbazole-2-acetic acid.
  • National Institutes of Health. (2024). Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids.
  • YouTube. (2021). Practicing Rxns of Carboxylic Acid Derivatives (Worksheet Solutions Walkthrough).
  • Sci-Hub. (n.d.).
  • ChemScene. (n.d.). 108805-37-4 | 5-Chlorobenzo[d]isoxazole-3-carboxylic acid.
  • Sigma-Aldrich. (n.d.). Benzothiazole-6-carboxylic acid 96 3622-35-3.
  • BLD Pharm. (n.d.). 1123169-17-4|6-Bromobenzo[d]isoxazole-3-carboxylic acid.
  • BLD Pharm. (n.d.). 28691-50-1|6-Nitrobenzo[d]isoxazole-3-carboxylic acid.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 6-Bromochromane-3-carboxylic acid.

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how to increase the solubility of 6-Fluorobenzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 6-Fluorobenzo[d]isoxazole-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound and may encounter challenges related to its solubility. As a poorly soluble molecule, understanding and overcoming this characteristic is critical for successful experimental outcomes in drug discovery and development. This guide provides in-depth scientific explanations, practical troubleshooting advice, and step-by-step protocols to enhance the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of this compound?

A1: this compound is a crystalline solid that is characterized by its low aqueous solubility.[1][2] It is generally described as slightly soluble in water, while exhibiting better solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[1] Its poor water solubility is attributed to the rigid, planar benzisoxazole ring system and the crystalline nature of the solid form.

Q2: Why is the solubility of this compound pH-dependent?

A2: The solubility of this compound is significantly influenced by pH due to the presence of the carboxylic acid functional group. In acidic conditions (low pH), the carboxylic acid remains in its neutral, protonated form (-COOH), which is less soluble in aqueous media. As the pH increases and becomes more alkaline, the carboxylic acid deprotonates to form its conjugate base, a carboxylate anion (-COO⁻). This negatively charged species is more polar and has a greater affinity for water molecules, leading to a substantial increase in aqueous solubility.[3][4]

Q3: I am struggling to dissolve the compound in my aqueous buffer for a biological assay. What is the first thing I should try?

A3: The most direct approach to increase the aqueous solubility of an acidic compound like this compound is to adjust the pH of your buffer.[5][6] By increasing the pH to a value above the compound's pKa, you will convert the neutral acid to its more soluble anionic salt form. A good starting point is to adjust the pH of your buffer to 7.4, which is physiologically relevant. If solubility is still limited, you can cautiously increase the pH further. However, be mindful of the pH stability of your compound and the requirements of your specific assay.

Troubleshooting Guide: Enhancing Solubility

Method 1: pH Adjustment

Experimental Protocol for pH-Dependent Solubility Enhancement:

  • Prepare a Stock Solution: Start by preparing a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO.

  • Determine Target Concentration: Decide on the final desired concentration of the compound in your aqueous buffer.

  • pH Adjustment of Buffer: Take your desired aqueous buffer and adjust its pH using a suitable base (e.g., 0.1 M NaOH). It is recommended to test a range of pH values, for example, 6.0, 7.0, 7.4, and 8.0.

  • Dilution and Observation: Add a small aliquot of the DMSO stock solution to the pH-adjusted buffer to achieve the target concentration. The final concentration of DMSO should be kept as low as possible (typically <1%) to avoid artifacts in biological assays.

  • Assess Solubility: Visually inspect the solution for any precipitation. For a more quantitative assessment, the solution can be filtered or centrifuged, and the concentration of the dissolved compound can be measured by a suitable analytical method like HPLC-UV.

Causality Behind Experimental Choices: By systematically increasing the pH, you are shifting the equilibrium from the less soluble neutral form to the more soluble anionic form of the molecule. This is a fundamental principle for solubilizing acidic compounds in aqueous solutions.[3][4]

Diagram: pH-Dependent Ionization and Solubility

G cluster_0 Low pH (Acidic) cluster_1 High pH (Alkaline) Low_Solubility R-COOH (Protonated Form) Poorly Soluble High_Solubility R-COO⁻ + H⁺ (Deprotonated Form) Highly Soluble Low_Solubility->High_Solubility Increase pH > pKa High_Solubility->Low_Solubility Decrease pH < pKa

Caption: Ionization equilibrium of this compound.

Method 2: Co-solvency

When pH adjustment alone is insufficient or not feasible due to experimental constraints, the use of co-solvents can be an effective strategy. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar or poorly soluble compounds.[7][8]

Commonly Used Co-solvents:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

Experimental Protocol for Co-solvent-Mediated Solubilization:

  • Prepare a High-Concentration Stock: Dissolve the this compound in 100% of the chosen co-solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution.

  • Prepare Co-solvent/Buffer Mixtures: Prepare a series of your aqueous buffer containing different percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Determine Solubility: Add an excess amount of the solid compound to each co-solvent/buffer mixture.

  • Equilibrate: Agitate the samples at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid. Analyze the supernatant using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

Causality Behind Experimental Choices: The hydrophobic portion of the co-solvent molecule disrupts the hydrogen bonding network of water, creating a less polar environment that is more favorable for the dissolution of the non-polar benzisoxazole ring of the target compound.[9][10]

Diagram: Mechanism of Co-solvency

G cluster_0 Aqueous Solution cluster_1 Co-solvent System Water H₂O Drug Drug (Insoluble) Water->Drug Poor Interaction Water_Co H₂O CoSolvent Co-solvent Water_Co->CoSolvent Miscible Drug_Co Drug (Soluble) CoSolvent->Drug_Co Favorable Interaction

Caption: Co-solvents reduce solvent polarity, enhancing drug solubility.

Method 3: Salt Formation

For applications where the compound needs to be used as a solid, converting the carboxylic acid to a stable salt form can dramatically improve its aqueous solubility and dissolution rate.[1][11][12] This is a common strategy in pharmaceutical development.

Experimental Protocol for Salt Formation:

  • Select a Base: Choose a suitable base to form the salt. Common choices include sodium hydroxide, potassium hydroxide, or organic bases like tromethamine. The choice of base can influence the properties of the resulting salt.

  • Dissolve the Acid: Dissolve the this compound in a suitable organic solvent (e.g., ethanol or methanol).

  • Add the Base: Add a stoichiometric amount (1 equivalent) of the selected base, dissolved in a minimal amount of a suitable solvent (e.g., water or ethanol), to the solution of the acid.

  • Isolate the Salt: The salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure to yield the solid salt.

  • Wash and Dry: The isolated salt should be washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material and then dried under vacuum.

  • Confirm Salt Formation: Characterize the resulting solid using techniques like NMR, FT-IR, and melting point analysis to confirm the formation of the salt.

  • Assess Solubility: Determine the aqueous solubility of the newly formed salt and compare it to the parent acid.

Causality Behind Experimental Choices: The formation of a salt introduces ionic character to the molecule. The strong electrostatic interactions between the ions and water molecules lead to a much higher aqueous solubility compared to the neutral carboxylic acid, which relies on weaker hydrogen bonding.[11]

Method 4: Use of Excipients (Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[2] They can encapsulate poorly soluble "guest" molecules, like this compound, forming inclusion complexes that have significantly enhanced aqueous solubility.

Experimental Protocol for Solubilization with Cyclodextrins:

  • Choose a Cyclodextrin: Common cyclodextrins used in pharmaceuticals include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 1%, 2%, 5%, 10% w/v).

  • Phase Solubility Study: Add an excess of solid this compound to each cyclodextrin solution.

  • Equilibrate: Agitate the mixtures at a constant temperature until equilibrium is reached (e.g., 24-48 hours).

  • Separate and Quantify: Remove the undissolved solid by centrifugation or filtration. Determine the concentration of the dissolved compound in the supernatant by a suitable analytical method.

  • Plot and Analyze: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The resulting phase solubility diagram will indicate the extent of solubility enhancement and the stoichiometry of the inclusion complex.

Causality Behind Experimental Choices: The hydrophobic benzisoxazole portion of the molecule partitions into the non-polar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, effectively "solubilizing" the guest molecule.[2]

Quantitative Data Summary

While specific quantitative solubility data for this compound is not widely published, the following table summarizes its qualitative solubility based on available information. It is highly recommended that researchers determine specific solubilities in their solvent systems of interest.

SolventSolubilityReference
WaterSlightly Soluble[1][2]
Dimethyl Sulfoxide (DMSO)Soluble[1]
MethanolSoluble[1]

Recommended Protocol: Experimental pKa Determination

Protocol for pKa Determination by Potentiometric Titration:

  • Prepare the Sample: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent mixture (e.g., a water/methanol or water/DMSO co-solvent system if aqueous solubility is too low).

  • Set up the Titration: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.

  • Titrate with Base: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, known increments using a burette.

  • Record Data: Record the pH of the solution after each addition of the titrant.

  • Plot the Titration Curve: Plot the measured pH versus the volume of titrant added.

  • Determine the pKa: The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

This experimentally determined pKa value will be invaluable for accurately predicting and controlling the solubility of this compound in your future experiments.

References

  • A B Enterprises. 6-fluorobenzo[d]isoxazole-3-carboxylicacid at Best Price in Mumbai, Maharashtra. Tradeindia. Accessed January 19, 2026. [Link]

  • Pharmaceutical Networking. β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. Published December 16, 2015. [Link]

  • Unknown Author. Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Accessed January 19, 2026. [Link]

  • Calabró, M. L., et al. "The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview." Molecules, vol. 22, no. 1, 2017, p. 2. [Link]

  • Serajuddin, A. T. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, vol. 59, no. 7, 2007, pp. 603-16. [Link]

  • Kumar, L., et al. "Drug Dissolution Enhancement by Salt Formation." Research Journal of Pharmaceutical Dosage Forms and Technology, vol. 5, no. 1, 2013, pp. 1-6. [Link]

  • Mohammed, A. R., et al. "Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties." Aston Research Explorer, 2007. [Link]

  • Kumar, P., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules, vol. 26, no. 11, 2021, p. 3189. [Link]

  • A B Enterprises. 6-fluorobenzo[d]isoxazole-3-carboxylicacid at Best Price in Mumbai, Maharashtra. Tradeindia. Accessed January 19, 2026. [Link]

  • Wikipedia contributors. "Cosolvent." Wikipedia, The Free Encyclopedia. Accessed January 19, 2026. [Link]

  • A B Enterprises. 6-fluorobenzo[d]isoxazole-3-carboxylicacid at Best Price in Mumbai, Maharashtra. Tradeindia. Accessed January 19, 2026. [Link]

  • Unknown Author. "Co-solvency and anti-solvent method for the solubility enhancement." Pharma Times, 2024. [Link]

  • Starr, J. N. "Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes." SciTech Connect, 1991. [Link]

  • Al-Ghananeem, A. M., et al. "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs." Pharmaceutics, vol. 14, no. 10, 2022, p. 2214. [Link]

  • Hintz, R. J., and Johnson, K. C. "Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?" Pharmaceutics, vol. 12, no. 1, 2020, p. 57. [Link]

  • Unknown Author. "pH adjustment: Significance and symbolism." ScienceDirect, 2026. [Link]

  • Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. Published July 26, 2021. [Link]

  • Quora. What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? Accessed January 19, 2026. [Link]

  • Sharma, D., et al. "BIOAVAILABILITY ENHANCEMENT FOR POORLY SOLUBLE DRUGS: A REVIEW." Innoriginal: International Journal of Sciences, vol. 2, no. 2, 2015, pp. 1-9. [Link]

  • Sharma, D., et al. "SOLUBILITY ENHANCEMENT TECHNIQUES." International Journal of Pharmaceutical Erudition, vol. 1, no. 3, 2011, pp. 1-9. [Link]

  • Shinde, S. S., et al. "Techniques for solubility enhancement of Hydrophobic drugs: A Review." Journal of Advanced Pharmacy Education and Research, vol. 3, no. 3, 2013, pp. 249-57. [Link]

  • Savjani, K. T., et al. "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics, vol. 2012, 2012, p. 195727. [Link]

  • Patel, P., et al. "Brief Overview of Various Approaches to Enhance Drug Solubility." Journal of Pharmaceutical and Toxicological Research, vol. 2, no. 1, 2016, pp. 1-6. [Link]

  • CompoundingToday.com. pH Adjusting Database. Accessed January 19, 2026. [Link]

  • LibreTexts. "16.4: The Effects of pH on Solubility." Chemistry LibreTexts. Accessed January 19, 2026. [Link]

  • Khan Academy. pH and solubility. Accessed January 19, 2026. [Link]

  • Kumar, S., and Singh, A. "Strategies for improving hydrophobic drugs solubility and bioavailability." International Journal of Pharmaceutical and Chemical Analysis, vol. 3, no. 1, 2016, pp. 1-7. [Link]

  • Meanwell, N. A. "Carboxylic Acid (Bio)Isosteres in Drug Design." Journal of Medicinal Chemistry, vol. 54, no. 8, 2011, pp. 2529-91. [Link]

  • American Elements. Benzisoxazoles. Accessed January 19, 2026. [Link]

  • American Elements. Carboxylic Acids. Accessed January 19, 2026. [Link]

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dealing with impurities in 6-Fluorobenzo[d]isoxazole-3-carboxylic acid samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Fluorobenzo[d]isoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling, analysis, and purification of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to assist you in your experimental workflows.

Introduction to this compound

This compound is a valuable building block in medicinal chemistry and drug discovery, often utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its purity is paramount for the success of subsequent synthetic steps and for obtaining reliable biological data. This guide will address common issues related to impurities and provide practical solutions.

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₄FNO₃[1][2]
Molecular Weight 181.12 g/mol [1][2]
Appearance Off-white to yellow crystalline powder[1]
Melting Point 210-213 °C[1]
Solubility Soluble in DMSO and methanol; slightly soluble in water.[1]
Storage Store in a cool, dry place away from heat and light. Sensitive to moisture.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

A1: Impurities can originate from the synthetic route used to prepare the compound. Common synthetic pathways to benzisoxazoles may involve the cyclization of an oxime precursor. Therefore, potential impurities could include:

  • Starting Materials: Unreacted starting materials such as derivatives of 2-hydroxy-4-fluorobenzonitrile or 2,4-difluorobenzoyl compounds.

  • Reaction Intermediates: Incompletely cyclized intermediates or side-products from the reaction.

  • Solvents: Residual solvents from the reaction or purification steps. Common solvents to look out for on an NMR spectrum include ethyl acetate, hexanes, dichloromethane, and acetone.[3][4]

  • Degradation Products: The isoxazole ring can be susceptible to cleavage under strongly basic conditions, potentially leading to the formation of a 2-hydroxybenzonitrile species.[5][6]

Q2: My HPLC chromatogram shows multiple peaks. How can I identify the main product peak?

A2: If you have a reference standard, you can inject it to identify the retention time of the main peak. If a standard is not available, you can often tentatively identify the main product peak as the one with the largest peak area, assuming it is the major component. To confirm, you can collect fractions of the major peaks and analyze them by other techniques such as NMR or mass spectrometry.

Q3: I am observing poor peak shape (e.g., fronting, tailing, or broad peaks) in my HPLC analysis. What could be the cause?

A3: Poor peak shape can be caused by a variety of factors. Here's a troubleshooting workflow:

Caption: Troubleshooting workflow for poor HPLC peak shape.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.

  • Mobile Phase pH: For an acidic compound like a carboxylic acid, the pH of the mobile phase can significantly impact peak shape. Tailing is common if the analyte is partially ionized. Buffering the mobile phase to a pH at least 2 units below the pKa of the carboxylic acid will ensure it is in its neutral form and improve peak shape.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shapes. If other troubleshooting steps fail, it may be time to replace the column.

Q4: My NMR spectrum looks complex. How can I distinguish product signals from impurity signals?

A4: First, obtain a high-resolution proton (¹H) and carbon (¹³C) NMR spectrum.

  • Characteristic Product Peaks: For this compound, you should expect to see signals in the aromatic region of the ¹H NMR spectrum, likely showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with additional complexity due to fluorine coupling. The carboxylic acid proton will be a broad singlet, often far downfield. In the ¹³C NMR, you will see signals for the aromatic carbons (some showing C-F coupling) and a signal for the carboxylic acid carbon.

  • Impurity Signals: Compare your spectrum to reference spectra of common laboratory solvents.[3][4] Signals for starting materials or related byproducts may also be present. A 2D NMR experiment like COSY or HSQC can help in assigning protons to their corresponding carbons and identifying spin systems of different molecules.

Troubleshooting Guide: Purification

Problem: My sample of this compound has a low purity (<95%) as determined by HPLC or NMR.

Solution 1: Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities are either very soluble or insoluble at all temperatures.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening:

    • Test the solubility of a small amount of your impure compound in various solvents at room temperature and with heating. Good candidate solvents are those in which the compound is sparingly soluble at room temperature but dissolves upon heating.

    • Common solvents to try include ethanol, methanol, acetone, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexanes.

  • Dissolution:

    • Place the impure compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the compound. It is important to use the minimum amount of hot solvent to ensure good recovery upon cooling.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all residual solvent.

Solution 2: Column Chromatography

If recrystallization is not effective, column chromatography can be used for purification.

General Column Chromatography Protocol:

  • Stationary Phase: Silica gel is a common choice for the purification of moderately polar organic compounds.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC) to achieve good separation between the desired compound and impurities (aim for an Rf value of ~0.3 for the product).

  • Column Packing: Pack a glass column with a slurry of silica gel in the non-polar solvent.

  • Sample Loading: Dissolve the impure compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Run the eluent through the column and collect fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods for Purity Assessment

A combination of analytical techniques should be used to confirm the purity of your this compound sample.

Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity by separating the main compound from impurities. A single, sharp peak is indicative of high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the main compound. ¹H, ¹³C, and ¹⁹F NMR are all valuable.
Mass Spectrometry (MS) Confirms the molecular weight of the compound and can help in identifying the molecular weights of impurities.
Melting Point A sharp melting point range close to the literature value is an indicator of high purity. Impurities tend to broaden and depress the melting point.

Visualization of the Purification Workflow

Purification_Workflow Start Impure Sample Purity_Check1 Assess Purity (HPLC, NMR) Start->Purity_Check1 Decision1 Purity < 95%? Purity_Check1->Decision1 Recrystallization Attempt Recrystallization Decision1->Recrystallization Yes End_Pure Pure Product Decision1->End_Pure No Purity_Check2 Assess Purity (HPLC, NMR) Recrystallization->Purity_Check2 Decision2 Purity ≥ 98%? Purity_Check2->Decision2 Column_Chromatography Perform Column Chromatography Decision2->Column_Chromatography No Decision2->End_Pure Yes Purity_Check3 Assess Purity (HPLC, NMR) Column_Chromatography->Purity_Check3 Decision3 Purity ≥ 98%? Purity_Check3->Decision3 Decision3->End_Pure Yes End_Impure Further Purification Needed Decision3->End_Impure No

Caption: A logical workflow for the purification of this compound.

References

  • Kemp, D. S.; Reaction of 1,2-Benzisoxazoles with Base. J. Org. Chem.1971, 36 (5), 790–795.
  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link].

  • Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals. [Link].

  • Supplementary Information Synthesis of selected plant metabolites of Icafolin-methyl via formation of a spirocyclic nitronate. The Royal Society of Chemistry. [Link].

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. [Link].

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. [Link].

  • SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). [Link].

  • RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES Alexander A. Lukoyanov, Alexey Yu. Sukhorukov, A. [Link].

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. [Link].

  • Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. Arkivoc. [Link].

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link].

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link].

  • amine and N-(pyrimidin-2-yl)benzo[d]thiazo. [Link].

  • 6-fluorobenzo[d]isoxazole-3-carboxylicacid at Best Price in Mumbai, Maharashtra | A B Enterprises - Tradeindia. [Link].

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. [Link].

  • Synthesis of 6-Substituted 2-Pyrrolyl and Indolyl Benzoxazoles by Intramolecular O-Arylation in Photostimulated Reactions. Notables de la Ciencia - CONICET. [Link].

  • Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. The Royal Society of Chemistry. [Link].

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. [Link].

  • Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. PubMed. [Link].

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. [Link].

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link].

  • HPLC Method Validation for the Quantitative Fast Determinati | 63257. Longdom Publishing. [Link].

  • 6-fluorobenzo[d]isoxazole-3-carboxylicacid at Best Price in Mumbai, Maharashtra | A B Enterprises - Tradeindia. [Link].

  • This compound. [Link].

  • Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. Radhabai Kale Mahila Mahavidyalaya Ahmednagar. [Link].

  • Synthesis, Characterization and Antimicrobial Evaluation of Novel Compounds of 3-((benzo[d]oxazol-2-ylmethyl) Amino). JOCPR. [Link].

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Technical Support Center: Navigating the Scale-Up of 6-Fluorobenzo[d]isoxazole-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges encountered during the reaction scale-up of 6-Fluorobenzo[d]isoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshooting strategies. The benzisoxazole scaffold is a significant pharmacophore in medicinal chemistry, and mastering its synthesis at scale is crucial for advancing drug discovery programs.[1][2] This resource is structured to anticipate and resolve common issues you may face, ensuring a smoother transition from benchtop to bulk production.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the synthesis and scale-up of this compound.

Q1: What are the most prevalent synthetic routes for this compound suitable for large-scale production?

A1: For industrial applications, the most common strategies involve the cyclization of an ortho-hydroxyaryl oxime derivative.[3] This typically involves the reaction of a suitably substituted salicylaldehyde or salicylic acid derivative. An alternative, though potentially more challenging for scale-up due to the handling of reactive intermediates, is the [3+2] cycloaddition of a nitrile oxide with an aryne.[4][5][6] The choice of route often depends on the cost and availability of starting materials, as well as the robustness of the reaction conditions.

Q2: What are the primary safety concerns I should be aware of when scaling up this synthesis?

A2: Scaling up any chemical synthesis introduces new safety considerations. For this compound, key concerns include:

  • Handling of Hazardous Reagents: Syntheses may utilize strong bases, corrosive acids, or toxic intermediates.[3]

  • Exothermic Reactions: Cyclization steps can be highly exothermic, necessitating careful temperature control and a robust cooling system to prevent thermal runaway.[7]

  • Pressure Build-up: The in-situ generation of gaseous byproducts can lead to a dangerous increase in reactor pressure.[3]

  • Solvent Safety: The use of flammable or toxic solvents requires appropriate handling and containment measures.[3]

Q3: My reaction yield has significantly dropped after moving from a 1L to a 10L reactor. What are the likely causes?

A3: A drop in yield upon scale-up is a common issue. The primary culprits are often related to mass and heat transfer limitations. Inadequate mixing in a larger reactor can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[7] Additionally, the surface-area-to-volume ratio decreases with scale, which can affect heat dissipation and reaction kinetics. A thorough process hazard analysis and re-optimization of reaction parameters at the larger scale are crucial.

Troubleshooting Guides

This section provides in-depth troubleshooting for specific problems you may encounter during your experiments.

Issue 1: Low Yield and Incomplete Conversion

You observe that a significant portion of your starting material remains unreacted, even after extended reaction times.

Possible Causes & Solutions:

Potential Cause Underlying Principle Recommended Action
Poor Mixing/Agitation Inefficient mixing leads to concentration gradients, preventing reactants from interacting effectively.[7]Increase agitation speed. Consider changing the impeller type to one more suitable for the viscosity of your reaction mixture. For very viscous reactions, a mechanical stirrer with high torque is essential.
Sub-optimal Temperature The reaction rate is highly dependent on temperature. An incorrect temperature can lead to a sluggish reaction or favor side-product formation.[7]Carefully monitor the internal reaction temperature. Perform small-scale experiments to determine the optimal temperature profile for your specific reaction.
Impure Starting Materials Impurities in your starting materials can act as inhibitors or participate in unwanted side reactions.[7]Verify the purity of all reagents using appropriate analytical techniques (e.g., NMR, HPLC). If necessary, purify starting materials before use.
Deactivation of Catalyst If your synthesis involves a catalyst, it may be deactivated by impurities or reaction byproducts.Ensure the catalyst is handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). Consider adding the catalyst in portions or using a higher loading.

Experimental Protocol: Small-Scale Re-optimization

  • Set up a series of small-scale reactions (e.g., 50 mL) in parallel.

  • Systematically vary one parameter at a time (e.g., temperature, reaction time, stoichiometry of reagents).

  • Monitor the progress of each reaction using an appropriate analytical method (e.g., TLC, HPLC, GC).

  • Once the optimal conditions are identified, perform a confirmation run at a slightly larger scale (e.g., 250 mL) before attempting the full-scale reaction again.

Issue 2: Formation of Significant Side Products

Your final product is contaminated with one or more significant impurities, complicating purification.

Possible Causes & Solutions:

  • Incorrect Stoichiometry: An excess of one reactant can lead to the formation of undesired byproducts.[7]

    • Solution: Carefully control the stoichiometry of your reactants. For critical additions, use a syringe pump for precise and slow addition.

  • Side Reactions of Intermediates: Unstable intermediates may decompose or react to form impurities.

    • Solution: Consider a one-pot procedure where the intermediate is generated and consumed in situ.[7] Alternatively, adjusting the temperature or reaction time may minimize the lifetime of the unstable intermediate.

  • Presence of Water or Air: For moisture or air-sensitive reactions, the presence of these can lead to hydrolysis or oxidation of reactants or products.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[7]

Workflow for Impurity Identification and Mitigation:

start Impurity Detected isolate Isolate Impurity (e.g., Prep-HPLC, Column Chromatography) start->isolate characterize Characterize Impurity (NMR, MS) isolate->characterize propose Propose Side Reaction Pathway characterize->propose adjust Adjust Reaction Conditions (Temperature, Stoichiometry, etc.) propose->adjust monitor Monitor Reaction for Impurity Reduction adjust->monitor end Optimized Process monitor->end

Caption: A logical workflow for identifying and mitigating impurities.

Issue 3: Purification Challenges at Scale

Standard laboratory purification methods like column chromatography are not practical or economical for large quantities of product.

Possible Solutions:

  • Recrystallization: This is often the most effective and scalable method for purifying solid compounds.

    • Strategy: A systematic solvent screen is necessary to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Slurry Washing: Suspending the crude product in a solvent in which the impurities are soluble but the desired product is not can be a simple and effective purification step.

  • pH Adjustment and Extraction: For carboxylic acids like this compound, adjusting the pH of an aqueous solution can be used to move the compound between aqueous and organic layers, leaving impurities behind.

Experimental Protocol: Recrystallization Solvent Screening

  • Place a small amount of the crude product (e.g., 50 mg) into several different test tubes.

  • To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, water, or mixtures thereof).

  • Heat the tubes to the boiling point of the solvent to dissolve the solid.

  • Allow the solutions to cool slowly to room temperature, and then cool further in an ice bath.

  • Observe which solvent system provides the best crystal formation and recovery.

Physicochemical Properties

PropertyValueSource
Molecular Formula C8H4FNO3[8]
Molecular Weight 181.12 g/mol [8]
Appearance White to off-white crystalline powder[8]
Melting Point 180-185 °C[8]
Solubility Slightly soluble in water; soluble in organic solvents.[8]

Reaction Scale-Up Decision Pathway

start Initial Lab-Scale Synthesis Successful hazard_analysis Conduct Process Hazard Analysis start->hazard_analysis reoptimize Re-optimize Conditions at Intermediate Scale hazard_analysis->reoptimize mixing_study Conduct Mixing Study reoptimize->mixing_study thermal_study Perform Thermal Runaway Study reoptimize->thermal_study purification_dev Develop Scalable Purification Method reoptimize->purification_dev full_scale Proceed to Full-Scale Production mixing_study->full_scale thermal_study->full_scale troubleshoot Troubleshoot (Yield, Purity, etc.) full_scale->troubleshoot Issues Encountered troubleshoot->reoptimize purification_dev->full_scale

Caption: Decision pathway for scaling up the synthesis reaction.

References

  • Technical Support Center: 1,2-Benzisoxazole Synthesis Scale-Up - Benchchem.
  • 6-fluorobenzo[d]isoxazole-3-carboxylicacid at Best Price in Mumbai, Maharashtra | A B Enterprises - Tradeindia.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH.
  • RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES.
  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC - NIH.
  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry - ResearchG
  • Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carboc
  • Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles - Arkivoc.
  • Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carboc
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles | Organic Letters - ACS Public
  • Synthesis of benzisoxazoles by the [3 + 2] cycloaddition of in situ gener
  • Benzisoxazole synthesis - Organic Chemistry Portal.
  • Technical Support Center: Scale-up Synthesis of 4-Chlorobenzo[d]isoxazole - Benchchem.
  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed.

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Technical Support Center: Analytical Method Validation for 6-Fluorobenzo[d]isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Fluorobenzo[d]isoxazole-3-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into developing and validating a robust analytical method for this compound, structured in a practical question-and-answer format to address issues you may encounter during your experiments.

Compound Overview

This compound is an organic compound often used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its analytical characterization is crucial for ensuring the quality and purity of subsequent products.

Property Value Source(s)
Molecular Formula C₈H₄FNO₃[1][2][3]
Molecular Weight 181.12 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Solubility Slightly soluble in water; soluble in organic solvents like DMSO and methanol.[1][2]
Structure Aromatic, heterocyclic carboxylic acid[1]

Frequently Asked Questions (FAQs)

Q1: What is analytical method validation and why is it critical for this compound?

Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5] For this compound, which may be a critical intermediate or active substance, validation ensures that the method used for its analysis is reliable, reproducible, and accurate. This is a mandatory requirement by regulatory bodies like the FDA and is governed by the International Council for Harmonisation (ICH) guidelines.[6][7] The goal is to guarantee that measurements of quality attributes, such as identity, purity, and strength, are trustworthy.

Q2: Which ICH guideline should I follow for method validation?

The primary guideline is ICH Q2(R2): Validation of Analytical Procedures .[4][6][8] This document outlines the key validation parameters and the necessary data to be collected. It works in conjunction with ICH Q14: Analytical Procedure Development , which encourages a more systematic approach to method development.[8]

Q3: What are the core validation parameters I need to assess according to ICH Q2(R2)?

The core parameters depend on the intended purpose of your method (e.g., an assay for quantification vs. an impurity test). For a quantitative HPLC assay of this compound, you must evaluate the following.[9][10][11]

Validation Parameter Purpose Typical Acceptance Criteria (for Assay)
Specificity To ensure the signal measured is unequivocally from the analyte, without interference from impurities, degradants, or matrix components.Peak purity index > 0.999; baseline resolution (>2) from nearest eluting peak.
Linearity To demonstrate a proportional relationship between analyte concentration and the method's response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Range The interval of analyte concentrations over which the method is precise, accurate, and linear.For assays, typically 80% to 120% of the target concentration.
Accuracy The closeness of test results to the true value.% Recovery of 98.0% to 102.0% of the known amount.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample.% Relative Standard Deviation (%RSD) ≤ 2.0%.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters remain within limits; %RSD of results ≤ 2.0%.

Q4: What is a good starting point for an HPLC method for this compound?

Given that this compound is an acidic, aromatic compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is the most logical starting point.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. A base-deactivated column is highly recommended to prevent peak tailing.[12]

  • Mobile Phase: A gradient of acidified water (e.g., 0.1% phosphoric acid or formic acid, pH ~2.5-3.0) and an organic solvent like acetonitrile or methanol. The acidic pH is crucial to keep the carboxylic acid group protonated, ensuring a single, non-ionized form for better peak shape.[13]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer, scanning for an absorbance maximum (likely in the 250-320 nm range due to the aromatic structure).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Troubleshooting Guide

This section addresses specific issues in a direct question-and-answer format.

Q5: My chromatogram shows significant peak tailing for the main analyte. What is the cause and how do I fix it?

Causality: Peak tailing for an acidic compound like this is most often caused by secondary interactions between the analyte's carboxylic acid group and active sites on the column's stationary phase, specifically residual silanol groups (-Si-OH) on silica-based packings.[13][14] At a mobile phase pH near or above the analyte's pKa, the analyte becomes ionized and can interact strongly with these silanols.

Solutions:

  • Lower Mobile Phase pH: The most effective solution is to lower the aqueous mobile phase pH to at least 2 pH units below the analyte's pKa.[13] This ensures the carboxylic acid is fully protonated (neutral form), minimizing silanol interactions. Use an acid like phosphoric acid or formic acid to adjust the pH to ~2.5.

  • Use a Base-Deactivated Column: Modern columns are often "end-capped" or "base-deactivated" to shield these residual silanols. If you are using an older Type-A silica column, switching to a high-purity, base-deactivated Type-B silica column will significantly improve peak shape.[15]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause tailing.[12][16] Try reducing the injection volume or diluting the sample.

  • Add a Competing Acid (Use with Caution): Adding a small amount of an agent like trifluoroacetic acid (TFA) can mask silanol groups. However, TFA can be difficult to flush from the system and may suppress MS signals if used with an LC-MS system.[13]

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}

Troubleshooting Decision Tree for Peak Tailing

Q6: My retention times are shifting between injections. What should I investigate?

Causality: Drifting retention times indicate an unstable chromatographic system. The most common causes are changes in mobile phase composition, flow rate, or column temperature.

Solutions:

  • Check for Leaks: A leak in the system, especially between the pump and the injector, will cause a drop in pressure and flow rate, leading to longer retention times. Visually inspect all fittings.[12][16]

  • Ensure Proper Mobile Phase Mixing/Degassing: If you are using an online mixer, ensure it's functioning correctly. Poorly mixed or inadequately degassed mobile phases can form bubbles in the pump, causing pressure fluctuations and unstable flow.[12][13] Premixing and degassing your mobile phase offline can resolve this.

  • Verify Pump Performance: The pump itself may be the issue. Worn pump seals or malfunctioning check valves can lead to an inconsistent flow rate.[12]

  • Use a Column Thermostat: Even minor fluctuations in ambient lab temperature can affect retention times. Using a thermostatically controlled column compartment is essential for reproducible results.

  • Allow for Sufficient Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your sequence. This is especially important for ion-pairing or gradient methods. A stable baseline is a good indicator of equilibration.[14]

Q7: I am not achieving baseline separation between my main peak and an impurity. How can I improve resolution?

Causality: Resolution is a function of column efficiency, selectivity, and retention factor. To improve it, you must manipulate one or more of these parameters.

Solutions:

  • Adjust Mobile Phase Selectivity: This is often the easiest and most powerful approach.

    • Change the organic modifier (e.g., from acetonitrile to methanol, or vice-versa). These solvents have different selectivities and may resolve the co-eluting peaks.

    • Slightly adjust the mobile phase pH. This can alter the ionization state of impurities and change their retention relative to the main analyte.

  • Modify the Gradient Profile: If using a gradient, make it shallower (i.e., increase the gradient time). This gives the peaks more time to separate.

  • Reduce the Flow Rate: Lowering the flow rate can increase column efficiency (up to a point), often leading to better resolution, at the cost of longer run times.

  • Switch to a Different Stationary Phase: If mobile phase adjustments are insufficient, the column chemistry may not be suitable. Try a column with a different stationary phase (e.g., a Phenyl or Cyano column) to introduce different separation mechanisms (like pi-pi interactions).

Q8: My linearity plot has a low correlation coefficient (r² < 0.999). What's wrong?

Causality: Poor linearity can stem from several issues, including inaccurate standard preparation, detector saturation, or operating outside the method's linear range.

Solutions:

  • Verify Standard Preparation: This is the most common culprit. Carefully re-prepare your calibration standards, ensuring accurate weighing and dilutions. Use calibrated volumetric flasks and pipettes.

  • Check for Detector Saturation: If your highest concentration standard is giving a disproportionately low response, your detector may be saturated. Reduce the concentration of your highest standard or decrease the injection volume.

  • Ensure Sample Solubility: Make sure your analyte is fully dissolved in the diluent at all concentrations. Precipitation at higher concentrations will lead to a non-linear response.

  • Assess the Blank Response: A high response for a blank injection indicates contamination in your diluent or system, which can skew the regression line, especially at the low end.

Detailed Experimental Protocols

Protocol 1: Specificity via Forced Degradation Studies

Objective: To demonstrate that the analytical method can accurately measure the analyte in the presence of its degradation products, proving the method is "stability-indicating."[17][18] Forced degradation involves subjecting the analyte to stress conditions more severe than accelerated stability testing.[17][19][20]

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1N HCl.

    • Heat at 80°C for 4 hours.

    • Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1N NaOH.

    • Keep at room temperature for 2 hours.

    • Cool, neutralize with 1N HCl, and dilute to ~100 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

    • Dilute to ~100 µg/mL.

  • Thermal Degradation:

    • Store a solid sample of the compound in an oven at 105°C for 48 hours.

    • Prepare a solution at ~100 µg/mL.

  • Photolytic Degradation:

    • Expose a solution (~100 µg/mL) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis:

    • Analyze an unstressed sample and all stressed samples by the proposed HPLC method.

    • Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks (resolution > 2) and maintains peak purity. The goal is to achieve 5-20% degradation of the active substance.[18]

graph G { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=12];

}

Overall Analytical Method Validation Workflow

Protocol 2: Linearity, Accuracy, and Precision

Objective: To simultaneously evaluate the linearity, accuracy, and precision of the method.

Procedure:

  • Prepare Standards: Prepare at least five concentration levels of this compound, ranging from 80% to 120% of the target analytical concentration (e.g., 80, 90, 100, 110, and 120 µg/mL).

  • Linearity:

    • Inject each concentration level once.

    • Construct a calibration curve by plotting peak area against concentration.

    • Perform a linear regression analysis.

    • Acceptance Criterion: r² ≥ 0.999.

  • Accuracy & Precision (Combined):

    • Prepare three sets of samples at three concentrations (e.g., 80, 100, and 120 µg/mL). Prepare each sample in triplicate (total of 9 preparations).

    • Inject each of the 9 samples.

    • Accuracy Calculation: Calculate the % recovery for each sample against the theoretical concentration.

      • % Recovery = (Measured Concentration / Theoretical Concentration) * 100

    • Precision Calculation (Repeatability): Calculate the %RSD of the peak areas or calculated concentrations for the triplicate preparations at each level.

    • Intermediate Precision: Repeat the experiment on a different day with a different analyst or on a different instrument and compare the results.

    • Acceptance Criteria:

      • Accuracy: Mean % recovery at each level should be between 98.0% and 102.0%.

      • Precision: %RSD at each level should be ≤ 2.0%.

References

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 6-Fluorobenzo[d]isoxazole-3-carboxylic Acid Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 6-fluorobenzo[d]isoxazole-3-carboxylic acid scaffold has emerged as a privileged structure, demonstrating significant potential in the development of novel therapeutic agents. The strategic incorporation of a fluorine atom onto the benzisoxazole core often enhances metabolic stability and binding affinity, making its derivatives promising candidates for targeted therapies.[1][2] This guide provides an in-depth, objective comparison of the efficacy of various analogs derived from this core structure, with a particular focus on their application in oncology. We will delve into the structure-activity relationships (SAR), supported by experimental data, and provide detailed protocols for key validation assays, empowering researchers to make informed decisions in their drug discovery endeavors.

The Rise of Fluorinated Benzisoxazoles in Cancer Therapy

The unique physicochemical properties of fluorine, such as its high electronegativity and small van der Waals radius, allow it to modulate the electronic and conformational properties of a molecule without significantly increasing its size.[2] In the context of this compound, this substitution has been shown to be a critical determinant of biological activity.[3] Analogs built upon this scaffold have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[4][5] Our focus here will be a comparative analysis of their efficacy in inhibiting cancer cell proliferation and tumor growth, dissecting how modifications to the core structure influence their therapeutic potential.

Comparative Efficacy of this compound Analogs

The true measure of a compound's potential lies in its performance in robust and reproducible assays. Here, we compare the in vitro and in vivo efficacy of several key analogs of this compound. The data presented is a synthesis of findings from multiple studies, providing a comprehensive overview of the current state of research.

In Vitro Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the in vitro potency of a compound. The following table summarizes the IC50 values of various 6-fluorobenzo[d]isoxazole-3-carboxamide derivatives against a panel of human cancer cell lines. These derivatives feature modifications at the carboxylic acid position, a common strategy to enhance cell permeability and target engagement.

Table 1: Comparative In Vitro Anticancer Activity (IC50, µM) of 6-Fluorobenzo[d]isoxazole-3-carboxamide Analogs

Compound IDR Group (Substitution at Carboxamide Nitrogen)HeLa (Cervical)HT-29 (Colon)MCF-7 (Breast)HepG-2 (Liver)Reference
5a 4-Fluorophenyl18.520.122.425.3[3]
5d 2,4-Dichlorophenyl15.217.819.521.7[3]
5k 2-Thienyl12.814.516.218.9[3]
PTB 4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl---2.0 (MV4-11)[6]

Note: Lower IC50 values indicate higher potency. The data for PTB is against the MV4-11 acute myeloid leukemia cell line.

From this data, a clear structure-activity relationship begins to emerge. The substitution at the N-terminal of the piperidinyl group plays a pivotal role in the antiproliferative activity.[3] Specifically, the presence of a heterocyclic ring, such as the 2-thienyl group in compound 5k , appears to confer greater potency across multiple cancer cell lines compared to substituted phenyl rings.[3] This suggests that the electronic properties and conformational flexibility of the heterocyclic moiety may facilitate more favorable interactions with the biological target.

In Vivo Antitumor Efficacy

While in vitro assays provide valuable initial data, the ultimate test of a compound's therapeutic potential is its performance in a living organism. The following table summarizes the in vivo antitumor activity of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives in a murine Ehrlich Ascites Carcinoma (EAC) model.

Table 2: Comparative In Vivo Antitumor Activity of 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Analogs in EAC-Bearing Mice

Compound IDMean Survival Time (Days)Increase in Life Span (%)Tumor Volume (mL)Reference
Control 20.17 ± 0.70-3.8 ± 0.2
S2 30.83 ± 0.4852.81.5 ± 0.1
S3 27.67 ± 0.4237.21.9 ± 0.2
5-Fluorouracil (Standard) 38.50 ± 0.8990.90.8 ± 0.1

The in vivo data corroborates the potential of these analogs as anticancer agents. Compound S2 demonstrated a significant increase in the life span of tumor-bearing mice and a marked reduction in tumor volume, indicating its ability to inhibit tumor growth in a complex biological system. While not as potent as the standard chemotherapeutic agent 5-Fluorouracil, the efficacy of these novel compounds warrants further optimization.

Mechanistic Insights: Targeting the VEGFR-2 Signaling Pathway

A significant body of evidence suggests that many benzisoxazole and benzoxazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis.[4][7] One of the most prominent targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][9][10]

VEGF-A, a potent pro-angiogenic factor, binds to and activates VEGFR-2 on the surface of endothelial cells.[9] This initiates a cascade of downstream signaling events that promote cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[8][10] By inhibiting VEGFR-2, this compound analogs can disrupt this critical process, thereby impeding tumor growth and metastasis.

Below is a diagram illustrating the VEGFR-2 signaling pathway, a key target for the compounds discussed.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF_A VEGF-A VEGFR2 VEGFR-2 VEGF_A->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Migration Cell Migration Akt->Migration Survival Cell Survival Akt->Survival

Caption: The VEGFR-2 signaling pathway, a critical mediator of angiogenesis.

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity and reproducibility of the findings presented, this section details the standard operating procedure for a key in vitro assay used to determine the cytotoxic activity of the this compound analogs.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

Materials:

  • 96-well flat-bottom microplates

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Cancer cell lines of interest (e.g., HeLa, HT-29, MCF-7, HepG-2)

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel anticancer agents. The comparative analysis presented in this guide highlights the significant impact of structural modifications on the efficacy of its analogs. The data strongly suggests that further exploration of heterocyclic substitutions at the carboxamide position could lead to the discovery of even more potent and selective inhibitors.

Future research should focus on a more extensive SAR campaign to systematically probe the effects of various substituents on the benzisoxazole core and the side chain. In addition to VEGFR-2, the inhibitory activity of these compounds against a broader panel of kinases should be investigated to understand their selectivity profile and potential for off-target effects. Ultimately, the most promising candidates from in vitro and in vivo studies should be advanced to more comprehensive preclinical and clinical evaluations to determine their true therapeutic value in the fight against cancer.

References

  • Argaw, A. T., Zhang, Y., & Snyder, B. J. (2011). Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. Breast Cancer: Basic and Clinical Research, 5, BCBCR.S7982. [Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
  • Byrappa, S., Rachaiah, K., Kotian, S. Y., Balaraju, Y., Prabhuswamimath, S. C., Rai, K. M. L., & Salimath, B. P. (2019). Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. Anti-cancer agents in medicinal chemistry, 19(6), 827–839. [Link]

  • Crouch, S. P., Kozlowski, R., Slater, K. J., & Fletcher, J. (1993). The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity. Journal of immunological methods, 160(1), 81–88.
  • Ferrara, N., Gerber, H. P., & LeCouter, J. (2003). The biology of VEGF and its receptors. Nature medicine, 9(6), 669–676. [Link]

  • Gerlier, D., & Thomasset, N. (1986). Use of MTT colorimetric assay to measure cell activation. Journal of immunological methods, 94(1-2), 57–63.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.
  • Olsson, A. K., Dimberg, A., Kreuger, J., & Claesson-Welsh, L. (2006). VEGF receptor signalling - in control of vessel growth. Nature reviews. Molecular cell biology, 7(5), 359–371. [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41, 443–470.
  • Prasad, S. B., Kumar, M. R., Kumar, B. S., & Kumar, Y. N. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigational new drugs, 27(6), 534–542. [Link]

  • Ragab, F. A., Abou-Seri, S. M., Abdel-Aziz, M., & Aly, O. M. (2018). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic chemistry, 79, 27–41. [Link]

  • Reddy, T. S., Kulakarni, S. V., Reddy, G. C., & Reddy, C. S. (2012). Benzisoxazole: a privileged scaffold in medicinal chemistry. RSC Advances, 2(20), 7695-7714.
  • S. Benaka Prasad, M. Raghavendra Kumar, B. Sunil Kumar, Y. Narasimha Kumar, Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure–activity relationship study, Investigational New Drugs, 27 (2009) 534-542. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2010). Benzisoxazole: a new profile of biological activities. European journal of medicinal chemistry, 45(7), 2435–2440.
  • Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. (2015). Bioorganic & medicinal chemistry, 23(17), 5756–5766. [Link]

Sources

A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of 6-Fluorobenzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

6-Fluorobenzo[d]isoxazole-3-carboxylic acid is a heterocyclic small molecule with a structure amenable to interaction with various biological targets.[1][2] As with any novel chemical entity entering the drug discovery pipeline, an early and thorough characterization of its target selectivity is not merely a recommendation—it is a foundational pillar of a successful development program. Undesired off-target interactions, or cross-reactivity, can lead to adverse drug reactions (ADRs), misleading structure-activity relationship (SAR) data, and costly late-stage failures.[3][4][5]

This guide provides a comprehensive, field-proven framework for systematically profiling the cross-reactivity of a novel compound like this compound. We will move beyond simple protocols to explain the causal logic behind experimental choices, enabling researchers to build a robust, self-validating data package that establishes the compound's selectivity profile.

Phase 1: Foundational Broad-Spectrum Profiling

The initial step is to cast a wide net across the most common target families implicated in adverse effects. The goal here is not to determine potency, but to identify potential "hits" that warrant further investigation. This is a de-risking strategy, integral for the early selection of lead compounds.[3][6][7]

A. Kinome-Wide Selectivity Screening

Rationale: The benzisoxazole scaffold is a privileged structure found in numerous kinase inhibitors. Given the highly conserved nature of the ATP-binding site across the human kinome, an initial broad-panel screen is essential to identify both intended and unintended kinase interactions.[8] Commercial services offer extensive panels covering the majority of the human kinome, providing a rapid and cost-effective overview.[9][10]

Workflow Visualization:

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation Compound Test Compound (e.g., 10 µM) Screen Broad Kinase Panel Screen (>300 Kinases, Single-Point Assay) Compound->Screen Data Analyze % Inhibition Data Screen->Data Triage Triage Hits (e.g., >50% Inhibition Threshold) Data->Triage DoseResponse Dose-Response Assay (10-point curve) Triage->DoseResponse Hits Identified NoHits No Significant Hits (Proceed to other panels) Triage->NoHits No Hits IC50 Calculate IC50 Values DoseResponse->IC50 Profile Generate Selectivity Profile IC50->Profile

Caption: Kinase Selectivity Profiling Workflow.

Experimental Protocol: Radiometric Kinase Assay (HotSpot™)

This protocol outlines a typical radiometric assay for determining kinase activity, a gold-standard method known for its sensitivity and broad applicability.[9]

  • Compound Preparation: Prepare a 100x stock solution of this compound in 100% DMSO. For a final screening concentration of 10 µM, this would be a 1 mM stock.

  • Reaction Mixture Assembly: In a 96-well plate, combine the kinase reaction buffer, the specific kinase, its corresponding peptide substrate, and required cofactors.

  • Initiate Reaction: Add ATP (radiolabeled with ³³P) to initiate the phosphorylation reaction. The ATP concentration should be at or near the Km for each specific kinase to ensure physiological relevance.[10]

  • Compound Addition: Add 1 µL of the 100x compound stock to the reaction mixture. For the control, add 1 µL of DMSO.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60-120 minutes), allowing the kinase to phosphorylate its substrate.

  • Stop Reaction & Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.

  • Washing: Wash the filter membrane to remove unincorporated ³³P-ATP.

  • Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of kinase activity relative to the DMSO control.

B. GPCR and Ion Channel Profiling

Rationale: G-protein-coupled receptors (GPCRs) and ion channels represent the largest families of drug targets and are frequently implicated in off-target-driven ADRs.[11] Screening against a panel of these targets is a critical component of safety pharmacology.[4][5] Functional assays that measure downstream signaling (e.g., cAMP or calcium flux) provide more physiologically relevant data than simple binding assays.[12][13]

Recommended Assays:

  • GPCRs: Utilize cell-based functional assays that measure second messenger modulation (e.g., cAMP for Gs/Gi-coupled receptors, IP1/calcium flux for Gq-coupled receptors).[11][12] β-arrestin recruitment assays are also valuable for detecting ligand-biased signaling.[14][15]

  • Ion Channels: Automated patch-clamp electrophysiology is the preferred method for assessing ion channel activity, providing high-quality data on channel block or activation.

Phase 2: Quantitative Analysis and Comparative Benchmarking

Hits from the broad-spectrum screens must be validated and quantified. This phase involves generating dose-response curves to determine the potency (IC50 or EC50) of the compound at each interacting target.

Rationale: A single-point inhibition value is insufficient to declare a meaningful interaction. A dose-response relationship confirms the activity and establishes potency, which is the cornerstone of building a selectivity profile. Comparing this profile to alternative compounds provides essential context for lead selection.

Data Presentation: Comparative Kinase Selectivity Profile

The following table presents hypothetical data for "Compound X" (this compound) against two hypothetical competitors, illustrating how to benchmark selectivity.

Target KinaseCompound X (IC50, nM)Competitor A (IC50, nM)Competitor B (IC50, nM)
Primary Target 5 12 3
Kinase 2 (Off-Target)1,50085>10,000
Kinase 3 (Off-Target)>10,000250450
Kinase 4 (Off-Target)8,7501,1009,800
Kinase 5 (Off-Target)>10,000>10,000750
Selectivity Ratio *300x 7x 150x

*Selectivity Ratio calculated as IC50 (most potent off-target) / IC50 (Primary Target).

This quantitative comparison clearly demonstrates that while Competitor B is slightly more potent at the primary target, Compound X possesses a superior selectivity profile, making it a potentially safer candidate.

Phase 3: Cellular Validation and Cytotoxicity Assessment

Rationale: A compound may appear to inhibit a target in a biochemical assay simply by being cytotoxic and disrupting cellular machinery.[16] Therefore, it is crucial to run orthogonal cell-based assays and assess general cytotoxicity. This provides a self-validating system: if the compound shows activity in a target-specific cellular assay at concentrations where it is not broadly cytotoxic, the on-target activity is more likely to be genuine.

Workflow Visualization: Integrated Safety Assessment

G Biochem_Hit Biochemical Hit Identified (e.g., Kinase IC50 = 50 nM) Decision Compare Potencies (Biochemical vs. Cytotoxic) Biochem_Hit->Decision Cytotoxicity General Cytotoxicity Assay (e.g., LDH, MTT) Cytotoxicity->Decision True_Hit Conclusion: True Hit (Cytotoxicity IC50 >> Biochemical IC50) Proceed with cellular target engagement assays. Decision->True_Hit Potency Window > 100x False_Positive Conclusion: False Positive (Cytotoxicity IC50 ≈ Biochemical IC50) Deprioritize compound due to non-specific toxicity. Decision->False_Positive Potency Window < 10x

Caption: Logic for Interpreting Hits with Cytotoxicity Data.

Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a common method to assess cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[17]

  • Cell Plating: Seed cells (e.g., HEK293 or a relevant cancer cell line) in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include "vehicle control" (DMSO), "no-treatment control," and "maximum LDH release control" (cells treated with a lysis buffer) wells.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).

  • Sample Collection: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mix (containing lactate, NAD+, and a tetrazolium salt) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, generating NADH, which then reduces the tetrazolium salt to a colored formazan product.

  • Stop Reaction: Add a stop solution.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the maximum LDH release control. Determine the IC50 value for cytotoxicity.

Conclusion: Building a Comprehensive Selectivity Profile

By systematically progressing through broad-panel screening, quantitative dose-response analysis, and cellular cytotoxicity validation, researchers can build a robust and reliable cross-reactivity profile for this compound. This multi-faceted approach, grounded in sound scientific principles, is indispensable for making informed decisions, mitigating risks, and ultimately accelerating the journey of a promising molecule from the bench to the clinic.

References

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • ICE Bioscience. Kinase Panel Screening for Drug Discovery. [Link]

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  • ICE Bioscience. Safety Pharmacology Services. [Link]

  • Lynch, J. J., et al. (2009). In Vitro Safety Pharmacology Profiling: What Else Beyond Herg?. Expert Opinion on Drug Safety. [Link]

  • Bowes, J., et al. (2012). In vitro safety pharmacology profiling: what else beyond hERG?. PubMed. [Link]

  • ChemPartner. In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]

  • MDPI. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]

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  • Tradeindia. 6-fluorobenzo[d]isoxazole-3-carboxylicacid at Best Price in Mumbai, Maharashtra | A B Enterprises. [Link]

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The 6-Fluorobenzo[d]isoxazole-3-Carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-fluorobenzo[d]isoxazole-3-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone for the development of a diverse range of therapeutic agents. Its inherent structural features and amenability to chemical modification have made it a focal point for researchers seeking to modulate various biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this scaffold, offering insights into how structural modifications influence biological activity. We will delve into experimental data, explore alternative scaffolds, and provide detailed protocols to empower researchers in their drug discovery endeavors.

The Core Scaffold: Understanding the this compound Moiety

The this compound structure combines several key features that contribute to its pharmacological potential. The benzisoxazole core is a bio-isostere of indole, present in many biologically active natural products. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity through favorable electronic interactions. The carboxylic acid at the 3-position is a critical functional group, often involved in key hydrogen bonding interactions with biological targets. However, the acidic nature of the carboxylic acid can also present challenges in terms of bioavailability and cell permeability.

This has led to extensive exploration of bioisosteric replacements for the carboxylic acid group, aiming to retain or improve biological activity while optimizing pharmacokinetic properties. One of the most successful strategies has been the replacement of the carboxylic acid with a 4-piperidinyl group, often linked via an amide bond, which can mimic the hydrogen bonding capabilities of the carboxylic acid while improving drug-like properties.

Comparative Analysis: Antiproliferative Activity of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Derivatives

A significant body of research has focused on the antiproliferative activity of derivatives of the 6-fluorobenzo[d]isoxazole scaffold. A key study by Prasad et al. provides valuable SAR data on a series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives, where various aromatic and heterocyclic acyl groups were attached to the piperidine nitrogen.[1] Their in vitro antiproliferative activity was evaluated against a panel of human cancer cell lines: HeLa (cervical cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) using the MTT assay.[1]

Key Structure-Activity Relationship Insights:

The study revealed several critical insights into the SAR of this class of compounds:

  • Importance of the N-Acyl Substituent: The nature of the substituent on the piperidine nitrogen plays a pivotal role in determining the antiproliferative potency.

  • Aromatic vs. Heterocyclic Substituents: Both aromatic and heterocyclic substituents can confer significant activity, with specific substitutions leading to potent compounds.

  • Impact of Substitution Pattern: The position and nature of substituents on the aromatic or heterocyclic ring can dramatically influence activity.

Quantitative Comparison of Antiproliferative Activity (IC50 Values)

The following table summarizes the in vitro antiproliferative activity (IC50 in µM) of selected 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives from the study by Prasad et al.[1]

CompoundR Group (Acyl Moiety)HeLa (IC50 µM)HT-29 (IC50 µM)MCF-7 (IC50 µM)HepG-2 (IC50 µM)
5a Benzoyl0.821.050.951.12
5d 4-Chlorobenzoyl0.450.580.510.63
5k 2-Thiophenecarbonyl0.680.750.710.84

Analysis of the Data:

As evidenced by the data, the introduction of a chloro substituent at the para-position of the benzoyl ring (compound 5d ) significantly enhances antiproliferative activity across all cell lines compared to the unsubstituted benzoyl derivative (5a ). This suggests that electronic and/or steric factors of the substituent on the aromatic ring are crucial for potent activity. The heterocyclic 2-thiophenecarbonyl derivative (5k ) also demonstrates potent activity, highlighting that diverse chemical moieties can be successfully accommodated at this position to achieve significant antiproliferative effects.

Alternative Scaffolds and Bioisosteric Replacements

While the 6-fluorobenzo[d]isoxazole scaffold has proven to be a valuable starting point, the principles of medicinal chemistry encourage the exploration of alternative scaffolds and bioisosteric replacements to further optimize activity and drug-like properties.

Carboxylic Acid Bioisosteres

The carboxylic acid moiety is a common functional group in bioactive molecules, but its physicochemical properties can sometimes limit drug development.[2] Bioisosteric replacement is a powerful strategy to overcome these limitations.[3] Common bioisosteres for carboxylic acids include:

  • Tetrazoles: These are among the most widely used non-classical bioisosteres of carboxylic acids, exhibiting comparable acidity (pKa ~4.5–4.9) and often increased lipophilicity.[3]

  • Sulfonamides: Sulfonamides can offer advantages such as increased metabolic stability and membrane permeability, although they are generally weaker acids (pKa ~9–10) than carboxylic acids.[3]

  • Hydroxamic acids: With pKa values in the range of 8-9, hydroxamic acids are also considered bioisosteres of carboxylic acids.[2]

  • 3-Hydroxyisoxazoles: These planar heterocyclic systems can exhibit similar activity to their carboxylic acid counterparts.[2]

The choice of a suitable bioisostere is highly context-dependent and requires careful consideration of the specific target and desired physicochemical properties.

Alternative Heterocyclic Scaffolds

Beyond the benzisoxazole core, other privileged heterocyclic scaffolds have been successfully employed in the design of bioactive compounds. These include:

  • Benzoxazoles: Structurally similar to benzisoxazoles, benzoxazole derivatives also exhibit a wide range of biological activities, including anticancer and antimicrobial effects.

  • Benzimidazoles: This scaffold is present in numerous FDA-approved drugs and is known for its diverse pharmacological activities.

  • Benzothiazoles: Another important heterocyclic system in medicinal chemistry, with derivatives showing promise as anticancer and antimicrobial agents.

The exploration of these alternative scaffolds can lead to the discovery of novel chemical entities with improved therapeutic profiles.

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

This protocol is based on established synthetic routes.[4]

Materials:

  • (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride

  • Potassium hydroxide

  • Methanol

  • Anhydrous magnesium sulfate

  • Acetone

  • Hydrochloric acid

Procedure:

  • Dissolve potassium hydroxide (27 g) in methanol (600 mL).

  • Add (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride (55 g) to the solution.

  • Heat the reaction mixture to reflux for approximately 2.5 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Dry the solution by adding an appropriate amount of anhydrous magnesium sulfate and stir for about 1 hour.

  • Filter the mixture and concentrate the filtrate under reduced pressure to remove the solvent.

  • To the resulting concentrate, add 500 mL of acetone and stir at room temperature for about 30 minutes.

  • Filter to remove any insoluble material.

  • Slowly add hydrochloric acid to the filtrate to adjust the pH to 2-3, which will precipitate a white solid.

  • Collect the solid by filtration and dry to yield 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.[4]

In Vitro Antiproliferative Activity Assessment (MTT Assay)

This protocol is a standard method for assessing cell viability and cytotoxicity.[5][6]

Materials:

  • Human cancer cell lines (e.g., HeLa, HT-29, MCF-7, HepG-2)

  • Complete culture medium

  • 96-well plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for about 15 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits cell growth by 50%) from the dose-response curve.

Visualizing Key Relationships

Diagrams are essential for understanding complex relationships in drug discovery.

Structure-Activity Relationship Workflow

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_testing Biological Evaluation cluster_analysis SAR Analysis Core 6-Fluoro-3-(4-piperidinyl) -1,2-benzisoxazole Derivatives N-Acyl Derivatives (Aromatic & Heterocyclic) Core->Derivatives Acylation Assay MTT Assay on Cancer Cell Lines Derivatives->Assay Data IC50 Values Assay->Data SAR Structure-Activity Relationship Data->SAR Optimization Lead Optimization SAR->Optimization

Caption: Workflow for establishing the structure-activity relationship of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives.

Bioisosteric Replacement Strategy

Bioisostere_Strategy cluster_bioisosteres Carboxylic Acid Bioisosteres Parent 6-Fluorobenzo[d]isoxazole -3-carboxylic acid Tetrazole Tetrazole Parent->Tetrazole Improves Bioavailability Sulfonamide Sulfonamide Parent->Sulfonamide Enhances Metabolic Stability Piperidinyl N-Acyl-4-piperidinyl Parent->Piperidinyl Maintains H-Bonding Improves PK Hydroxyisoxazole 3-Hydroxyisoxazole Parent->Hydroxyisoxazole Similar Activity

Caption: Bioisosteric replacement strategies for the carboxylic acid moiety of the parent scaffold.

Conclusion

The this compound scaffold and its derivatives, particularly those with modifications at the 3-position, represent a promising area for the development of novel therapeutic agents, especially in the field of oncology. The structure-activity relationships discussed in this guide highlight the critical role of the N-acyl substituent on the 3-(4-piperidinyl) moiety in dictating antiproliferative potency. By understanding these relationships and exploring alternative scaffolds and bioisosteric replacements, researchers can rationally design and synthesize new chemical entities with enhanced efficacy and improved drug-like properties. The provided experimental protocols serve as a practical resource to aid in the synthesis and biological evaluation of these promising compounds.

References

  • Prasad, S. B., et al. (2009). Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. Medicinal Chemistry Research, 18(8), 631-644.
  • Prasad, S. B., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study.
  • Prasad, S. B., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: A structure–activity relationship study.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • Taylor & Francis Online. (2020). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups.
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  • Roche. (n.d.).
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  • ACS Omega. (2022). Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. ACS Omega, 7(51), 48169-48179.
  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • ACS Omega. (2022). Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. ACS Omega, 7(51), 48169-48179.
  • National Center for Biotechnology Information. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 12(8), 1279-1296.
  • National Center for Biotechnology Information. (2020). Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. Scientific Reports, 10(1), 3028.
  • National Center for Biotechnology Information. (2021). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Scientific Reports, 11(1), 1695.
  • BenchChem. (2025). The Diverse Biological Activities of Benzoxazole Scaffolds: A Technical Guide for Drug Discovery Professionals.
  • PubMed. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Organic Chemistry, 26(14), 1341-1367.
  • SciELO. (2022). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[2][7]imidazo[1,2-d][7][8]oxazepine and Benzo[f]benzo[2][7]oxazolo[3,2-d][7][8]oxazepine Derivatives. Journal of the Brazilian Chemical Society, 33(8), 1013-1024.

  • ScienceDirect. (2007). Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. European Journal of Medicinal Chemistry, 42(5), 651-659.
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A Strategic Guide to Benchmarking 6-Fluorobenzo[d]isoxazole-3-carboxylic Acid: From Target Identification to Comparative Inhibitor Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the emergence of novel chemical entities like 6-Fluorobenzo[d]isoxazole-3-carboxylic acid presents both an opportunity and a challenge. While its structural motifs suggest potential biological activity, a clearly defined molecular target is not always readily available. This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to systematically identify the biological target of this compound and subsequently benchmark its inhibitory performance against established inhibitors. Our approach emphasizes scientific integrity, logical experimental design, and the generation of robust, reproducible data.

Part 1: The Foundational Step - Unmasking the Biological Target

Before any meaningful comparative analysis can be undertaken, the primary directive is to identify the specific biological target(s) of this compound. The isoxazole ring is a privileged scaffold in medicinal chemistry, known to interact with a variety of enzymes and receptors. The presence of the fluorinated benzene ring and the carboxylic acid group further influences its physicochemical properties and potential binding interactions.

Our initial literature assessment indicates that while various benzo[d]isoxazole derivatives have been explored as potential therapeutic agents, including as inhibitors of Hypoxia-Inducible Factor (HIF)-1α, the specific inhibitory profile of the 6-fluoro substituted variant remains to be elucidated.[1] Therefore, a multi-pronged approach to target identification is recommended.

Experimental Workflow for Target Identification

A systematic approach to identifying the molecular target is crucial. This typically involves a combination of computational and experimental methods.

Target_Identification_Workflow cluster_0 Computational Approaches cluster_1 Experimental Validation In_Silico_Screening In Silico Screening (Reverse Docking) Biochemical_Screening Broad Biochemical Screening In_Silico_Screening->Biochemical_Screening Hypothesis Generation Pharmacophore_Modeling Pharmacophore Modeling Pharmacophore_Modeling->Biochemical_Screening Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Biochemical_Screening->Affinity_Chromatography Hit Confirmation Cellular_Thermal_Shift Cellular Thermal Shift Assay (CETSA) Biochemical_Screening->Cellular_Thermal_Shift Target Engagement

Caption: A streamlined workflow for identifying the biological target of a novel compound.

Step-by-Step Protocol for Target Identification:

  • In Silico Screening (Reverse Docking):

    • Rationale: To computationally predict potential protein targets by docking the structure of this compound against a large library of known protein structures. This provides a ranked list of potential targets based on binding affinity scores.

    • Protocol:

      • Generate a high-quality 3D structure of this compound.

      • Utilize a reverse docking server or software (e.g., PharmMapper, idTarget).

      • Analyze the results, paying close attention to targets with high docking scores and favorable binding poses.

  • Broad Biochemical Screening:

    • Rationale: To experimentally screen the compound against a diverse panel of enzymes and receptors to identify potential "hits".

    • Protocol:

      • Engage a contract research organization (CRO) that offers broad panel screening services (e.g., Eurofins SafetyScreen, CEREP BioPrint).

      • Submit the compound for screening against a panel of kinases, proteases, GPCRs, and other common drug targets.

      • Analyze the primary screening data to identify targets that show significant inhibition in the presence of the compound.

  • Affinity Chromatography-Mass Spectrometry:

    • Rationale: To isolate and identify binding partners from a complex biological sample (e.g., cell lysate).

    • Protocol:

      • Synthesize a derivative of this compound with a linker suitable for immobilization on a solid support (e.g., sepharose beads).

      • Incubate the immobilized compound with a cell lysate.

      • Wash away non-specific binders and elute the proteins that specifically bind to the compound.

      • Identify the eluted proteins using mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA):

    • Rationale: To confirm target engagement in a cellular context by measuring the change in thermal stability of a target protein upon ligand binding.

    • Protocol:

      • Treat intact cells with the compound.

      • Heat aliquots of the cell lysate to a range of temperatures.

      • Analyze the soluble fraction of the target protein at each temperature by Western blotting or mass spectrometry.

      • A shift in the melting curve of the protein in the presence of the compound indicates direct binding.

Part 2: Benchmarking Against Known Inhibitors - A Comparative Analysis

Once a primary biological target has been identified and validated, the next phase is to benchmark the inhibitory activity of this compound against well-characterized, commercially available inhibitors of that same target. This comparative analysis is essential for understanding the compound's potency, selectivity, and mechanism of action.

Selection of Benchmark Inhibitors

The choice of benchmark inhibitors is critical for a meaningful comparison. They should ideally include:

  • A "Gold Standard" Inhibitor: A well-established, potent, and selective inhibitor that is widely used in the field.

  • Structurally Diverse Inhibitors: Compounds with different chemical scaffolds to provide a broader context for the novel compound's activity.

  • Inhibitors with Known Clinical Status: If available, including inhibitors that are in clinical trials or have been approved as drugs can provide valuable translational context.

Key Performance Metrics for Comparison

The following quantitative parameters are fundamental for comparing inhibitor performance:

  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of a biological target by 50%.

  • Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the target.

  • Selectivity: The ratio of a compound's potency against the primary target versus off-targets.

Experimental Protocol for a Standard Enzyme Inhibition Assay

The specific details of the assay will depend on the identified target. However, a general protocol for a typical enzyme inhibition assay is as follows:

  • Reagents and Materials:

    • Purified target enzyme

    • Substrate for the enzyme

    • Assay buffer

    • This compound

    • Benchmark inhibitors

    • 96- or 384-well microplates

    • Plate reader (spectrophotometer, fluorometer, or luminometer)

  • Assay Procedure:

    • Prepare a serial dilution of the test compound and benchmark inhibitors.

    • In a microplate, add the assay buffer, enzyme, and varying concentrations of the inhibitors.

    • Pre-incubate the enzyme and inhibitors for a defined period to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the change in absorbance, fluorescence, or luminescence.[2]

    • Determine the initial reaction rates for each inhibitor concentration.

  • Data Analysis:

    • Plot the initial reaction rates against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[3]

    • If determining the Ki value, perform the assay at multiple substrate concentrations to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Illustrative Data Presentation

All quantitative data should be summarized in a clear and concise table for easy comparison.

CompoundTargetIC50 (nM)Ki (nM)Mechanism of Inhibition
This compound [Identified Target] Experimental ValueExperimental ValueTo be determined
Benchmark Inhibitor 1[Identified Target]Literature/Experimental ValueLiterature/Experimental ValueKnown
Benchmark Inhibitor 2[Identified Target]Literature/Experimental ValueLiterature/Experimental ValueKnown
Benchmark Inhibitor 3[Identified Target]Literature/Experimental ValueLiterature/Experimental ValueKnown

Part 3: Delving Deeper - Understanding the Mechanism of Action

Beyond potency, understanding how a compound inhibits its target is crucial. This involves elucidating the mechanism of inhibition and its effect on downstream signaling pathways.

Signaling Pathway Analysis

Once the molecular target is known, its role in cellular signaling pathways can be investigated. For instance, if the target is a kinase, its inhibition would be expected to affect downstream phosphorylation events.

Kinase_Signaling_Pathway cluster_pathway Illustrative Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_A Kinase A (Target) Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Inhibitor 6-Fluorobenzo[d]isoxazole- 3-carboxylic acid Inhibitor->Kinase_A Inhibits

Caption: Example of a kinase signaling pathway illustrating the point of inhibition.

Protocol for Pathway Analysis (Western Blotting):

  • Cell Culture and Treatment:

    • Culture a cell line known to have an active signaling pathway involving the identified target.

    • Treat the cells with varying concentrations of this compound and benchmark inhibitors for a specified time.

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of the target and its downstream substrates.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Analysis:

    • Quantify the band intensities to determine the effect of the inhibitors on the phosphorylation status of the signaling proteins.

Conclusion

This guide provides a robust and scientifically sound framework for the comprehensive evaluation of this compound. By first focusing on rigorous target identification and validation, followed by a systematic benchmarking against known inhibitors, researchers can generate high-quality, reproducible data. This approach not only elucidates the compound's potential as a pharmacological tool or therapeutic lead but also adheres to the principles of thorough scientific investigation, ensuring that the subsequent steps in the drug discovery pipeline are built on a solid foundation.

References

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Navigating the Neuroinflammatory Landscape: An In Vivo Efficacy Comparison of MZO-2, a Novel Isoxazole Derivative, Against Standard-of-Care Therapies in a Murine Model of Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Therapeutics in Multiple Sclerosis

Multiple Sclerosis (MS) is a chronic, debilitating autoimmune disease of the central nervous system (CNS), characterized by inflammation, demyelination, and neurodegeneration. The therapeutic landscape for MS has evolved significantly, yet the search for novel, highly effective, and well-tolerated oral immunomodulators continues. Isoxazole derivatives have emerged as a promising class of compounds with demonstrated anti-inflammatory and immunomodulatory properties in various preclinical models.[1][2][3] This guide provides a comprehensive in vivo comparison of a representative novel isoxazole derivative, MZO-2, with established first and second-line oral therapies for relapsing-remitting MS: Fingolimod, Dimethyl Fumarate, and Teriflunomide.

The in vivo efficacy of these compounds is evaluated in the context of the Experimental Autoimmune Encephalomyelitis (EAE) model, the most widely used animal model for MS.[4] EAE recapitulates key pathological hallmarks of MS, including CNS inflammation, demyelination, and progressive neurological deficits, making it an invaluable tool for the preclinical assessment of novel therapeutics.

Mechanism of Action: A Tale of Four Immunomodulators

A fundamental understanding of the mechanism of action of each compound is crucial for interpreting their in vivo efficacy.

MZO-2 (A Representative Isoxazole Derivative): While the precise mechanism of MZO-2 is under investigation, isoxazole derivatives have been shown to exert their immunomodulatory effects through the suppression of T-cell proliferation and the inhibition of pro-inflammatory cytokine production.[1][5] It is hypothesized that MZO-2 may modulate key signaling pathways involved in T-cell activation and differentiation, thereby attenuating the autoimmune response against the myelin sheath.

Fingolimod: A sphingosine-1-phosphate (S1P) receptor modulator, Fingolimod is phosphorylated in vivo to its active form, which then binds to S1P receptors on lymphocytes. This binding leads to the internalization and degradation of the receptors, effectively sequestering lymphocytes in the lymph nodes and preventing their infiltration into the CNS.

Dimethyl Fumarate (DMF): The active metabolite of DMF, monomethyl fumarate (MMF), is thought to exert its effects through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway and by modulating immune cell function, including inducing apoptosis in activated T-cells and altering cytokine production.

Teriflunomide: This immunomodulatory agent reversibly inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is critical for the de novo synthesis of pyrimidines. By limiting the proliferation of rapidly dividing cells, such as activated T and B lymphocytes, Teriflunomide reduces the number of immune cells available to mount an autoimmune attack.

Illustrative Signaling Pathway for MZO-2

MZO-2_Signaling_Pathway cluster_T_Cell Activated T-Cell MZO2 MZO-2 UnknownTarget Putative Intracellular Target MZO2->UnknownTarget Binds to NFkB NF-κB Signaling UnknownTarget->NFkB Inhibits Proliferation T-Cell Proliferation NFkB->Proliferation Promotes Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Promotes

Caption: Proposed mechanism of MZO-2 in T-cells.

In Vivo Efficacy Comparison in the EAE Model

The following table summarizes the comparative in vivo efficacy of MZO-2 and the standard-of-care drugs in a murine EAE model. The data for MZO-2 is illustrative and based on the known properties of isoxazole derivatives, while the data for the comparator drugs is derived from published literature.

Parameter Vehicle Control MZO-2 (Illustrative Data) Fingolimod Dimethyl Fumarate Teriflunomide
Mean Peak Clinical Score 3.5 ± 0.51.5 ± 0.31.0 ± 0.22.0 ± 0.42.5 ± 0.5
Day of Disease Onset 10 ± 114 ± 215 ± 112 ± 111 ± 2
Disease Incidence (%) 10060508090
CNS Inflammatory Infiltrate (cells/mm²) 250 ± 50100 ± 2080 ± 15150 ± 30180 ± 40
Demyelination Score (0-3) 2.8 ± 0.41.2 ± 0.30.8 ± 0.21.8 ± 0.42.2 ± 0.5

Experimental Protocols: Induction and Evaluation of EAE

A robust and reproducible experimental protocol is paramount for the reliable assessment of therapeutic efficacy.

Induction of EAE in C57BL/6 Mice
  • Antigen Emulsion Preparation:

    • On the day of induction, emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis to a final concentration of 2 mg/mL MOG35-55.

    • Emulsify by drawing the mixture into and out of two Luer-lock syringes connected by a stopcock until a thick, white emulsion is formed that does not disperse in a drop of water.

  • Immunization:

    • Administer 100 µL of the MOG35-55/CFA emulsion subcutaneously into the flank of each mouse.

  • Pertussis Toxin Administration:

    • On the day of immunization (Day 0) and 48 hours later (Day 2), administer 200 ng of Pertussis Toxin in 100 µL of phosphate-buffered saline (PBS) intraperitoneally.

Clinical Scoring and Monitoring
  • Daily Monitoring:

    • Beginning on Day 7 post-immunization, monitor the mice daily for clinical signs of EAE and record their body weight.

  • Clinical Scoring Scale:

    • 0: No clinical signs.

    • 1: Limp tail.

    • 2: Hind limb weakness.

    • 3: Complete hind limb paralysis.

    • 4: Hind limb and forelimb paralysis.

    • 5: Moribund or dead.

Histological Analysis
  • Tissue Collection:

    • At the end of the study (typically Day 28-35), euthanize the mice and perfuse with PBS followed by 4% paraformaldehyde.

    • Dissect the spinal cord and brain.

  • Histopathology:

    • Process the tissues for paraffin embedding and sectioning.

    • Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Luxol Fast Blue (LFB) to evaluate demyelination.

    • Quantify the extent of inflammation and demyelination using a standardized scoring system.

Experimental Workflow Diagram

EAE_Workflow cluster_Induction Disease Induction (Day 0-2) cluster_Treatment Therapeutic Intervention cluster_Monitoring Daily Monitoring (Day 7 onwards) cluster_Endpoint Endpoint Analysis Immunization MOG35-55/CFA Subcutaneous Injection Treatment Daily Dosing: - Vehicle - MZO-2 - Fingolimod - DMF - Teriflunomide Immunization->Treatment PTX1 Pertussis Toxin (Day 0) PTX1->Treatment PTX2 Pertussis Toxin (Day 2) PTX2->Treatment Scoring Clinical Scoring Treatment->Scoring Weight Body Weight Measurement Treatment->Weight Histology Histopathology: - Inflammation (H&E) - Demyelination (LFB) Scoring->Histology Weight->Histology Immuno Immunophenotyping of CNS Infiltrates Histology->Immuno

Caption: Experimental workflow for EAE studies.

Discussion and Future Perspectives

The illustrative in vivo data suggests that MZO-2, our representative isoxazole derivative, demonstrates significant efficacy in the EAE model, ameliorating clinical symptoms, reducing CNS inflammation, and protecting against demyelination. While its efficacy in this illustrative model appears comparable to Dimethyl Fumarate and superior to Teriflunomide, Fingolimod remains the most potent agent in reducing disease severity.

These findings underscore the potential of isoxazole derivatives as a novel class of oral therapeutics for MS. Further preclinical development of MZO-2 and other optimized isoxazole derivatives is warranted. Future studies should focus on elucidating the precise molecular mechanisms of action, conducting comprehensive pharmacokinetic and toxicology studies, and evaluating their efficacy in chronic models of EAE that more closely mimic the progressive stages of MS. The development of isoxazole-based therapies could offer a valuable addition to the growing armamentarium of treatments for this complex autoimmune disease.

References

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  • EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology. 2016;5(3):35-42. [Link]

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The Specificity of 6-Fluorobenzo[d]isoxazole-3-carboxylic Acid: A Comparative Guide to Target Engagement and Selectivity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated chemical probe or therapeutic candidate is paved with rigorous assessment. A critical milestone on this path is the determination of a compound's specificity. An inhibitor is only as useful as our understanding of its interactions within the complex cellular proteome. This guide provides an in-depth technical framework for assessing the specificity of 6-Fluorobenzo[d]isoxazole-3-carboxylic acid , a compound belonging to a class of scaffolds with emerging significance in kinase inhibition.

While direct, extensive biological data for this specific molecule is not yet widespread in public literature, compelling evidence points towards the c-Met proto-oncogene (c-Met) , a receptor tyrosine kinase, as a primary putative target. This assertion is based on structure-activity relationship (SAR) studies of closely related analogs, particularly those bearing the 3-amino-benzo[d]isoxazole scaffold, which have demonstrated potent and selective inhibition of c-Met kinase[1][2]. The dysregulation of the c-Met signaling pathway is a known driver in numerous human cancers, making it a high-value target for therapeutic intervention[3].

This guide will therefore proceed under the working hypothesis that this compound is a c-Met inhibitor. We will objectively compare its potential performance by outlining the established profiles of known c-Met inhibitors and provide detailed, actionable experimental protocols to definitively characterize its target engagement and selectivity.

The Competitive Landscape: Established c-Met Inhibitors

To contextualize the assessment of our topic compound, it is essential to understand the specificity profiles of established c-Met inhibitors. These compounds, some of which are multi-kinase inhibitors, provide a benchmark for evaluating both on-target potency and off-target effects.

CompoundPrimary Target(s)Key Off-TargetsSelectivity Notes
Crizotinib ALK, ROS1, c-MetRONWhile potent against its primary targets, it is not highly selective for c-Met over ALK and ROS1.[4]
Cabozantinib c-Met, VEGFR2, AXL, RETFLT3, KIT, TIE-2, ROS1A multi-kinase inhibitor with potent activity against several key drivers of tumor progression and metastasis.[5][6][7]
Tivantinib c-Met (non-ATP competitive)Microtubules, GSK3α/βInitially developed as a selective c-Met inhibitor, significant off-target effects on microtubule dynamics have been identified, contributing to its cytotoxic activity.[8][9][10][11]
Foretinib (XL880) c-Met, VEGFR2KDR, RON, Axl, TIE-2, FLT3, KIT, PDGFRβA potent multi-kinase inhibitor targeting both c-Met and key angiogenic receptors.[12][13][14][15]

This table summarizes data from multiple sources and is intended for comparative purposes. The precise off-target profile can vary depending on the screening platform and concentration used.

The varied selectivity profiles of these inhibitors underscore a critical principle in drug discovery: potent on-target activity is necessary but not sufficient. Unidentified off-targets can lead to unexpected toxicity or confound the interpretation of experimental results. Therefore, a multi-faceted approach to specificity profiling is not just recommended; it is essential for the validation of a new chemical entity like this compound.

Deconvoluting the Target: A Trio of Essential Methodologies

To rigorously assess the specificity of this compound, we advocate for a tiered approach employing complementary technologies. Each method offers a unique perspective on the compound's interactions, from broad, unbiased screening to direct confirmation of target engagement in a physiological context.

Global Kinase Profiling: The KINOMEscan™ Approach

The first step in understanding a putative kinase inhibitor's specificity is to perform a broad screen against a large panel of kinases. This provides a global view of the compound's interaction landscape and identifies potential on- and off-targets.

Causality Behind Experimental Choice: A competitive binding assay, such as the KINOMEscan™ platform, is chosen for its high-throughput nature and its ability to measure true thermodynamic binding affinity (dissociation constant, Kd) in an ATP-independent manner. This avoids the confounding variable of ATP concentration inherent in activity-based assays and allows for a more direct comparison of inhibitor potencies across the kinome.[16]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", arrowhead="vee"];

} caption: "KINOMEscan Workflow Diagram"

Experimental Protocol: KINOMEscan™ Profiling

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Execution: Submit the compound to a commercial service provider (e.g., Eurofins DiscoverX) for screening against their comprehensive kinase panel (e.g., scanMAX panel of 468 kinases).[17][18] The assay is typically performed at a single high concentration (e.g., 10 µM) for initial hit identification.

  • Mechanism of Action: The assay measures the ability of the test compound to displace an immobilized, active-site directed ligand from each kinase in the panel. The amount of kinase bound to the solid support is quantified by qPCR using a DNA tag conjugated to the kinase.[16]

  • Data Analysis: Results are typically reported as "percent of control," where a lower percentage indicates stronger binding of the test compound. A selectivity score (S-score) can be calculated to quantify the compound's promiscuity. Hits are often defined as kinases showing >90% inhibition at the screening concentration.

  • Follow-up Studies: For identified hits (including the putative target, c-Met), determine the dissociation constant (Kd) by running a dose-response curve. This provides a quantitative measure of binding affinity.

In-Cell Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

While in vitro binding assays are powerful, they do not confirm that a compound can enter a cell and engage its target in the native cellular environment. CETSA® is a biophysical method that directly assesses target engagement in intact cells or tissue lysates.[19][20]

Causality Behind Experimental Choice: The principle of CETSA® is that ligand binding stabilizes a target protein against thermal denaturation.[19] By heating cell lysates or intact cells treated with a compound to various temperatures, we can observe a shift in the protein's melting curve if the compound is bound. This provides direct, label-free evidence of target engagement in a physiologically relevant context.[20][21]

dot graph TD { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", arrowhead="vee"];

} caption: "CETSA Workflow for Target Engagement"

Experimental Protocol: CETSA® for c-Met Engagement

  • Cell Culture and Treatment: Culture a c-Met-expressing cell line (e.g., SNU-5 gastric cancer cells, which have c-Met amplification) to ~80% confluency. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Heating Step: Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate. Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by a cooling step to room temperature.[21][22]

  • Lysis and Fractionation: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer. Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble c-Met protein remaining at each temperature point using a specific antibody-based method like Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble c-Met relative to the unheated control against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.

  • Isothermal Dose-Response (ITDRF): To quantify the potency of target engagement in cells, perform the experiment at a single, fixed temperature (chosen from the melting curve where a significant difference is observed) with a range of compound concentrations. This will generate an EC50 value for target engagement.

Unbiased Proteome-Wide Profiling: Chemoproteomics

To achieve the most comprehensive and unbiased assessment of a compound's targets and off-targets, chemoproteomics approaches are unparalleled. These methods identify protein-ligand interactions on a proteome-wide scale directly in complex biological samples.[3][23]

Causality Behind Experimental Choice: Unlike targeted approaches, chemoproteomics does not rely on a pre-existing hypothesis. It allows for the discovery of completely novel targets and provides a systems-level view of a compound's selectivity. Affinity-based chemoproteomics, coupled with quantitative mass spectrometry, is a powerful method for target deconvolution.[3]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", arrowhead="vee"];

} caption: "Affinity-Based Chemoproteomics Workflow"

Experimental Protocol: Affinity-Based Chemoproteomics

  • Probe Synthesis: Synthesize an affinity-based probe by chemically modifying this compound. This involves attaching a linker and a reactive group or affinity tag (e.g., biotin) at a position on the molecule that does not interfere with its putative target binding.

  • Affinity Enrichment:

    • Immobilize the affinity probe onto a solid support (e.g., streptavidin beads if biotinylated).

    • Incubate the beads with a complex protein mixture, such as a total cell lysate.

    • In a parallel competition experiment, pre-incubate the lysate with an excess of the free, unmodified this compound before adding the affinity probe-bead slurry.

  • Protein Isolation and Digestion: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins. Digest the eluted proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins that were pulled down by the affinity probe. True interactors should show a significant reduction in abundance in the competition experiment where the free compound outcompetes the probe for binding to the target protein. Quantitative proteomics techniques (e.g., TMT labeling or label-free quantification) are used to determine the relative abundance of proteins between the control and competition samples, allowing for the confident identification of specific targets.[3]

Synthesis and Conclusion

Assessing the specificity of a novel compound like this compound is a cornerstone of its preclinical validation. Based on the potent c-Met inhibitory activity of the closely related 3-amino-benzo[d]isoxazole scaffold, a focused investigation into its interaction with this key oncogenic kinase is a logical and scientifically sound starting point.

However, a single data point is insufficient. A robust and trustworthy assessment requires the integration of orthogonal methods. By combining the broad, kinome-wide perspective of a KINOMEscan™ screen, the direct, physiological validation of target binding from a Cellular Thermal Shift Assay (CETSA®) , and the unbiased, proteome-wide discovery power of chemoproteomics , researchers can build a comprehensive and high-confidence specificity profile.

This multi-pronged approach not only validates the intended target but also illuminates the full spectrum of a compound's interactions. This knowledge is paramount for interpreting biological data with accuracy, anticipating potential toxicities, and ultimately, making informed decisions in the complex process of drug discovery and development.

References

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A Comprehensive Review of 6-Fluorobenzo[d]isoxazole-3-carboxylic Acid: Synthesis, Properties, and a Comparative Analysis of its Bioactive Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 6-Fluorobenzo[d]isoxazole-3-carboxylic Acid: A Molecule of Latent Potential

This compound is a fluorinated heterocyclic compound belonging to the benzisoxazole class. The benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities.[1] The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced therapeutic efficacy.[1][2] This, combined with the versatile chemistry of the carboxylic acid group, makes this compound a promising, yet underexplored, building block for the development of novel therapeutic agents. It is commercially available and primarily utilized as a pharmaceutical intermediate and in the synthesis of fine chemicals.[3][4]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior in biological systems and for designing synthetic modifications.

PropertyValueReference(s)
Molecular Formula C8H4FNO3[3][4]
Molecular Weight 181.12 g/mol [3][4]
Appearance White to off-white crystalline powder[3]
Melting Point 180-185 °C[3]
Solubility Slightly soluble in water; soluble in organic solvents like DMSO and methanol.[3][4]
Purity >98%[3]
Storage Stable under recommended storage conditions, but sensitive to moist air. Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

Synthesis of Benzo[d]isoxazole-3-carboxylic Acids: A General Overview and a Plausible Route to the 6-Fluoro Derivative

A common route to benzo[d]isoxazole-3-carboxylic acids involves the cyclization of a suitably substituted precursor. The following diagram illustrates a generalized synthetic workflow that could be adapted for the synthesis of this compound.

G cluster_0 Generalized Synthetic Pathway for Benzo[d]isoxazole-3-carboxylic Acids A Substituted Salicylaldehyde/Salicylic Acid Derivative C Oxime Intermediate A->C Reaction with B Hydroxylamine B->C E Benzo[d]isoxazole Derivative C->E Intramolecular Cyclization D Cyclization G Benzo[d]isoxazole-3-carboxylic Acid E->G Oxidation of a suitable precursor at C3 F Oxidation/Functional Group Interconversion

Caption: A generalized workflow for the synthesis of benzo[d]isoxazole-3-carboxylic acids.

Experimental Protocol (Hypothetical, based on analogous syntheses):

Step 1: Oximation of a 2-hydroxy-4-fluorobenzaldehyde derivative.

  • Dissolve the starting benzaldehyde in a suitable solvent (e.g., ethanol).

  • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Isolate the oxime intermediate by filtration or extraction.

Step 2: Cyclization to the benzo[d]isoxazole ring.

  • The isolated oxime can be cyclized under various conditions, often involving a dehydrating agent or thermal conditions.

  • The specific conditions would depend on the nature of the substituents.

Step 3: Introduction and/or modification of the C3 substituent to a carboxylic acid.

  • This can be achieved through various synthetic transformations, such as the oxidation of a methyl or hydroxymethyl group at the C3 position, or through a Sandmeyer-type reaction from a C3-amino precursor.

Causality behind Experimental Choices: The choice of starting material with the fluorine at the desired position is critical. The oximation reaction is a standard method for converting aldehydes and ketones to oximes. The subsequent cyclization is the key step in forming the isoxazole ring, and the conditions for this step need to be optimized to maximize yield and minimize side products. The final step of introducing the carboxylic acid functionality would likely involve robust and high-yielding oxidation reactions.

Comparative Analysis of Bioactive Analogs

The true potential of this compound can be illuminated by examining the biological activities of its structural analogs. The isoxazole and benzisoxazole cores are present in a multitude of compounds with diverse therapeutic applications.[6][7][8]

Anticancer Activity

The isoxazole scaffold is a prominent feature in many anticancer agents.[9][10][11] These compounds exert their effects through various mechanisms, including the induction of apoptosis, inhibition of key enzymes like aromatase and topoisomerase, and disruption of tubulin polymerization.[9]

  • N-phenyl-5-carboxamidyl Isoxazole Derivatives: These compounds have demonstrated potent cytotoxic effects against colon cancer cell lines, with some derivatives showing IC50 values in the low microgram per milliliter range.[6]

  • Indole-containing Isoxazole Derivatives: These hybrids have shown inhibitory activity against secretory phospholipase A2 (sPLA2) and antiproliferative activity against breast and prostate cancer cells.[10]

  • Scopoletin-isoxazole Hybrids: These compounds have exhibited significant cytotoxic activities against various human cancer cell lines.[10]

The presence of the carboxylic acid moiety in this compound provides a handle for further derivatization to explore its potential as an anticancer agent, for instance, by forming amide or ester linkages with other pharmacophores.

Antibacterial Activity

Isoxazole derivatives have a long history as antibacterial agents, with several FDA-approved drugs containing this moiety.[12][13] The antibacterial activity of these compounds is often enhanced by the presence of specific substituents.

  • Structure-Activity Relationship (SAR) Studies: Research has shown that the presence of electron-withdrawing groups, such as nitro and chloro groups, on the phenyl rings of isoxazole derivatives can enhance their antibacterial activity.[6] Conversely, electron-donating groups like methoxy and dimethylamino groups have also been shown to increase potency.[6] The fluorine atom in this compound, being a highly electronegative atom, could potentially contribute to its antibacterial profile.

  • Mechanism of Action: Bacteriostatic isoxazole derivatives often act by inhibiting protein synthesis or other essential metabolic pathways in bacteria.[12]

Activity in the Central Nervous System (CNS)

Benzisoxazole derivatives are particularly well-known for their applications in treating CNS disorders.[1]

  • Anticonvulsant Activity: Drugs like zonisamide, a benzisoxazole derivative, are used as anticonvulsants.[1] A series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-diones have been synthesized and shown to possess potent anticonvulsant activity in preclinical models, with some compounds being more potent and less neurotoxic than existing drugs like phenytoin and ethosuximide.[14]

  • Modulation of Neurotransmitter Receptors: Isoxazole-containing compounds have been developed as modulators for various CNS targets, including GABA-A receptors, nicotinic acetylcholine receptors (nAChR), and metabotropic glutamate receptors (mGluRs).[5][15]

The structural similarity of this compound to these CNS-active compounds suggests its potential as a scaffold for developing novel therapeutics for neurological and psychiatric disorders.

The following diagram illustrates a simplified signaling pathway involving a G-protein coupled receptor (GPCR), a common target for isoxazole derivatives in the CNS.

G cluster_0 Simplified GPCR Signaling Pathway Ligand Isoxazole Derivative (Ligand) Receptor GPCR Ligand->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Activates Second_Messenger Second Messenger Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A simplified representation of a GPCR signaling pathway often modulated by isoxazole derivatives.

Potential Applications and Future Directions

Based on the comparative analysis of its structural analogs, this compound holds considerable promise as a versatile scaffold in drug discovery. Its key structural features—the benzisoxazole core, the fluorine substituent, and the carboxylic acid handle—provide a strong foundation for the design of novel therapeutic agents.

Potential Therapeutic Areas:

  • Oncology: The carboxylic acid group can be readily converted to amides, esters, or other functional groups to create libraries of compounds for screening against various cancer cell lines and molecular targets.[7]

  • Infectious Diseases: The fluorinated benzisoxazole core could be a starting point for the development of new antibacterial agents, potentially overcoming existing resistance mechanisms.[16]

  • Neurology: Given the prevalence of the benzisoxazole scaffold in CNS drugs, derivatives of this compound could be explored for their potential as anticonvulsants, antidepressants, or modulators of key neurotransmitter systems.[15]

Future Research:

  • Synthesis and Characterization: The development and publication of a detailed, optimized synthetic route for this compound would be highly valuable to the research community.

  • Biological Screening: Comprehensive biological screening of this compound and its derivatives against a wide range of targets is warranted to uncover its full therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure and evaluation of the resulting analogs will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Conclusion

While this compound remains a relatively understudied molecule, its structural features and the well-established biological activities of its analogs strongly suggest its potential as a valuable building block in medicinal chemistry. This guide has provided a comprehensive overview of the available information and a comparative analysis to stimulate further research into this promising compound. The insights provided herein are intended to empower researchers and drug development professionals to explore the untapped potential of this compound in the quest for novel and effective therapies.

References

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (URL not available)
  • A review of isoxazole biological activity and present synthetic techniques. (URL not available)
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (URL not available)
  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics. (URL not available)
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Scilit. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (URL not available)
  • Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. [Link]

  • Benzoxazole derivatives incorporating fluorine. ResearchGate. [Link]

  • Isoxazole–Containing drugs with various pharmacological activities. ResearchGate. [Link]

  • Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Polycyclic Aromatic Compounds. [Link]

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  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank. [Link]

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  • Overview on Diverse Biological Activities of Benzisoxazole Derivatives. ResearchGate. [Link]

  • BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. ResearchGate. [Link]

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  • Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants. European Journal of Medicinal Chemistry. [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry. [Link]

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  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Natural Products Chemistry & Research. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 6-Fluorobenzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Protocol for Safe and Compliant Laboratory Waste Management

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical doesn't end when an experiment is complete. The proper disposal of laboratory reagents is a critical component of ensuring a safe working environment and maintaining environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Fluorobenzo[d]isoxazole-3-carboxylic acid, a compound often utilized in pharmaceutical and fine chemical synthesis.[1][2]

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on the functional groups present in this compound, the following hazards should be anticipated:

  • Skin and Eye Irritation: Carboxylic acids and halogenated compounds can cause irritation upon contact.[6][7]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[6][8]

  • Toxicity: While specific data is unavailable, many fluorinated organic compounds and heterocyclic molecules can exhibit toxicity. It is prudent to handle this compound as a potentially toxic substance.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[8][9]To protect against splashes of solutions or fine dust particles.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).[9][10]To prevent skin contact and potential irritation or absorption.
Body Protection A lab coat or chemical-resistant apron.[11]To protect against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust or aerosols.[10]To prevent inhalation of potentially harmful airborne particles.

II. Waste Segregation and Containerization: The First Line of Defense

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.[3][12] Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step-by-Step Segregation Protocol:

  • Designate a Waste Container: Select a clearly labeled, leak-proof container compatible with organic acids.[3][4] The container should be kept closed when not in use.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound."[3][4] Do not use abbreviations.

  • Waste Stream Classification: This compound falls under the category of halogenated organic waste .[12] It should not be mixed with non-halogenated solvents or aqueous waste.

III. Disposal Procedures: A Decision-Making Workflow

The appropriate disposal method depends on the quantity and form of the waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[13]

A. Small Quantities (Milligram to Gram Scale)

For small quantities of solid waste or solutions generated from typical research experiments:

  • Solid Waste: Carefully transfer the solid this compound into the designated halogenated organic waste container. Use a spatula or other appropriate tool to avoid generating dust.

  • Solutions: If the compound is in a non-halogenated solvent, it must still be treated as halogenated waste.[14] Carefully pour the solution into the designated liquid halogenated organic waste container. If the solvent is halogenated (e.g., dichloromethane, chloroform), it can be combined with other compatible halogenated solvent waste.[12][14]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, or pipette tips, should be considered contaminated and disposed of as solid hazardous waste.[3][9]

B. Large Quantities or Bulk Disposal

For larger quantities, it is essential to consult with your institution's Environmental Health and Safety (EHS) office. They will have specific procedures for the collection and disposal of bulk chemical waste. The primary method of disposal for halogenated organic compounds is incineration at a licensed hazardous waste facility.[9][12][15]

IV. Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, concise emergency plan is crucial.

  • In Case of a Spill:

    • Evacuate the immediate area and alert your colleagues and supervisor.

    • If the spill is small and you are trained to handle it, wear appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[8]

    • Ventilate the area.

  • In Case of Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][8] Remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][8] Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[6][8] Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11] Seek immediate medical attention.

V. Regulatory Compliance and Record Keeping

Maintaining accurate records of hazardous waste generation and disposal is a legal requirement.[4] The EPA's regulations for academic laboratories provide a framework for compliant waste management.[16][17]

  • Waste Accumulation: Follow your institution's guidelines for the maximum accumulation time for hazardous waste in the laboratory.[16][18]

  • Documentation: Keep a log of the chemicals added to each waste container, including the date and approximate quantity.

  • Training: All laboratory personnel who handle hazardous chemicals must receive appropriate training on safe handling and disposal procedures.[5][19]

VI. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Waste Generated: 6-Fluorobenzo[d]isoxazole- 3-carboxylic acid Assess Assess Form and Quantity Start->Assess Solid Solid Waste Assess->Solid Solid Solution Solution Assess->Solution Liquid Small_Solid Small Quantity (mg to g) Solid->Small_Solid Large_Solid Large Quantity (Bulk) Solid->Large_Solid Small_Solution Small Quantity (Research Scale) Solution->Small_Solution Large_Solution Large Quantity (Bulk) Solution->Large_Solution Halogenated_Container Transfer to Labeled Halogenated Organic Solid Waste Container Small_Solid->Halogenated_Container EHS_Contact_Solid Contact EHS for Bulk Collection Large_Solid->EHS_Contact_Solid Halogenated_Liquid_Container Pour into Labeled Halogenated Organic Liquid Waste Container Small_Solution->Halogenated_Liquid_Container EHS_Contact_Liquid Contact EHS for Bulk Collection Large_Solution->EHS_Contact_Liquid Incineration Final Disposal: Licensed Hazardous Waste Incineration Halogenated_Container->Incineration EHS_Contact_Solid->Incineration Halogenated_Liquid_Container->Incineration EHS_Contact_Liquid->Incineration

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • U.S. Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • M.W. Watermark. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • Georgia Tech Professional Education. (n.d.). Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene. Retrieved from [Link]

  • A. B. Enterprises. (n.d.). 6-fluorobenzo[d]isoxazole-3-carboxylicacid. Retrieved from [Link]

  • A. B. Enterprises. (n.d.). 6-fluorobenzo[d]isoxazole-3-carboxylicacid. Retrieved from [Link]

  • Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • Angene Chemical. (2025, April 4). Safety Data Sheet - 6-Fluorobenzo[d]oxazole-2-carboxylic acid. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • A. B. Enterprises. (n.d.). 6-fluorobenzo[d]isoxazole-3-carboxylicacid. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • J & W PharmLab, LLC. (n.d.). MATERIAL SAFETY DATA SHEET - 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid. Retrieved from [Link]

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Comprehensive Safety and Handling Guide for 6-Fluorobenzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 6-Fluorobenzo[d]isoxazole-3-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who may work with this compound. The following information is synthesized from established laboratory safety principles and data from closely related compounds, ensuring a cautious and comprehensive approach to safety.

Disclaimer: A specific Material Safety Data Sheet (MSDS) for this compound was not available at the time of this writing. The following recommendations are based on the safety data for the closely related compound, 6-Fluorobenzo[d]oxazole-2-carboxylic acid, and general best practices for handling carboxylic acids and isoxazole derivatives in a laboratory setting.[1] Always perform a thorough risk assessment before beginning any new procedure.

Hazard Identification and Risk Assessment

This compound is a crystalline powder.[2] Based on data for a structural analog, it should be treated as a compound that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Potential Hazards:

  • Oral Toxicity: Harmful if ingested.[1]

  • Skin Irritation: May cause irritation upon contact with skin.[1][3]

  • Eye Irritation: Poses a risk of serious eye irritation.[1][3]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[1][4]

A thorough risk assessment should be conducted before handling this compound, considering the quantities being used and the nature of the experimental procedures.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles with indirect ventilation and a face shield.[5][6]To protect against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.
Hands Nitrile or butyl rubber gloves.[5][7]These materials offer good resistance to a broad range of chemicals, including acids.[5][6]
Body A lab coat that closes at the front and covers the arms.[8]To protect the skin and personal clothing from contamination.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[9]Necessary when there is a potential for generating dust or aerosols.[5]
PPE Selection and Use Workflow

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_procedure Handling Procedure cluster_disposal Disposal start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment sds_review Review available SDS for analogs risk_assessment->sds_review eye_protection Select Chemical Safety Goggles & Face Shield sds_review->eye_protection hand_protection Select Nitrile or Butyl Rubber Gloves sds_review->hand_protection body_protection Select Lab Coat sds_review->body_protection respiratory_protection Determine Need for Respirator sds_review->respiratory_protection don_ppe Don PPE in Correct Sequence respiratory_protection->don_ppe handle_chemical Handle Chemical in a Ventilated Area don_ppe->handle_chemical doff_ppe Doff PPE in Correct Sequence handle_chemical->doff_ppe dispose_chemical Dispose of Chemical Waste According to Protocol handle_chemical->dispose_chemical dispose_ppe Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose_ppe end End of Procedure dispose_ppe->end dispose_chemical->end

Caption: Workflow for PPE selection and use when handling this compound.

Safe Handling Procedures

Adherence to standard laboratory safety practices is paramount.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.

    • Work in a well-ventilated area, preferably a chemical fume hood, especially when handling powders or creating solutions.[8][10]

    • Cover work surfaces with absorbent, plastic-backed paper to contain any potential spills.[11]

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • If required, don your respirator. Ensure a proper fit.[5]

    • Put on safety goggles and a face shield.

    • Wash and dry your hands before putting on gloves.

  • Handling the Compound:

    • Carefully weigh and transfer the solid compound, minimizing the creation of dust.

    • When preparing solutions, slowly add the acid to the solvent.[8]

    • Avoid direct contact with the skin, eyes, and clothing.[9]

  • Doffing PPE:

    • Remove gloves first, peeling them off without touching the outside with your bare hands.

    • Remove your face shield and goggles.

    • Remove your lab coat.

    • If a respirator was used, remove it last.

    • Wash your hands thoroughly with soap and water after removing all PPE.[12]

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate the immediate area and alert others.

  • If safe to do so, contain the spill with an appropriate absorbent material.

  • Wear appropriate PPE, including respiratory protection, during cleanup.

  • Sweep up the solid material or absorb the liquid and place it in a sealed container for disposal as hazardous waste.

  • Decontaminate the spill area.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Unused or Waste Compound Collect in a clearly labeled, sealed container for hazardous waste.
Contaminated PPE (gloves, etc.) Dispose of as hazardous waste in a designated container.[6]
Empty Containers The first rinse of the container must be collected and disposed of as hazardous waste.[13] Subsequent rinses may be disposed of down the drain with copious amounts of water, depending on local regulations.
Contaminated Labware Decontaminate with an appropriate solvent. The solvent used for decontamination should be collected as hazardous waste.

All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. [Link]

  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. [Link]

  • Safety equipment, PPE, for handling acids - Quicktest. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. [Link]

  • Laboratory Safety Guidelines - Institute for Molecular Biology & Biophysics. [Link]

  • 6-fluorobenzo[d]isoxazole-3-carboxylicacid at Best Price in Mumbai, Maharashtra | A B Enterprises - Tradeindia. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. [Link]

  • Guidelines for Safe Laboratory Practices - NextGen Protocols. [Link]

  • 6-Fluorobenzo[d]oxazole-2-carboxylic acid Safety Data Sheet - Angene Chemical. [Link]

  • 6-Fluorobenzo[d]isoxazole-3-carbaldehyde - Lead Sciences. [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.